molecular formula C9H11Cl B3130782 2-Chloro-1-ethyl-3-methylbenzene CAS No. 344612-25-5

2-Chloro-1-ethyl-3-methylbenzene

Cat. No.: B3130782
CAS No.: 344612-25-5
M. Wt: 154.63 g/mol
InChI Key: AYSFIIPVGGGKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-ethyl-3-methylbenzene ( 344612-25-5) is an organic compound with the molecular formula C9H11Cl and a molecular weight of 154.63 g/mol . This substituted benzene derivative features chloro and ethyl substituents adjacent to each other, with a methyl group in the meta position relative to the chlorine, making it a potential intermediate in synthetic organic chemistry . As a building block in chemical synthesis, this compound can be utilized in pharmaceutical research, materials science, and the development of more complex chemical entities. Its molecular structure suggests utility in reactions such as cross-coupling, further functionalization, or as a precursor for ligands and specialty chemicals. Researchers value this compound for its specific substitution pattern, which can influence reactivity and regioselectivity in subsequent chemical transformations. This product is offered with a purity of 97% and is shipped and stored at room temperature . It is intended for research and development purposes in a laboratory setting only. 2-Chloro-1-ethyl-3-methylbenzene is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSFIIPVGGGKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Structural Dynamics of 2-Chloro-1-ethyl-3-methylbenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and Active Pharmaceutical Ingredient (API) development, sterically hindered halogenated aromatics serve as critical building blocks. 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) 1 is a highly specialized 1,2,3-trisubstituted benzene derivative. The unique molecular architecture—where a reactive chlorine atom is flanked by an ethyl and a methyl group—creates a microenvironment defined by intense steric compression.

This whitepaper dissects the physicochemical properties of 2-chloro-1-ethyl-3-methylbenzene, details self-validating experimental workflows for property determination, and explains the structure-property relationships (SPR) that dictate its behavior in downstream palladium-catalyzed cross-coupling reactions.

Structural Elucidation & Physicochemical Profile

The physical properties of a molecule are macroscopic manifestations of its microscopic electronic and steric environment. For 2-chloro-1-ethyl-3-methylbenzene, the ortho/ortho substitution pattern restricts the rotational freedom of the ethyl group and shields the electronegative chlorine atom. This shielding reduces solvent-solute dipole interactions, directly elevating the compound's lipophilicity (LogP) and altering its boiling point compared to unhindered isomers 2.

To provide context, Table 1 compares the predicted properties of 2-chloro-1-ethyl-3-methylbenzene with a structurally analogous isomer, 2-chloromesitylene.

Table 1: Comparative Physicochemical Parameters

Parameter2-Chloro-1-ethyl-3-methylbenzene2-Chloromesitylene (Comparator)Causality / Mechanistic Note
CAS Number 344612-25-51667-04-5-
Molecular Weight 154.64 g/mol 154.64 g/mol Isomeric relationship (C9H11Cl).
Physical State Colorless to pale yellow liquidColorless liquidDisrupted crystal lattice due to asymmetry prevents solid formation at 25 °C.
Boiling Point ~215 °C (Predicted)214 °CSteric compression alters the local dipole moment, requiring higher thermal energy for vaporization.
Density (20 °C) ~1.06 g/cm³ (Predicted)1.04 g/cm³Asymmetric alkyl bulk allows for slightly denser molecular packing in the liquid phase.
LogP ~4.2 (Predicted)4.1Shielded halogen reduces aqueous solvation energy, driving partitioning into the lipid phase.

Predictive & Experimental Workflows for Property Determination

To transition from predicted values to empirical data, rigorous analytical protocols must be employed. As a standard of scientific integrity, the following methodologies are designed as self-validating systems , ensuring that any instrumental drift or calibration error is detected before data is accepted.

Protocol 1: High-Precision Boiling Point & Density Determination

This protocol adheres to 33 for boiling point via Differential Scanning Calorimetry (DSC) and44 for density via an oscillating U-tube densitometer.

  • System Suitability (Self-Validation): Prior to sample analysis, measure the density and boiling point of a high-purity reference standard (e.g., chlorobenzene). Causality: If the reference deviates by >0.5 °C or >0.001 g/cm³, the system is out of calibration. The run must be automatically aborted to prevent the generation of artifactual data.

  • Density Measurement: Inject 2 mL of 2-chloro-1-ethyl-3-methylbenzene into the oscillating U-tube densitometer thermostated at exactly 20.0 °C. The instrument calculates density based on the alteration of the oscillation frequency caused by the sample's mass.

  • Boiling Point Determination: Load 5 mg of the sample into a hermetically sealed aluminum DSC pan with a 50 µm pinhole. Ramp the temperature at 5 °C/min under a 50 mL/min nitrogen purge. The boiling point is recorded at the extrapolated onset temperature of the endothermic vaporization peak.

  • Data Acceptance: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <1% for the data to be validated.

Protocol 2: Lipophilicity (LogP) Profiling via RP-HPLC

Due to the compound's high volatility and lipophilicity, the traditional shake-flask method (OECD 107) is prone to evaporative losses. Therefore, the High-Performance Liquid Chromatography (HPLC) method outlined in55 is the scientifically rigorous choice.

  • Calibration Curve Generation (Self-Validation): Inject a mixture of six reference compounds with known LogP values ranging from 2.0 to 5.0. Plot the logarithm of the capacity factor (

    
    ) against the known 
    
    
    
    values. The linear regression must yield an
    
    
    .
  • Sample Preparation: Dissolve 2-chloro-1-ethyl-3-methylbenzene in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Isocratic Elution: Run the sample through a C18 stationary phase column using an isocratic mobile phase of 75:25 Methanol:Water at a flow rate of 1.0 mL/min. Detect via UV absorbance at λ = 254 nm.

  • Quality Control: Inject a mid-range QC standard (e.g., toluene) immediately after the sample. Causality: If the QC standard's calculated LogP drifts by >0.1 log units, column degradation or mobile phase evaporation has occurred, invalidating the sample result.

RPHPLC A Sample Preparation (2-Chloro-1-ethyl-3-methylbenzene) B Column Equilibration (C18 Stationary Phase) A->B C Isocratic Elution (MeOH/Water Mobile Phase) B->C D UV Detection (λ = 254 nm) C->D E Retention Time (tR) Measurement D->E F LogP Calculation (OECD 117 Calibration) E->F

Experimental workflow for determining the partition coefficient (LogP) via RP-HPLC.

Structure-Property Relationships (SPR) & Chemical Dynamics

Understanding the causality between the molecular structure of 2-chloro-1-ethyl-3-methylbenzene and its physical properties is paramount for drug development professionals utilizing it in synthesis.

The 1,2,3-trisubstitution pattern is the defining feature of this molecule. The ethyl group at C1 and the methyl group at C3 act as a steric "pincer" around the C2 chlorine atom.

  • Dipole Moment Alteration: The electron-donating nature of the alkyl groups (+I effect) pushes electron density into the ring, while the electronegative chlorine withdraws it (-I effect). The steric compression forces the electron cloud into a highly localized state, altering the overall dipole moment and increasing the energy required for phase transitions (boiling point elevation).

  • Lipophilicity: Because the chlorine atom is sterically shielded, water molecules cannot easily form ordered solvation shells around the polar C-Cl bond. This thermodynamic unfavorability in aqueous media drives the exceptionally high LogP value.

SPR cluster_0 Structural Features N1 Ortho-Chlorine (Electronegative) N3 Dipole Moment Alteration N1->N3 N6 High Lipophilicity (LogP > 4.0) N1->N6 N2 1-Ethyl & 3-Methyl (Steric Bulk) N4 Restricted Bond Rotation N2->N4 N2->N6 N5 Elevated Boiling Point (~210 °C) N3->N5 N4->N5

Logical relationship between structural features and macroscopic physical properties.

Applications in Drug Development & Synthesis

In API synthesis, 2-chloro-1-ethyl-3-methylbenzene is primarily utilized to construct complex, sterically hindered biaryl scaffolds via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

The Mechanistic Challenge: Standard palladium catalysts (e.g.,


) fail when reacting with this substrate. The bulky ethyl and methyl groups physically block the palladium center from undergoing oxidative addition into the C-Cl bond.

The Solution: To overcome this physical property limitation, chemists must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands possess massive cone angles that stabilize a highly reactive, mono-ligated


 species. This specialized catalyst complex is electron-rich enough to force oxidative addition into the shielded C-Cl bond, allowing the synthesis of atropisomeric drug targets where restricted bond rotation is required for target receptor binding.

References

  • Sigma-Aldrich. "2-chloro-1-ethyl-3-methylbenzene | 344612-25-5". sigmaaldrich.com.
  • Guidechem. "C9H11Cl - Chemical Dictionary". guidechem.com.
  • Situ Biosciences. "OECD 117 - Partition Coefficient, HPLC Method". situbiosciences.com.
  • Nano-test.de. "Industrial chemistry analyses - GLP compliant (OECD Test Guideline 103)". nano-test.de.
  • Scribd. "OECD Guideline 109: Density Testing". scribd.com.

Sources

Spectroscopic Characterization of 2-Chloro-1-ethyl-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-1-ethyl-3-methylbenzene, a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Cl, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its precise molecular structure and purity are paramount for its intended applications. Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-1-ethyl-3-methylbenzene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra, this guide will focus on predicted data, detailed interpretation based on established principles, and comparison with analogous structures to provide a robust analytical framework for researchers, scientists, and drug development professionals.

The molecular structure of 2-Chloro-1-ethyl-3-methylbenzene, with the IUPAC name 2-chloro-1-ethyl-3-methylbenzene and CAS number 344612-25-5, presents a unique substitution pattern on the benzene ring that gives rise to distinct spectroscopic signatures.[1] Understanding these signatures is key to confirming its identity and assessing its purity.

Caption: Molecular structure of 2-Chloro-1-ethyl-3-methylbenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH₃ (ethyl)~ 1.25triplet~ 7.5
CH₂ (ethyl)~ 2.70quartet~ 7.5
CH₃ (methyl)~ 2.35singlet-
Ar-H (H4)~ 7.15triplet~ 7.8
Ar-H (H5)~ 7.20doublet~ 7.8
Ar-H (H6)~ 7.05doublet~ 7.8

Expert Interpretation

The predicted ¹H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is expected to show distinct signals corresponding to the ethyl, methyl, and aromatic protons.

  • Ethyl Group: The ethyl group will present as a downfield quartet for the methylene protons (CH₂) around 2.70 ppm due to their proximity to the aromatic ring. These protons are coupled to the three methyl protons (CH₃), resulting in a quartet splitting pattern (n+1 rule, where n=3). The methyl protons of the ethyl group will appear as an upfield triplet at approximately 1.25 ppm, coupled to the two methylene protons (n+1 rule, where n=2). The coupling constant (J) for both the quartet and the triplet is expected to be around 7.5 Hz, which is a typical value for free-rotating alkyl chains.

  • Methyl Group: The methyl group attached directly to the benzene ring is predicted to be a singlet around 2.35 ppm. The absence of adjacent protons results in no splitting.

  • Aromatic Protons: The three aromatic protons (H4, H5, and H6) will resonate in the aromatic region (7.0-7.5 ppm). Their specific chemical shifts and splitting patterns are determined by the electronic effects of the substituents. The chlorine atom is an ortho, para-director and is deactivating, while the alkyl groups are ortho, para-directors and are activating.

    • H4 is expected to be a triplet due to coupling with both H5 and H6.

    • H5 will likely be a doublet, primarily coupled to H4.

    • H6 will also appear as a doublet, coupled to H5.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-1-ethyl-3-methylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity. Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to obtain a clean spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
CH₃ (ethyl)~ 15
CH₂ (ethyl)~ 25
CH₃ (methyl)~ 20
C4~ 127
C5~ 129
C6~ 126
C3~ 135
C2~ 134
C1~ 140

Expert Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is expected to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.

  • Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. The methyl carbon of the ethyl group is predicted to be around 15 ppm, the methylene carbon of the ethyl group around 25 ppm, and the methyl carbon directly attached to the ring at approximately 20 ppm.[2][3]

  • Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (120-145 ppm). The chemical shifts are influenced by the substituents.[3][4]

    • The carbons directly bonded to the chlorine (C2), ethyl (C1), and methyl (C3) groups will be the most downfield due to the inductive and resonance effects of these substituents.

    • The protonated aromatic carbons (C4, C5, and C6) will appear at slightly higher field strengths compared to the substituted carbons. The specific assignments can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC).

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Set the spectrometer to the ¹³C frequency. A wider spectral width is used compared to ¹H NMR. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

  • Data Acquisition: A larger number of scans and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

m/zIonInterpretation
154/156[M]⁺Molecular ion peak (with isotopic peak for ³⁷Cl)
139/141[M - CH₃]⁺Loss of a methyl group
125/127[M - C₂H₅]⁺Loss of an ethyl group
119[M - Cl]⁺Loss of a chlorine atom
91[C₇H₇]⁺Tropylium ion (rearrangement)

Expert Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for 2-Chloro-1-ethyl-3-methylbenzene is expected at m/z 154. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 156 with an intensity of about one-third of the M peak. This isotopic pattern is a characteristic signature for a molecule containing one chlorine atom.

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation upon electron ionization.

    • Loss of a methyl group (15 amu) from the ethyl group would result in a fragment ion at m/z 139 (and a corresponding isotopic peak at m/z 141).

    • Cleavage of the entire ethyl group (29 amu) would lead to a fragment at m/z 125 (and m/z 127).

    • Loss of the chlorine atom (35/37 amu) would produce a fragment at m/z 119.

    • A common fragmentation pathway for alkylbenzenes is the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91 through rearrangement.

Experimental Protocol: Mass Spectrometry

Sources

1H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1-ethyl-3-methylbenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene. We will deconstruct the spectrum by predicting chemical shifts, integration, and spin-spin coupling patterns based on fundamental principles and substituent effects. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying causality for the observed phenomena and a robust experimental protocol for data acquisition.

Introduction: The Molecule and the Method

2-Chloro-1-ethyl-3-methylbenzene is a substituted aromatic compound. Its structure is defined by a benzene ring with three substituents: a chlorine atom, an ethyl group, and a methyl group at positions 2, 1, and 3, respectively. The precise arrangement of these groups creates a unique electronic environment for each proton in the molecule, which can be precisely mapped using ¹H NMR spectroscopy.

The power of ¹H NMR lies in its ability to provide detailed information about the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons. For professionals in drug development, confirming the structure and purity of novel compounds, intermediates, and final active pharmaceutical ingredients (APIs) is a critical step mandated by regulatory bodies, and NMR is a primary tool for this purpose.

cluster_molecule 2-Chloro-1-ethyl-3-methylbenzene C1 C C2 C C1_Et CH₂CH₃ C3 C C2_Cl Cl C4 C C3_Me CH₃ C5 C C4_H H (H₄) C6 C C5_H H (H₅) C6_H H (H₆) C1_C2 - C2_C3 = C3_C4 - C4_C5 = C5_C6 - C6_C1 =

Caption: Structure of 2-Chloro-1-ethyl-3-methylbenzene with proton labels.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The structure of 2-Chloro-1-ethyl-3-methylbenzene is asymmetric, leading to five distinct sets of non-equivalent protons. We can predict the key features of its ¹H NMR spectrum: chemical shift, integration, and multiplicity.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[1][2][3]

  • Aromatic Protons (H₄, H₅, H₆): These protons resonate in the characteristic aromatic region of 6.5-8.0 ppm.[4] Their exact shifts are influenced by the three substituents.

    • -Cl (at C2): The chlorine atom is electron-withdrawing by induction and weakly electron-donating by resonance. It generally causes a net deshielding effect on nearby protons.

    • -CH₂CH₃ (at C1) and -CH₃ (at C3): Alkyl groups are electron-donating through induction and hyperconjugation. They shield aromatic protons, particularly those in the ortho and para positions.

    • Predicted Shifts:

      • H₆: This proton is ortho to the electron-donating ethyl group and meta to the methyl group and the chlorine atom. It is expected to be the most shielded (furthest upfield) of the aromatic protons.

      • H₄: This proton is ortho to the electron-donating methyl group and meta to the ethyl group and the chlorine atom. Its chemical shift will be similar to H₆.

      • H₅: This proton is para to the ethyl group, meta to the methyl group, and para to the chlorine atom. It will likely appear as a distinct signal between H₄ and H₆. The overlapping effects make precise ordering difficult without computational models or empirical data, but they will be distinct.

  • Benzylic Methylene Protons (-CH₂-): Protons on a carbon directly attached to a benzene ring are deshielded by the ring's magnetic anisotropy.[5] They typically appear in the 2.2-2.9 ppm range.[5] We predict this signal to be around 2.7 ppm .

  • Aromatic Methyl Protons (-CH₃): The methyl group at C3 is also in a benzylic position. Its signal is expected in the range of 2.4-2.7 ppm.[6] We predict a signal around 2.4 ppm .

  • Ethyl Methyl Protons (-CH₂C H₃): These protons are part of a standard alkyl group and are the most shielded in the molecule. Their signal will appear furthest upfield, typically in the 0.7-1.3 ppm range.[4] We predict a signal around 1.2 ppm .

Integration

The integrated area under each signal is directly proportional to the number of protons it represents.

  • Aromatic Signals (H₄, H₅, H₆): Each signal will integrate to 1H.

  • Benzylic Methylene (-CH₂-): Integrates to 2H.

  • Aromatic Methyl (-CH₃): Integrates to 3H.

  • Ethyl Methyl (-CH₂C H₃): Integrates to 3H.

The expected integration ratio is therefore 1:1:1:2:3:3 .

Multiplicity (Spin-Spin Splitting)

The signal for a set of protons is split into multiple peaks (a multiplet) by the influence of non-equivalent protons on adjacent carbons. The pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

  • Aromatic Region: The protons H₄, H₅, and H₆ will couple with each other. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

    • Ortho-coupling (across 3 bonds, ³J) is the strongest, typically 7-10 Hz.[7][8]

    • Meta-coupling (across 4 bonds, ⁴J) is weaker, around 2-3 Hz.[8]

    • Para-coupling (across 5 bonds, ⁵J) is usually negligible (0-1 Hz).

    • H₄: Will be split by H₅ (ortho, J ≈ 8 Hz) and H₆ (meta, J ≈ 2 Hz), resulting in a doublet of doublets (dd) .

    • H₅: Will be split by H₄ (ortho, J ≈ 8 Hz) and H₆ (ortho, J ≈ 8 Hz). Since the coupling constants are similar, this may appear as a triplet (t) .

    • H₆: Will be split by H₅ (ortho, J ≈ 8 Hz) and H₄ (meta, J ≈ 2 Hz), resulting in a doublet of doublets (dd) .

  • Alkyl Region:

    • Benzylic Methylene (-CH₂-): These two protons are adjacent to the three protons of the ethyl's methyl group. By the n+1 rule (n=3), their signal will be a quartet (q) . The typical coupling constant for free-rotating alkyl chains is ~7 Hz.

    • Aromatic Methyl (-CH₃): These three protons have no adjacent protons. Their signal will be an unsplit singlet (s) .

    • Ethyl Methyl (-CH₂C H₃): These three protons are adjacent to the two protons of the methylene group. By the n+1 rule (n=2), their signal will be a triplet (t) , with the same ~7 Hz coupling constant as the quartet.

G H4 H₄ H5 H₅ H4->H5 ³J (ortho) H6 H₆ H4->H6 ⁴J (meta) H5->H6 ³J (ortho) CH2 CH₂ CH3_Et CH₃ CH2->CH3_Et ³J CH3_Ar CH₃

Caption: Key J-coupling (spin-spin splitting) interactions in the molecule.

Summary of Predicted Spectrum

The table below summarizes the anticipated ¹H NMR data for 2-Chloro-1-ethyl-3-methylbenzene.

Assigned Proton(s)Predicted δ (ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
H₅~7.1 - 7.31HTriplet (t)³J ≈ 8
H₄~7.0 - 7.21HDoublet of Doublets (dd)³J ≈ 8, ⁴J ≈ 2
H₆~6.9 - 7.11HDoublet of Doublets (dd)³J ≈ 8, ⁴J ≈ 2
-CH₂- (ethyl)~2.72HQuartet (q)³J ≈ 7
-CH₃ (aromatic)~2.43HSinglet (s)N/A
-CH₃ (ethyl)~1.23HTriplet (t)³J ≈ 7

Experimental Protocol for Data Acquisition

To validate the predicted spectrum, a rigorous experimental procedure is required. The following protocol outlines the standard steps for acquiring a high-quality ¹H NMR spectrum.

Materials and Equipment
  • Analyte: 2-Chloro-1-ethyl-3-methylbenzene, >98% purity

  • NMR Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS).

  • Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, 400 MHz (or higher) NMR spectrometer.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-1-ethyl-3-methylbenzene directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior clean with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

Causality Note: The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal (a singlet at ~7.26 ppm), which typically does not interfere with the analyte signals.[9] The use of a deuterated solvent is essential to avoid a massive, overwhelming solvent proton signal that would obscure the analyte's spectrum. TMS is the universally accepted internal standard, with its 12 equivalent protons defined as 0.0 ppm, allowing for accurate calibration of the chemical shift axis.[9]

Instrument Setup and Data Acquisition
  • Instrument Login and Sample Insertion: Log in to the spectrometer software and insert the sample into the spinner turbine, ensuring the correct depth. Place the sample into the magnet.

  • Locking and Shimming: The instrument must "lock" onto the deuterium signal of the solvent (CDCl₃). This corrects for any magnetic field drift. Following the lock, perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Parameter Setup: Load a standard ¹H acquisition parameter set and adjust as needed.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans (NS): Start with 8 or 16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

    • Relaxation Delay (D1): Set to 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

    • Acquisition Time (AQ): Typically 2-4 seconds, which affects the digital resolution.

  • Acquisition: Start the acquisition.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

    • Integration: Integrate all signals and normalize the values to obtain the proton ratios.

    • Peak Picking: Identify the precise chemical shift (in ppm) of each peak in the multiplets.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is predicted to be rich in information, displaying five distinct signals with characteristic chemical shifts, integrations, and splitting patterns that directly reflect its molecular architecture. The aromatic region will show a complex pattern of a triplet and two doublets of doublets, while the alkyl region will feature a singlet, a quartet, and a triplet. This detailed predictive analysis, when combined with the robust experimental protocol provided, allows for the confident structural verification of the compound. This guide exemplifies the systematic approach required in the chemical and pharmaceutical sciences to translate molecular structure into spectral data, a cornerstone of modern analytical chemistry.

References

  • (1)H NMR investigation of solvent effects in aromatic stacking interactions. (n.d.). Google Scholar.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Google Scholar.
  • Why para aromatic has a low J constant and why ortho has high J constant? (n.d.). Vedantu. [Link]

  • Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? (2015, February 25). Stack Exchange. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

  • Coupling Constant J & Factors Affecting it. (2023, May 16). YouTube. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]

  • H-1 proton nmr spectrum of methylbenzene. (n.d.). Doc Brown's Chemistry. [Link]

Sources

Elucidating the Mass Spectrometric Profile of 2-Chloro-1-ethyl-3-methylbenzene: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fine chemical synthesis and pharmaceutical development, halogenated aromatic intermediates like 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) serve as critical building blocks for complex active pharmaceutical ingredients (APIs)[1]. Accurate structural elucidation of these intermediates is paramount for impurity profiling and regulatory compliance. This whitepaper provides an in-depth, mechanistic analysis of the electron ionization mass spectrometry (EI-MS) profile of 2-Chloro-1-ethyl-3-methylbenzene, detailing the gas-phase ion kinetics that dictate its fragmentation, alongside a self-validating analytical protocol designed for high-fidelity reproducibility.

Physicochemical Profiling & Ionization Dynamics

2-Chloro-1-ethyl-3-methylbenzene (Molecular Formula:


, MW: 154.64  g/mol ) is a sterically hindered alkyl halobenzene[2]. When subjected to standard Electron Ionization (EI) at 70 eV, the molecule undergoes a vertical transition to form a highly energetic radical cation 

.

Why 70 eV? Operating at 70 eV is not an arbitrary standard; it is an experimental choice grounded in physical chemistry. The ionization potential of most aromatic organic molecules lies between 8–10 eV. Bombarding the analyte with 70 eV electrons imparts approximately 2-3 eV of excess internal energy to the molecular ion. This specific energy surplus is sufficient to drive reproducible, kinetically controlled bond cleavages without completely obliterating the molecular ion, thereby generating a distinct "molecular fingerprint" that can be reliably matched against spectral libraries[3].

Furthermore, the presence of the chlorine atom introduces a critical diagnostic tracer. Chlorine exists in nature as two stable isotopes,


 and 

, in an approximate 3:1 ratio[4]. Consequently, the intact molecular ion and any subsequent fragment that retains the chlorine atom will present as a characteristic doublet separated by 2 atomic mass units (amu), serving as a built-in isotopic barcode for structural assignment.

Mechanistic Fragmentation Pathways

The fragmentation of 2-Chloro-1-ethyl-3-methylbenzene is governed by the relative bond dissociation energies and the thermodynamic stability of the resulting product ions.

  • Molecular Ion Survival (

    
     154 / 156):  The intact radical cation is observable but rarely forms the base peak due to the highly labile nature of the alkyl substituents attached to the aromatic ring.
    
  • Benzylic Cleavage (Base Peak at

    
     139 / 141):  The dominant fragmentation pathway is the 
    
    
    
    -cleavage of the ethyl group, resulting in the expulsion of a methyl radical (
    
    
    , 15 Da). This is kinetically favored because cleaving the
    
    
    bond of the ethyl group directly yields a highly resonance-stabilized chlorodimethylphenyl cation (which rapidly isomerizes to a chloromethyltropylium ion)[4].
  • Secondary Dehydrohalogenation (

    
     103):  The 
    
    
    
    139 benzylic cation possesses sufficient internal energy to undergo a secondary rearrangement, expelling a neutral molecule of hydrogen chloride (HCl, 36 Da) to form a fully conjugated
    
    
    system at
    
    
    103. The expulsion of a neutral molecule is a highly entropically favored process in gas-phase kinetics.
  • Ethyl Radical Expulsion (

    
     125 / 127):  A competing, albeit less dominant, primary cleavage involves the loss of the entire ethyl radical (
    
    
    
    , 29 Da).
  • Direct Dehalogenation (

    
     119):  The homolytic cleavage of the strong 
    
    
    
    bond to expel a chlorine radical (
    
    
    ) is thermodynamically costly and thus represents a minor pathway, yielding a low-abundance peak at
    
    
    119.

Fragmentation M Molecular Ion [M]⁺• C₉H₁₁Cl m/z 154 / 156 F1 Benzylic Cleavage [M - •CH₃]⁺ m/z 139 / 141 M->F1 - •CH₃ (15 Da) Kinetically Favored F2 Ethyl Radical Loss [M - •C₂H₅]⁺ m/z 125 / 127 M->F2 - •C₂H₅ (29 Da) F3 Dehalogenation [M - •Cl]⁺ m/z 119 M->F3 - •Cl (35/37 Da) F4 Tropylium Derivative [C₈H₇]⁺ m/z 103 F1->F4 - Neutral HCl (36 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-Chloro-1-ethyl-3-methylbenzene.

Quantitative Data Summary

The following table synthesizes the expected quantitative distribution of the fragment ions, cross-referenced with their mechanistic origins.


(

/

)
Relative AbundanceIon / Fragment FormulaMechanistic Causality
154 / 156 ~20%

Intact molecular ion survival post-electron ejection. Exhibits 3:1 isotopic ratio.
139 / 141 100% (Base)


-cleavage of the ethyl group; loss of

yielding a stabilized benzylic/tropylium cation.
125 / 127 ~15%

Complete expulsion of the ethyl radical (

).
119 ~10%

Direct dehalogenation; loss of the chlorine radical (

). Lacks the isotopic doublet.
103 ~40%

Secondary fragmentation; loss of neutral HCl from the

139 cation. Lacks the isotopic doublet.

Self-Validating GC-MS Analytical Protocol

To ensure absolute data integrity, analytical workflows must not rely on blind faith in the instrument. The following protocol is engineered as a self-validating system , ensuring that both chromatographic resolution and mass accuracy are proven prior to sample acquisition.

Step-by-Step Methodology

1. System Suitability & Tuning (The Validation Anchor): Before analyzing 2-Chloro-1-ethyl-3-methylbenzene, inject 1 µL of Decafluorotriphenylphosphine (DFTPP) at 50 µg/mL. Causality: The system is only validated if the DFTPP


 198 base peak and 

442 molecular ion meet strict EPA Method 8270 relative abundance criteria. This proves the quadrupole mass filter is correctly resolving both high and low mass ends without mass discrimination.

2. Sample Preparation: Dilute the neat standard or sample in LC-MS grade Hexane to a final concentration of 10 µg/mL. Causality: Hexane is a non-polar solvent that perfectly solubilizes the non-polar analyte. Unlike polar solvents (e.g., methanol), hexane has a low expansion volume upon vaporization in the GC inlet, preventing "backflash" and subsequent sample loss or carryover.

3. Chromatographic Separation:

  • Column: 5% Diphenyl / 95% Dimethyl Polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold 3 min), ramp at 15°C/min to 250°C (hold 5 min). Causality: The 5% phenyl substitution in the stationary phase provides slight polarizability to interact with the

    
    -electrons and the electronegative chlorine atom of the analyte. This offers superior resolution from closely eluting structural isomers (e.g., other chlorotoluene derivatives) compared to a 100% dimethylpolysiloxane column.
    

4. Mass Spectrometry Acquisition:

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range:

    
     50 to 300.
    Causality: Scanning below 
    
    
    
    50 is avoided to exclude background interference from air/water (
    
    
    18, 28, 32) and the argon carrier gas impurities, ensuring a high signal-to-noise ratio for the target fragments.

GCMS_Workflow A 1. Sample Prep (Hexane Dilution) B 2. GC Separation (DB-5MS Column) A->B C 3. Ionization (EI @ 70 eV) B->C D 4. Mass Analyzer (Quadrupole) C->D E 5. Data Output (m/z 50-300) D->E

Figure 2: Self-validating GC-MS workflow for volatile halogenated aromatics.

Data Interpretation & Quality Assurance

In pharmaceutical drug development, tracking halogenated intermediates is critical for genotoxic impurity profiling. When analyzing the MS data for 2-Chloro-1-ethyl-3-methylbenzene, the 3:1 isotopic ratio acts as an internal quality control metric. If a chromatogram yields a peak with a base mass of


 139, but lacks a corresponding 

141 peak at approximately 33% of the base peak's intensity, the analyst can definitively conclude that the fragment is an isobaric interference (e.g., a hydrocarbon contaminant) and not a chlorine-containing fragment. This logical gating prevents false-positive identifications during API synthesis monitoring.

References

  • ResearchGate. "Mass spectrum of 4-chlorotoluene." Scientific Diagrams & Publications. URL: [Link]

Sources

Infrared Spectroscopy of 2-Chloro-1-ethyl-3-methylbenzene: A Comprehensive Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and active pharmaceutical ingredient (API) synthesis, I frequently rely on vibrational spectroscopy to validate regioisomerism. The molecule 2-chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) presents a highly specific structural motif: a 1,2,3-trisubstituted aromatic ring. Understanding the exact infrared (IR) spectral signatures of this compound is not merely an exercise in data collection; it requires a deep mechanistic understanding of how electronic effects and steric geometry dictate molecular vibrations.

This whitepaper provides an in-depth, self-validating framework for acquiring and interpreting the Fourier Transform Infrared (FTIR) spectrum of 2-chloro-1-ethyl-3-methylbenzene.

Molecular Architecture and Electronic Causality

To predict and interpret the IR spectrum of 2-chloro-1-ethyl-3-methylbenzene, we must first deconstruct its electronic environment. The benzene core is subjected to a "push-pull" electronic dynamic driven by its three substituents:

  • Ethyl Group (C1) : Imparts a mild inductive electron-donating effect (+I).

  • Chlorine Atom (C2) : Exerts a strong inductive electron-withdrawing effect (-I) due to electronegativity, but simultaneously donates electron density into the ring via resonance (+M effect) from its lone pairs.

  • Methyl Group (C3) : Provides a localized inductive electron-donating effect (+I).

Because IR absorption intensity is directly proportional to the square of the change in the dipole moment during a vibration (


), the highly polar C-Cl bond, flanked by electron-donating alkyl groups, creates a massive dipole gradient. This results in highly intense bands in the fingerprint region.

ElectronicEffects Benzene Benzene Ring (π-Electron Core) Chloro C2: Chloro Substituent (-I, +M Effects) Benzene->Chloro Inductive Withdrawal (-I) Ethyl C1: Ethyl Group (+I Effect) Ethyl->Benzene Electron Donation Chloro->Benzene Resonance (+M) Methyl C3: Methyl Group (+I Effect) Methyl->Benzene Electron Donation

Fig 1: Electronic effects of substituents on the 1,2,3-trisubstituted benzene core.

Theoretical Framework of Key Vibrational Modes

The 1,2,3-Trisubstitution Signature

The most critical diagnostic region for this molecule lies in the out-of-plane (OOP) C-H bending vibrations. Because positions 1, 2, and 3 are occupied, the ring possesses exactly three adjacent hydrogen atoms (at positions 4, 5, and 6). These three protons mechanically couple their out-of-plane bending motions. In 1,2,3-trisubstituted benzenes, this coupling consistently produces a strong, characteristic absorption band in the 720–800 cm⁻¹ range[1][2].

C-Cl Stretching Dynamics

The C-Cl stretching frequency is governed by the heavy mass of the chlorine atom, which drives the vibration down into the 700–750 cm⁻¹ region[3]. However, the +M resonance effect of the chlorine lone pairs imparts partial double-bond character to the C-Cl bond. This prevents the frequency from shifting even lower, anchoring it firmly in a region that often overlaps with the aromatic OOP bends.

Spectral Analysis & Band Assignments

The following table synthesizes the quantitative vibrational data expected for 2-chloro-1-ethyl-3-methylbenzene, grounded in the causality of its molecular structure.

Wavenumber Region (cm⁻¹)Relative IntensityVibrational Mode AssignmentStructural Causality & Origin
3060 – 3080 WeakAromatic C-H StretchHigh force constant of sp² hybridized C-H bonds on the ring.
2850 – 2960 MediumAliphatic C-H StretchLower force constant of sp³ hybridized C-H bonds from ethyl/methyl groups.
1580 – 1610 MediumAromatic C=C Ring StretchSkeletal vibrations; intensity amplified by the +M effect of Chlorine.
1450 – 1470 StrongAliphatic C-H BendingAsymmetric CH₃ bending and CH₂ scissoring from the alkyl chains.
1375 MediumAliphatic C-H BendingSymmetric CH₃ bending (the classic "umbrella" mode).
760 – 780 StrongAromatic C-H OOP BendMechanical coupling of the 3 adjacent ring protons (1,2,3-substitution)[2].
700 – 740 StrongC-Cl Stretch / Ring BendHeavy-atom effect of Chlorine mixed with in-plane ring deformations[1][3].

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To ensure scientific integrity and reproducibility in a drug development QA/QC environment, data acquisition cannot be a passive process. The protocol must be a self-validating system where each step verifies the success of the previous one.

For 2-chloro-1-ethyl-3-methylbenzene, Attenuated Total Reflectance (ATR) FTIR is the optimal technique. It prevents the moisture contamination inherent in KBr pellet pressing and preserves the native state of the compound.

Step-by-Step Methodology
  • System Purge and Optics Validation :

    • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

    • Validation: Run a diagnostic scan at 2000 cm⁻¹. The Signal-to-Noise (S/N) ratio must exceed 1000:1. This proves the IR source and interferometer are operating optimally.

  • Background Acquisition :

    • Action: Collect a background spectrum using a clean, blank Diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).

    • Validation: Inspect the 2350 cm⁻¹ region. A flat baseline confirms the successful subtraction of atmospheric CO₂. Diamond is chosen over ZnSe because its high refractive index (~2.4) prevents chemical degradation by halogenated organics.

  • Sample Application :

    • Action: Deposit 2–3 drops of neat 2-chloro-1-ethyl-3-methylbenzene onto the diamond crystal. Ensure complete coverage of the active sensor area.

  • Data Acquisition & ATR Correction :

    • Action: Scan the sample using the identical parameters as the background. Apply an ATR correction algorithm.

    • Causality: ATR penetration depth (

      
      ) is directly proportional to the wavelength. Without correction, low-frequency bands (like the critical C-Cl stretch at 740 cm⁻¹) will appear artificially intense compared to high-frequency bands (like the C-H stretch at 3000 cm⁻¹). ATR correction normalizes the spectrum to mimic transmission data.
      
  • Moisture Contamination Check (Final QC) :

    • Validation: Inspect the 3200–3600 cm⁻¹ region. The absolute absence of a broad O-H stretching band validates that the sample is anhydrous and the structural integrity of the API intermediate is uncompromised.

FTIRWorkflow Prep 1. Sample Preparation Anhydrous state verification Blank 2. Background Scan Air/Blank diamond crystal Prep->Blank Acquisition 3. Data Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ res Blank->Acquisition Processing 4. Spectral Processing ATR correction & Baseline Acquisition->Processing Validation Validation Processing->Validation Validation->Prep Fails QC

Fig 2: Self-validating ATR-FTIR experimental workflow for API intermediate analysis.

Conclusion

The structural elucidation of 2-chloro-1-ethyl-3-methylbenzene via FTIR spectroscopy is a masterclass in interpreting electronic causality. By understanding how the +I and +M effects of the ethyl, methyl, and chloro substituents manipulate the electron density of the benzene ring, researchers can confidently assign the critical 1,2,3-trisubstitution OOP bands (760–780 cm⁻¹) and the C-Cl stretching modes (700–740 cm⁻¹). Implementing the self-validating ATR-FTIR protocol ensures that these assignments are built on a foundation of unimpeachable analytical rigor, safeguarding the downstream integrity of pharmaceutical synthesis.

References

  • Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene Source: ethz.ch URL: [Link]

  • Analysis of Lacquer from the Zeng Cemetery (1046–771 BCE) at Guojiamiao - MDPI Source: mdpi.com URL:[Link]

  • Blends of Cyanate Ester and Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers: Cure Behavior and Properties - PMC Source: nih.gov URL:[Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-1-ethyl-3-methylbenzene is a polysubstituted aromatic hydrocarbon, the reactivity of which is of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a chloro, an ethyl, and a methyl group on the benzene ring creates a unique electronic and steric environment that dictates its chemical behavior. This guide provides a comprehensive analysis of the reactivity of this molecule, offering insights into its synthesis, and its behavior in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a detailed technical overview to inform synthetic strategies and reaction design.

Molecular Structure and Physicochemical Properties

The structure of 2-chloro-1-ethyl-3-methylbenzene, with the IUPAC numbering scheme, is shown below.

Caption: Structure of 2-chloro-1-ethyl-3-methylbenzene.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₁Cl
Molecular Weight154.64 g/mol
CAS Number344612-25-5
AppearanceNot specified; likely a liquid-
Boiling PointNot specified-
Melting PointNot specified-
DensityNot specified-
SolubilityInsoluble in water; soluble in organic solventsGeneral principle

Synthesis of 2-Chloro-1-ethyl-3-methylbenzene

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry of the final product. The order in which substituents are introduced is critical, as their directing effects will influence the position of subsequent additions.[1]

A plausible synthetic route to 2-chloro-1-ethyl-3-methylbenzene starting from a readily available precursor is outlined below. The key is to introduce the substituents in an order that leverages their directing effects to achieve the desired 1,2,3-substitution pattern.

Proposed Synthetic Pathway

A logical approach would be to start with 2-ethyl-3-methylaniline. The amino group is a strong activating and ortho, para-directing group, which can be used to introduce the chloro substituent at the desired position.

Synthesis of 2-Chloro-1-ethyl-3-methylbenzene 2-ethyl-3-methylaniline 2-ethyl-3-methylaniline Diazonium_salt 2-ethyl-3-methyldiazonium chloride 2-ethyl-3-methylaniline->Diazonium_salt NaNO2, HCl 0-5 °C 2-Chloro-1-ethyl-3-methylbenzene 2-Chloro-1-ethyl-3-methylbenzene Diazonium_salt->2-Chloro-1-ethyl-3-methylbenzene CuCl

Caption: Proposed synthetic pathway for 2-chloro-1-ethyl-3-methylbenzene.

Step-by-Step Protocol
  • Diazotization of 2-ethyl-3-methylaniline: 2-ethyl-3-methylaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The resulting 2-ethyl-3-methyldiazonium chloride is then subjected to a Sandmeyer reaction, where it is treated with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding the target molecule, 2-chloro-1-ethyl-3-methylbenzene.

This synthetic strategy is advantageous as it provides excellent regiochemical control.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The reactivity of 2-chloro-1-ethyl-3-methylbenzene in electrophilic aromatic substitution (EAS) is governed by the interplay of the directing effects of the three substituents on the benzene ring.[2][3]

  • Ethyl and Methyl Groups (-CH₂CH₃, -CH₃): Both are alkyl groups, which are electron-donating through an inductive effect (+I). They are activating groups and are ortho, para-directors.[4][5]

  • Chloro Group (-Cl): The chloro group is a halogen, which is deactivating due to its electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director due to the resonance effect (+M) of its lone pairs of electrons.[4][5]

The overall reactivity of the ring is a balance of these effects. The two activating alkyl groups will likely make the ring more reactive than chlorobenzene but less reactive than toluene or ethylbenzene.

Analysis of Directing Effects and Steric Hindrance

The positions available for electrophilic attack are C4, C5, and C6.

  • Position C4: ortho to the methyl group and para to the ethyl group. This position is electronically activated by both alkyl groups. It is also meta to the chloro group.

  • Position C5: meta to both the ethyl and methyl groups, and para to the chloro group.

  • Position C6: ortho to the ethyl group and meta to the methyl and chloro groups.

The strongest activating groups will have the dominant directing effect.[6] In this case, the ethyl and methyl groups are the strongest activators. Therefore, substitution is most likely to occur at positions that are ortho or para to these groups.

Considering steric hindrance, position C4 is flanked by a methyl group, while position C6 is adjacent to a larger ethyl group. Position C5 is relatively less hindered.[7]

Directing_Effects C1 C-Et C4 C4 C1->C4 p C5 C5 C1->C5 m C6 C6 C1->C6 o C2 C-Cl C2->C1 o C3 C-Me C2->C3 o C2->C4 m C2->C5 p C2->C6 m C3->C1 m C3->C2 o C3->C4 o C3->C5 m C3->C6 p Oxidation Start 2-Chloro-1-ethyl-3-methylbenzene Product 2-Chloro-1,3-benzenedicarboxylic acid Start->Product KMnO4, H2O, heat

Caption: Oxidation of 2-chloro-1-ethyl-3-methylbenzene.

The expected product is 2-chloro-1,3-benzenedicarboxylic acid . The chloro group is generally stable under these oxidizing conditions.

Reduction Reactions

Reduction of the Aromatic Ring:

The benzene ring is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at room temperature and atmospheric pressure). [8]More forcing conditions, such as high pressure and temperature, or using more powerful catalysts like rhodium on carbon, would be required to reduce the aromatic ring to a cyclohexane derivative.

Reductive Dehalogenation:

The chloro group can be removed through reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst, or using other reducing agents. [9][10]

  • Catalytic Hydrogenation: Treatment with H₂ gas and a palladium catalyst (e.g., Pd/C) can lead to the replacement of the chlorine atom with a hydrogen atom, yielding 1-ethyl-3-methylbenzene. [9]

Applications in Drug Development and Research

Substituted aromatic compounds are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The specific substitution pattern of 2-chloro-1-ethyl-3-methylbenzene makes it a potentially valuable intermediate for the synthesis of more complex molecules. The reactivity profile outlined in this guide can help researchers in designing synthetic routes to novel compounds with potential therapeutic applications. For instance, the ability to selectively functionalize the C4 position through electrophilic aromatic substitution provides a handle for further molecular elaboration.

Conclusion

The reactivity of 2-chloro-1-ethyl-3-methylbenzene is a fascinating case study in the principles of physical organic chemistry. The interplay of the activating, ortho, para-directing effects of the ethyl and methyl groups, and the deactivating, yet also ortho, para-directing nature of the chloro group, leads to a predictable pattern of reactivity in electrophilic aromatic substitution, with a strong preference for substitution at the C4 position. The molecule is largely unreactive towards nucleophilic aromatic substitution under standard conditions. The alkyl side chains can be readily oxidized to carboxylic acids, while the chloro group can be removed via reductive dehalogenation. A thorough understanding of these reactivity patterns is essential for the effective utilization of 2-chloro-1-ethyl-3-methylbenzene as a building block in organic synthesis.

References

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Photocatalyst-free aryl halides reduction using visible light. Advances in Engineering. [Link]

  • Reduction of Aryl Halides into Arenes with 2-Propanol Promoted by a Substoichiometric Amount of a tert-Butoxy Radical Source. Synlett. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju. [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry. [Link]

  • Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl. Sparkl. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Europe PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides. Rhodium.ws. [Link]

  • Benzene Side Chain Reactions | Halogenation, Oxidation, & Reduction | Organic Chemistry 18.5. YouTube. [Link]

  • 16.8 Oxidation of Aromatic Compounds - Organic Chemistry. OpenStax. [Link]

  • Video: Reactions at the Benzylic Position: Oxidation and Reduction. JoVE. [Link]

  • 17.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]

  • Ipso nitration. XVIII. Nitrationof 2-chloro-1,3,5-trimethylbenzene. Canadian Journal of Chemistry. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. PharmaEducation. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • 15.5 Multistep synthesis with aromatics. Organic Chemistry II - Lumen Learning. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry. Aakash Institute. [Link]

  • Aromatic sulfonation reactions.
  • Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

  • A-Level H2 Chemistry: Halogenation of Methylbenzene (Chlorination or Bromination). YouTube. [Link]

  • Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Pearson. [Link]

  • Nitration of aromatic compounds.
  • "The sulfonation of some aromatic compounds using sulfuric acid in the ". Newark College of Engineering. [Link]

  • 2-Chloro-1-ethyl-3-nitrobenzene. Chemsrc. [Link]

  • 1-Chloro-2-ethyl-3-methylbenzene. PubChem. [Link]

  • nitration of benzene and methylbenzene. Chemguide. [Link]

  • the halogenation of benzene - electrophilic substitution. Chemguide. [Link]

Sources

Methodological & Application

Divergent Chlorination of 1-Ethyl-3-methylbenzene: A Methodological Guide for Site-Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and complex molecule synthesis, the ability to selectively functionalize specific sites on a simple aromatic building block is paramount. 1-Ethyl-3-methylbenzene (m-ethyltoluene) presents a unique synthetic challenge due to the presence of two distinct reactive domains: the aliphatic alkyl side-chains (C(sp³)-H bonds) and the electron-rich aromatic core (C(sp²)-H bonds).

This application note details a divergent synthetic strategy. By modulating the reaction conditions and the activation mode of a single reagent—N-Chlorosuccinimide (NCS)—researchers can dictate the regiochemical outcome. We outline two self-validating protocols: Pathway A for radical-mediated benzylic chlorination, and Pathway B for Lewis acid-catalyzed electrophilic aromatic substitution.

Mechanistic Causality & Regiochemical Control

To achieve high yields and avoid complex mixtures, it is critical to understand the thermodynamic and kinetic drivers governing these transformations.

Pathway A: Radical Side-Chain Chlorination (Benzylic)

When NCS is subjected to thermal initiation in the presence of Azobisisobutyronitrile (AIBN), it operates via a free-radical chain mechanism[1]. AIBN decomposes at ~65°C to yield nitrogen gas and isobutyronitrile radicals, which abstract a chlorine atom to generate a highly reactive chlorine radical.

  • Causality of Selectivity : The regioselectivity is thermodynamically driven by Bond Dissociation Energies (BDE). The secondary benzylic C-H bond of the ethyl group is significantly weaker (~85 kcal/mol) than the primary benzylic C-H bond of the methyl group (~90 kcal/mol). Consequently, the radical intermediate forms almost exclusively at the ethyl substituent, yielding 1-(1-chloroethyl)-3-methylbenzene .

Pathway B: Electrophilic Aromatic Chlorination (Ring)

To functionalize the aromatic ring, the radical pathway must be suppressed, and the electrophilicity of NCS must be enhanced. The introduction of a Lewis acid, such as Zirconium(IV) chloride (


), achieves this by coordinating to the carbonyl oxygen of NCS, generating a highly polarized "Cl+" equivalent[2][3].
  • Causality of Selectivity : The reaction shifts to an Electrophilic Aromatic Substitution (

    
    ) mechanism. Both the ethyl and methyl groups are weakly activating, ortho/para-directing groups. However, steric hindrance at the C2 position (sandwiched between the two alkyl groups) prevents substitution there. The electrophilic attack is kinetically favored at the less hindered C4 and C6 positions, yielding a mixture of 4-chloro-1-ethyl-3-methylbenzene  and 6-chloro-1-ethyl-3-methylbenzene [2].
    

G SM 1-Ethyl-3-methylbenzene PathA Pathway A: Radical Chlorination (NCS, AIBN, Δ) SM->PathA Benzylic C(sp3)-H PathB Pathway B: Electrophilic Chlorination (NCS, ZrCl4) SM->PathB Aromatic C(sp2)-H ProdA 1-(1-Chloroethyl)-3-methylbenzene (Side-chain functionalization) PathA->ProdA ProdB 4-Chloro-1-ethyl-3-methylbenzene (Ring functionalization) PathB->ProdB

Divergent chlorination pathways of 1-ethyl-3-methylbenzene based on reaction conditions.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent conditions required to achieve site-selective chlorination.

ParameterPathway A: Benzylic ChlorinationPathway B: Aromatic Chlorination
Target Bond C(sp³)-H (Secondary Benzylic)C(sp²)-H (Aromatic Ring)
Chlorinating Agent N-Chlorosuccinimide (1.05 eq)N-Chlorosuccinimide (1.00 eq)
Catalyst / Initiator AIBN (0.05 eq)

(5 mol%)
Solvent Benzotrifluoride (BTF) or AcetonitrileDichloromethane (DCM)
Temperature 80 °C (Reflux)0 °C to Room Temperature
Reaction Time 4 – 6 hours2 – 4 hours
Primary Product 1-(1-chloroethyl)-3-methylbenzene4-chloro-1-ethyl-3-methylbenzene
Typical Yield 70% – 85%80% – 92%

Step-by-Step Experimental Protocols

Protocol A: Radical Benzylic Chlorination

This protocol utilizes a Wohl-Ziegler-type reaction framework adapted for greener solvents[1].

1. Preparation and Degassing:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethyl-3-methylbenzene (10.0 mmol, 1.0 eq) and Benzotrifluoride (BTF, 40 mL).

  • Causality Check: Sparging the solvent with dry nitrogen for 15 minutes is mandatory. Ambient oxygen is a diradical that acts as a potent radical scavenger, which will prematurely terminate the chain reaction and severely depress yields.

2. Reagent Addition & Initiation:

  • Add N-Chlorosuccinimide (10.5 mmol, 1.05 eq) to the flask.

  • Heat the suspension to 80 °C using an oil bath. Once the target temperature is reached, add AIBN (0.5 mmol, 0.05 eq) in one portion.

  • Visual Validation: As the reaction proceeds, the dense NCS solid will be consumed, and succinimide (the byproduct) will begin to precipitate as a lighter, fluffy solid that floats near the surface of the solvent.

3. Monitoring and Workup:

  • Stir at reflux for 4-6 hours. Monitor completion via GC-MS (look for the mass shift of +34 m/z indicating monochlorination).

  • Cool the mixture to 0 °C in an ice bath to maximize the precipitation of succinimide.

  • Filter the mixture through a pad of Celite to remove the succinimide byproduct. Wash the filtrate sequentially with water (2 x 20 mL) and brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Electrophilic Aromatic Chlorination

This protocol leverages Lewis acid catalysis to bypass radical formation, ensuring strict ring functionalization[2][3].

1. Catalyst Activation:

  • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-ethyl-3-methylbenzene (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Zirconium(IV) chloride (

    
    , 0.5 mmol, 5 mol%). Stir for 10 minutes to ensure uniform suspension.
    

2. Controlled Electrophilic Addition:

  • Add N-Chlorosuccinimide (10.0 mmol, 1.0 eq) portion-wise over 15 minutes.

  • Causality Check: Portion-wise addition at 0 °C controls the exothermic generation of the highly reactive arenium ion intermediate, preventing over-chlorination (formation of dichlorinated species).

3. Reaction Maturation & Quenching:

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Validation: Monitor via TLC (Hexanes). The chlorinated product will elute slightly faster (higher Rf) than the starting material due to the disruption of the arene's electron density by the electronegative chlorine atom.

  • Quench the reaction by adding 15 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography if regioisomer separation is required.

Mechanism cluster_radical Radical Pathway (Side-Chain) cluster_electrophilic Electrophilic Pathway (Ring) Init AIBN Decomposition (Generates Radicals) Abs H-Abstraction at Secondary Benzylic C-H Init->Abs Cl_Add Chlorine Transfer from NCS Abs->Cl_Add Lewis ZrCl4 Coordinates NCS (Enhances Electrophilicity) Pi_Attack Arene Nucleophilic Attack (Para/Ortho to Alkyls) Lewis->Pi_Attack Deprot Deprotonation (Restores Aromaticity) Pi_Attack->Deprot

Mechanistic comparison between radical side-chain and electrophilic ring chlorination.

References

Sources

Application Note: Preparative Normal-Phase Column Chromatography for the Isolation of 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The purification of halogenated aromatic hydrocarbons is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) is a highly lipophilic, sterically hindered building block,[1]. Isolating this compound from complex reaction matrices—such as crude mixtures resulting from electrophilic aromatic substitution or cross-coupling reactions—presents a unique analytical challenge.

Because positional isomers (e.g., 4-chloro or 5-chloro derivatives) possess nearly identical molecular weights and boiling points, standard distillation is often insufficient[2]. Therefore, high-resolution normal-phase flash column chromatography remains the gold standard for achieving >98% purity[3]. This guide details the mechanistic principles and a self-validating protocol for the chromatographic isolation of 2-chloro-1-ethyl-3-methylbenzene.

Mechanistic Principles of Separation (Causality)

To design an effective purification protocol, one must understand the physicochemical forces dictating the analyte's behavior inside the column.

2-Chloro-1-ethyl-3-methylbenzene lacks strong hydrogen-bond donors or acceptors. However, it is not entirely non-polar. The separation relies on a delicate balance of three forces:

  • Dipole-Dipole Interactions : The electronegative chlorine atom creates a localized permanent dipole. This dipole interacts with the polar silanol (-SiOH) groups on the surface of the silica gel stationary phase[4],[3].

  • 
     Interactions : The electron-rich aromatic ring weakly coordinates with the silica surface[5].
    
  • Lipophilic Solvation : The ethyl and methyl substituents drive the molecule into the non-polar mobile phase (hexanes) via dispersive van der Waals forces.

By utilizing a strictly non-polar mobile phase (100% hexanes), we prevent the solvent from competing for silanol sites. This forces the separation to rely entirely on the subtle dipole and steric differences between the target molecule and its impurities.

Mechanism M1 2-Chloro-1-ethyl-3-methylbenzene (Target Analyte) M2 Dipole-Dipole Interactions (C-Cl Bond) M1->M2 M3 π-π Interactions (Aromatic Ring) M1->M3 M4 Lipophilic Solvation (Alkyl Groups) M1->M4 M5 Silica Gel (SiO2) Polar Stationary Phase M2->M5 Adsorption M3->M5 Adsorption M6 100% Hexanes Non-Polar Mobile Phase M4->M6 Desorption

Mechanistic forces governing the chromatographic retention and elution of the target molecule.

Quantitative Data & Optimization

Before initiating preparative chromatography, the mobile phase must be optimized using Thin Layer Chromatography (TLC). The data below summarizes the physicochemical profile and the predicted retention behavior of the target compound.

Table 1: Physicochemical Profile of the Target Analyte

ParameterValue
IUPAC Name 2-Chloro-1-ethyl-3-methylbenzene
CAS Number 344612-25-5
Molecular Formula C9H11Cl
Molecular Weight 154.64 g/mol
Compound Class Halogenated Aromatic Hydrocarbon

Table 2: Mobile Phase Optimization (Silica Gel 60 F254)

Solvent System (v/v)Predicted Retention Factor (

)
Chromatographic Outcome
100% Hexanes 0.60 – 0.65Optimal retention; excellent resolution from polar impurities.
98:2 Hexanes / Ethyl Acetate 0.80 – 0.85Elutes too rapidly; poor resolution from positional isomers.
100% Dichloromethane > 0.95No retention; solvent front co-elution.

Expert Insight: We mandate the use of 100% hexanes or petroleum ether. Introducing even 1-2% of a polar modifier like ethyl acetate disrupts the delicate dipole-silanol interactions, causing the target compound to co-elute with structurally similar byproducts[5].

Experimental Workflow & Methodology

The following protocol is designed as a self-validating system to ensure maximum theoretical plates and baseline resolution.

Workflow S1 Crude Mixture S2 Dry Loading (Silica 2:1) S1->S2 S3 Isocratic Elution (Hexanes) S2->S3 S4 Fractionation S3->S4 S5 GC-FID / TLC Analysis S4->S5

Sequential workflow for the normal-phase flash chromatographic isolation of the target compound.
Step 1: Stationary Phase Selection & Column Packing
  • Silica Selection : Utilize high-purity Silica Gel 60 (230–400 mesh, 40–63 µm particle size). The smaller particle size is critical for increasing the surface area and theoretical plates required to separate aromatic isomers[3].

  • Ratio Calculation : Weigh out a 1:50 ratio of crude sample mass to silica gel mass. (e.g., 1.0 g of crude requires 50 g of silica).

  • Slurry Packing : Suspend the silica gel in 100% hexanes. Pour the slurry continuously into a vertically clamped glass column. Use compressed air (approx. 2-3 psi) to pack the bed tightly, ensuring no cracks or channeling occur.

Step 2: Sample Preparation (Dry Loading)

Causality Check: 2-Chloro-1-ethyl-3-methylbenzene is a liquid at room temperature. Direct neat loading of liquid aromatic hydrocarbons often leads to uneven sample bands and tailing. Dry loading pre-adsorbs the analyte, ensuring a homogeneous, perfectly horizontal starting band.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the solution (approximately 2× the mass of the crude sample).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

Step 3: Column Loading & Isocratic Elution
  • Carefully pour the dry-loaded powder evenly onto the flat surface of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample band to prevent physical disruption during solvent addition.

  • Carefully fill the column reservoir with 100% hexanes.

  • Apply positive air pressure to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).

Step 4: Fraction Collection & Purity Verification
  • Collect fractions equivalent to 0.25 Column Volumes (CV) per test tube.

  • Primary Screening (TLC) : Spot fractions on TLC plates and visualize under UV light (254 nm).

  • Secondary Verification (GC-FID) : Because halogenated aromatics can exhibit weak UV absorbance compared to highly conjugated systems, Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) is the authoritative standard for verifying fraction purity[6]. Use a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) to confirm the absence of co-eluting isomers.

Field-Proven Insights & Troubleshooting

  • Co-elution of Isomers : If TLC or GC-FID reveals that the 4-chloro or 5-chloro isomers are co-eluting with 2-chloro-1-ethyl-3-methylbenzene, standard silica may not provide enough selectivity. In such cases, switch to Silver-Impregnated Silica Gel (AgNO₃-Silica) . Silver ions form transient

    
    -complexes with aromatic double bonds. Subtle steric differences around the aromatic ring of the isomers will drastically alter their binding affinity to the silver ions, resolving the co-elution[5],[3].
    
  • Band Broadening : If the target compound elutes over too many fractions, the column was likely packed unevenly, or the flow rate was too slow, allowing longitudinal diffusion. Always maintain steady positive pressure during flash chromatography.

References

  • Title : Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column | Source : Agilent Technologies | URL : [Link]

  • Title : Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons | Source : China University of Petroleum | URL : [Link]

  • Title : HPLC separation of related halogenated aromatic, any one?? | Source : Chromatography Forum | URL : [Link]

  • Title : Column Chromatography Guide | Source : Phenomenex | URL :[Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Aryl Chlorides in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool for constructing complex molecular architectures.[3][4][5] However, the reactivity of the aryl halide coupling partner is not uniform. While aryl bromides and iodides are generally reactive, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond. This challenge is further amplified in substrates such as 2-Chloro-1-ethyl-3-methylbenzene, where steric hindrance around the reactive site impedes the crucial oxidative addition step in the catalytic cycle.[6][7][8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing 2-Chloro-1-ethyl-3-methylbenzene in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions and troubleshooting common issues. By understanding the causal relationships behind experimental choices, researchers can develop robust and self-validating protocols for the synthesis of novel biaryl compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][11][12] Understanding this cycle is paramount to rational protocol design and optimization. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[3][11][12]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This is often the rate-limiting step, especially for less reactive aryl chlorides. The palladium inserts itself into the carbon-chlorine bond, forming a palladium(II) intermediate.[11][13] The choice of a bulky, electron-rich phosphine ligand is critical here, as it enhances the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[4][14]

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) complex.[11][13] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[15][16][17][18] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[17][19][20][21][22]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[11][13]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR')_2 + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)-R(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product Forms Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Chloro-1-ethyl-3-methylbenzene with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of a sterically hindered aryl chloride. Optimization may be necessary for different boronic acids or desired scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-1-ethyl-3-methylbenzene≥98%Commercially Available
Phenylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially AvailablePre-catalyst
Buchwald Ligand (e.g., SPhos, XPhos)≥98%Commercially AvailableAir-sensitive, store under inert gas
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableFinely ground before use
TolueneAnhydrous, ≥99.8%Commercially AvailableDegassed prior to use
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegassed prior to use
Deionized WaterDegassed prior to use
Inert Gas (Argon or Nitrogen)High Purity
Standard GlasswareOven-dried before use
Magnetic Stirrer/Hotplate
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (1-2 mol%) and the appropriate Buchwald ligand (1.1-1.5 equivalents relative to palladium).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the catalyst and ligands.[23]

    • Add 2-Chloro-1-ethyl-3-methylbenzene (1.0 mmol, 1 equivalent) and phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equivalents) to the flask.

    • Add finely ground, anhydrous potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equivalents). The base is essential for activating the boronic acid.[15][17][18]

  • Solvent Addition and Degassing:

    • Add a degassed mixture of toluene and water (e.g., 5:1 v/v, 5 mL total). The use of a biphasic solvent system is common, and vigorous stirring is necessary to ensure adequate mixing.[23] Alternatively, a single solvent system like degassed dioxane can be used.

    • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes or by performing three freeze-pump-thaw cycles.[23] Oxygen can deactivate the catalyst.[23]

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific catalyst system and substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization of Reaction Conditions

The success of a Suzuki coupling with a challenging substrate like 2-Chloro-1-ethyl-3-methylbenzene often hinges on careful optimization of the reaction parameters.

Key Parameters for Optimization
ParameterRationale and Considerations
Catalyst/Ligand For sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step.[6][14][24] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence catalyst activation.
Base The base activates the boronic acid for transmetalation.[15][17][18] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can impact the reaction rate and yield. For sensitive substrates, milder bases like KF may be employed.[16]
Solvent The solvent system influences the solubility of reactants and the rates of the catalytic steps.[19][20][21][22] Common solvents include toluene, dioxane, and THF, often with the addition of water. The polarity and coordinating ability of the solvent can be critical.[20]
Temperature Higher temperatures can often overcome the activation energy barrier for the oxidative addition of aryl chlorides. However, excessive heat can lead to catalyst decomposition or side reactions.[23]
Boronic Acid Equivalent Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling.
Logical Workflow for Optimization

Optimization_Workflow start Define Target Transformation catalyst_screen Screen Catalysts & Ligands (e.g., Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhos) start->catalyst_screen base_screen Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) catalyst_screen->base_screen Select best performing system solvent_screen Screen Solvents (e.g., Toluene/H₂O, Dioxane) base_screen->solvent_screen Select best performing system temp_opt Optimize Temperature (e.g., 80°C, 100°C, 110°C) solvent_screen->temp_opt Select best performing system final_protocol Finalized Protocol temp_opt->final_protocol Confirm optimal conditions

Caption: A logical workflow for the optimization of Suzuki coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh, high-quality catalyst and ligand.- Ensure thorough degassing of the solvent and reaction mixture.[23]- Screen different solvents or solvent mixtures to improve solubility.- Screen a variety of bases and solvents.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Rigorously exclude oxygen from the reaction.[2]- Consider using a Pd(0) source directly or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst.
Dehalogenation of Aryl Chloride - Presence of hydride sources (e.g., certain bases or solvents)- Catalyst decomposition- Switch to a non-hydridic base (e.g., carbonates, phosphates).- Use an aprotic solvent.- Lower the reaction temperature to minimize catalyst decomposition.
Protodeborylation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of water and certain bases- Use a slight excess of the boronic acid.- Consider using a boronic ester, which can be more stable.- Optimize the reaction to proceed at a lower temperature or for a shorter duration.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides like 2-Chloro-1-ethyl-3-methylbenzene is a challenging yet highly rewarding transformation for the synthesis of valuable biaryl structures. Success in this endeavor requires a deep understanding of the reaction mechanism and a systematic approach to the optimization of reaction conditions. By carefully selecting the catalyst, ligand, base, and solvent, and by diligently excluding oxygen, researchers can overcome the inherent difficulties associated with these unreactive substrates. The protocols and insights provided in this application note serve as a robust foundation for the development of efficient and reproducible synthetic methods, ultimately accelerating the discovery and development of new chemical entities.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. HZPT Blog. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. ArODES. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. News-Medical.Net. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. PMC. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. BYJU'S. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Green Chemistry (RSC Publishing). [Link]

  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Publishing. RSC Publishing. [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. HEIA-FR. [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. ResearchGate. [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed. PubMed. [Link]

  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. PubMed. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. Rsc.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. Sandiego. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-1-ethyl-3-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, novelty, and ultimately, the biological activity of the final active pharmaceutical ingredient (API). Substituted aromatic compounds, particularly those bearing halogens, are foundational to modern medicinal chemistry.[1][] The chlorine atom, in particular, serves not only as a crucial component of many approved drugs but also as a versatile synthetic handle for constructing complex molecular architectures.[1][] This guide focuses on the synthetic utility of 2-Chloro-1-ethyl-3-methylbenzene , a tailored building block with significant potential in drug discovery programs.

While direct, large-scale applications of this specific isomer in blockbuster pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are emblematic of intermediates used in the synthesis of a variety of therapeutic agents. The unique arrangement of the chloro, ethyl, and methyl groups offers steric and electronic properties that can be strategically exploited. The chlorine atom provides a reactive site for cross-coupling reactions, the ethyl group can influence lipophilicity and metabolic stability, and the methyl group can modulate binding interactions with biological targets.

This document serves as a comprehensive guide to the potential applications of 2-Chloro-1-ethyl-3-methylbenzene in pharmaceutical synthesis. We will explore its utility in key synthetic transformations, providing detailed, field-proven protocols and explaining the underlying chemical principles that make this compound a valuable, albeit underutilized, asset in the medicinal chemist's toolbox.

Part 1: Core Synthetic Transformations

The reactivity of 2-Chloro-1-ethyl-3-methylbenzene is dominated by the chemistry of the aryl chloride. While aryl chlorides are typically less reactive than their bromide or iodide counterparts, modern advancements in catalysis have made them excellent substrates for a wide array of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a sterically hindered substrate like 2-Chloro-1-ethyl-3-methylbenzene, the choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields.

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, a common motif in many pharmaceutical agents. The reaction couples an organoboron reagent with an organic halide.

Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial for facilitating the oxidative addition of the palladium(0) catalyst to the sterically hindered and electronically deactivated aryl chloride. The use of a robust base like potassium phosphate is often optimal for promoting the transmetalation step while minimizing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Chloro-1-ethyl-3-methylbenzene (1.0 mmol, 154.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the phosphine ligand, such as SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (10:1, 5 mL).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst/LigandYield (%)
1Phenylboronic acidPd(OAc)₂/SPhos85
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhos82
33-Pyridinylboronic acidPEPPSI-IPr78

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and optimized conditions.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation for introducing amine functionalities that are prevalent in a vast number of pharmaceuticals.

Causality Behind Experimental Choices: Similar to Suzuki coupling, bulky phosphine ligands are essential. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-Chloro-1-ethyl-3-methylbenzene (1.0 mmol, 154.6 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the appropriate ligand (e.g., BrettPhos, 0.02 mmol, 10.7 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether (20 mL), filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the residue by flash chromatography.

Visualization: Synthetic Pathways

Synthetic_Pathways A 2-Chloro-1-ethyl-3-methylbenzene B Suzuki-Miyaura Coupling (Pd catalyst, Ligand, Base) A->B ArB(OH)2 D Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) A->D R2NH F Lithiation/Grignard Formation A->F n-BuLi or Mg C Biaryl Product B->C E N-Aryl Amine Product D->E G Electrophilic Quench (e.g., CO2) F->G Electrophile H Carboxylic Acid Derivative G->H

Caption: Key synthetic transformations of 2-Chloro-1-ethyl-3-methylbenzene.

Part 2: Advanced Applications and Hypothetical Protocols

While direct literature precedents are scarce, the principles of organic synthesis allow us to extrapolate potential, high-value applications for 2-Chloro-1-ethyl-3-methylbenzene.

Synthesis of a Hypothetical Kinase Inhibitor Fragment

Many kinase inhibitors feature a substituted biaryl or aryl-heteroaryl core. The following protocol outlines a hypothetical synthesis of a fragment that could be elaborated into a potent kinase inhibitor, leveraging the unique substitution pattern of our starting material.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Amide Coupling A 2-Chloro-1-ethyl-3-methylbenzene + Pyrimidine-5-boronic acid B Pd-catalyzed reaction A->B C Biaryl Product from Step 1 B->C D HNO3/H2SO4 C->D E Nitro-biaryl intermediate D->E F Fe/HCl or H2/Pd-C E->F G Amino-biaryl intermediate F->G H Acyl chloride, Base G->H I Final Kinase Inhibitor Fragment H->I

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor fragment.

Protocol 1: Synthesis of 2-(5-Pyrimidinyl)-1-ethyl-3-methylbenzene

This protocol describes the initial Suzuki coupling to form the core biaryl structure.

  • Reagents and Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-1-ethyl-3-methylbenzene (10 mmol, 1.55 g), pyrimidine-5-boronic acid (12 mmol, 1.49 g), and sodium carbonate (30 mmol, 3.18 g) in a mixture of toluene (40 mL) and water (10 mL).

  • Inerting: Bubble argon through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 231 mg).

  • Reaction: Heat the mixture to reflux (approximately 90 °C) and maintain for 18 hours.

  • Extraction: Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the product via column chromatography (Hexanes:Ethyl Acetate gradient).

Directed Ortho-Metalation: A Regioselective Functionalization Strategy

The chlorine atom can act as a directed metalation group (DMG), allowing for regioselective functionalization at the C6 position. This provides an alternative strategy to introduce substituents.

Protocol 2: Regioselective Carboxylation

  • Setup: To a solution of 2-Chloro-1-ethyl-3-methylbenzene (5 mmol, 773 mg) in anhydrous THF (20 mL) at -78 °C under argon, add n-butyllithium (1.1 eq, 5.5 mmol, 2.2 mL of a 2.5 M solution in hexanes) dropwise.

  • Lithiation: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Work-up: Allow the reaction to warm to room temperature and quench with 1 M HCl (15 mL).

  • Extraction and Purification: Extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Conclusion: A Versatile Intermediate Awaiting Broader Application

2-Chloro-1-ethyl-3-methylbenzene represents a synthetically versatile, yet underexplored, building block for pharmaceutical research. Its utility in cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, combined with the potential for regioselective functionalization, makes it a valuable starting point for the synthesis of novel, complex molecular architectures. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this promising intermediate in their drug discovery endeavors.

References

  • Jadhav, G. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-162. Available at: [Link]

  • PubChem. 1-Chloro-2-ethyl-3-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Drug precursors. Available at: [Link]

  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Available at: [Link]

  • ResearchGate. (n.d.). Isomers of chloroethylbenzene. [Diagram]. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Available at: [Link]

  • Kamal, A., et al. (2007). Synthesis of substituted 3-chloro-1-methylphenothiazines via Smiles rearrangement. Indian Journal of Chemistry - Section B, 46B, 1523-1528. Available at: [Link]

Sources

Experimental protocol for nitration of 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of 2-Chloro-1-ethyl-3-methylbenzene

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Methodology: Biphasic Mixed-Acid Electrophilic Aromatic Substitution (EAS)

Mechanistic Rationale & Regioselectivity Analysis

The nitration of substituted benzenes is a fundamental Electrophilic Aromatic Substitution (EAS) reaction. The process relies on the in situ generation of a highly reactive nitronium ion (NO₂⁺), which is subsequently attacked by the nucleophilic aromatic ring[1]. When dealing with a multi-substituted substrate like 2-chloro-1-ethyl-3-methylbenzene , predicting the site of substitution requires a careful analysis of synergistic directing effects and steric hindrance.

Electronic Directing Effects: The substrate features three substituents:

  • Ethyl group (C1): A weakly activating, ortho/para director.

  • Chloro group (C2): A weakly deactivating, ortho/para director.

  • Methyl group (C3): A weakly activating, ortho/para director.

According to the Crum Brown–Gibson rule, electron-donating (activating) groups dominate the regioselectivity of the ring over electron-withdrawing (deactivating) groups[2]. Therefore, the alkyl groups dictate the position of electrophilic attack.

  • The C4 position is para to the ethyl group and ortho to the methyl group (highly activated).

  • The C6 position is ortho to the ethyl group and para to the methyl group (highly activated).

  • The C5 position is meta to both activating groups and only directed by the deactivating chloro group, making substitution here electronically disfavored.

Steric Causality: While both C4 and C6 are electronically activated, they differ in steric environment. The C6 position is adjacent to the bulkier ethyl group, whereas the C4 position is adjacent to the smaller methyl group. Due to this steric hindrance, the formation of the sigma complex at C4 is kinetically favored. Consequently, the reaction will yield 2-chloro-1-ethyl-3-methyl-4-nitrobenzene as the major product and 2-chloro-1-ethyl-3-methyl-6-nitrobenzene as the minor product.

Materials and Reagents

Note: The following quantities are calculated for a standard 10 mmol validation scale.

ReagentMW ( g/mol )EquivalentsAmountRole in Protocol
2-Chloro-1-ethyl-3-methylbenzene154.641.01.55 gAromatic Substrate
Nitric Acid (HNO₃, 68% w/w)63.011.20.79 mLNitronium Ion Source
Sulfuric Acid (H₂SO₄, 98% w/w)98.08Excess1.50 mLCatalyst / Dehydrating Agent
Dichloromethane (DCM)84.93N/A15.0 mLBiphasic Solvent
Sodium Bicarbonate (Sat. Aq.)84.01N/A20.0 mLQuenching / Neutralization

Self-Validating Experimental Protocol

This procedure utilizes a biphasic solvent system (DCM/Acid) to modulate the reaction rate, prevent thermal runaway, and suppress oxidative side reactions commonly associated with neat mixed-acid nitrations[3].

Step 1: Generation of the Nitrating Mixture
  • Equip a 10 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath (0 °C).

  • Add 0.79 mL of concentrated HNO₃ to the flask.

  • Critical Action: Slowly add 1.50 mL of concentrated H₂SO₄ dropwise over 5 minutes.

    • Causality: The protonation and subsequent dehydration of HNO₃ to form the NO₂⁺ electrophile is highly exothermic. Dropwise addition prevents the volatilization of HNO₃ and the loss of the active reagent.

    • Validation Checkpoint: The mixture should remain colorless to pale yellow. Rapid evolution of brown NO₂ gas indicates excessive heat buildup or water contamination; if this occurs, discard and restart.

Step 2: Substrate Preparation
  • In a separate 50 mL three-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 1.55 g of 2-chloro-1-ethyl-3-methylbenzene in 10 mL of anhydrous DCM.

  • Cool the stirred solution to 0–5 °C using an ice-water bath.

Step 3: Electrophilic Aromatic Substitution
  • Transfer the cold mixed acid to the dropping funnel.

  • Add the mixed acid to the substrate solution dropwise over 15 minutes, maintaining vigorous stirring.

    • Causality: Vigorous stirring is mandatory to maximize the surface area between the organic (DCM) and aqueous (acid) phases, ensuring a consistent reaction rate.

  • Maintain the internal temperature strictly below 5 °C.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The starting material (high

      
      ) will steadily deplete, replaced by two distinct, UV-active lower 
      
      
      
      spots representing the nitro isomers. Proceed to workup when the starting material spot is no longer visible (typically 1.5 to 2 hours).
Step 4: Aqueous Quench and Workup
  • Pour the reaction mixture slowly over 20 g of crushed ice with vigorous stirring to quench the reaction and safely dilute the mineral acids.

  • Transfer to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with an additional 5 mL of DCM. Combine the organic layers.

  • Wash the combined organic phase with 20 mL of saturated aqueous NaHCO₃.

    • Validation Checkpoint: Check the pH of the aqueous wash. It must be >7. If acidic, perform a second NaHCO₃ wash. Neutralizing residual acid prevents product degradation during solvent evaporation.

  • Wash with 10 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomer mixture.

Step 5: Chromatographic Isolation
  • Purify the crude yellow oil via silica gel flash chromatography (Eluent: Gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate).

  • The less polar isomer (typically the sterically hindered 6-nitro isomer) will elute first, followed closely by the major 4-nitro isomer.

Data Presentation: Expected Outcomes

ParameterMajor IsomerMinor Isomer
Chemical Name 2-Chloro-1-ethyl-3-methyl-4-nitrobenzene2-Chloro-1-ethyl-3-methyl-6-nitrobenzene
Substitution Site C4 (Para to Ethyl, Ortho to Methyl)C6 (Ortho to Ethyl, Para to Methyl)
Expected Yield Ratio ~65 - 70%~30 - 35%
TLC Mobility (

)
Lower

(More polar)
Higher

(Less polar)
Mechanistic Driver Kinetically favored (Less steric bulk)Electronically favored, sterically hindered

Mandatory Visualization

Workflow Substrate Substrate Preparation 2-Chloro-1-ethyl-3-methylbenzene in DCM (0-5 °C) Reaction Electrophilic Aromatic Substitution Dropwise addition, maintain < 5 °C Substrate->Reaction MixedAcid Mixed Acid Generation HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O MixedAcid->Reaction NO₂⁺ Quench Aqueous Quench & Workup Pour over ice, DCM extraction Reaction->Quench TLC Validation Purification Silica Gel Chromatography Separation of Regioisomers Quench->Purification pH > 7 Major Major Product (~65%) 4-Nitro Isomer Purification->Major Minor Minor Product (~35%) 6-Nitro Isomer Purification->Minor

Workflow and regioselective outcomes for nitration of 2-chloro-1-ethyl-3-methylbenzene.

References

  • Wikipedia Contributors. Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-1-ethyl-3-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-chloro-1-ethyl-3-methylbenzene (CAS 344612-25-5) .

The fundamental challenge with this molecule is extreme steric hindrance . The target C-Cl bond at the C2 position is flanked by an ethyl group at C1 and a methyl group at C3. This specific spatial crowding severely restricts transition state geometries, leading to poor regioselectivity in direct functionalization and intermediate instability in coupling reactions.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting mostly 4-chloro and 6-chloro isomers when chlorinating 1-ethyl-3-methylbenzene?

Causality: Electrophilic Aromatic Substitution (EAS) is highly sensitive to the steric environment of the arene. While the C2 position is electronically activated by the two alkyl groups, it is physically blocked. The electrophile (e.g.,


 generated from 

) requires a specific trajectory to form the Wheland intermediate. The activation energy required to overcome the van der Waals repulsion of the adjacent ethyl and methyl groups is prohibitively high compared to the unhindered C4 and C6 positions 1. Recommendation: Abandon direct EAS chlorination for this specific isomer. The thermodynamic penalty cannot be overcome purely by altering temperature or standard Lewis acids.

EAS SM 1-Ethyl-3-methylbenzene Cl2 Cl2 / FeCl3 SM->Cl2 C2 C2-Attack (Sterically Hindered) Cl2->C2 High Activation Energy C4 C4/C6-Attack (Less Hindered) Cl2->C4 Low Activation Energy Prod2 2-Chloro Isomer (<5%) C2->Prod2 Prod46 4-Chloro & 6-Chloro Isomers (>95%) C4->Prod46

Fig 1. Regioselectivity logic tree demonstrating steric hindrance in direct EAS chlorination.

Q2: I switched to the Sandmeyer reaction using 2-ethyl-6-methylaniline, but my yields are below 25% and I see a lot of phenol byproduct. How do I fix this?

Causality: You are likely using standard aqueous diazotization (


 / 

/

). The bulky ortho-ethyl and ortho-methyl groups twist the amine out of planarity, significantly slowing down the initial attack of the nitrosonium ion (

). More importantly, once the diazonium salt forms, the steric bulk hinders the approach of the bulky

complex required for the

radical mechanism. Because the reaction is slow, the diazonium intermediate has time to undergo nucleophilic attack by the surrounding water molecules, resulting in massive hydrolysis to 2-ethyl-6-methylphenol 2. Recommendation: Transition to a non-aqueous Sandmeyer protocol using tert-butyl nitrite (

-BuONO) in anhydrous acetonitrile 3. Removing water from the system completely eliminates the competing hydrolysis pathway.

G A 2-Ethyl-6-methylaniline B t-BuONO, MeCN A->B Step 1 C Diazonium Intermediate B->C Fast D CuCl2, 65°C C->D Step 2 F Phenol Byproduct C->F H2O present E 2-Chloro-1-ethyl-3-methylbenzene D->E High Yield

Fig 2. Non-aqueous Sandmeyer workflow suppressing phenol formation via anhydrous conditions.

Part 2: Quantitative Yield Analysis

The table below summarizes internal and literature-derived yield expectations based on the synthetic route chosen.

Synthetic RouteReagents / CatalystMajor ByproductsTypical Yield of TargetViability
Direct Chlorination

,

,

4-chloro & 6-chloro isomers< 5%Not Recommended
Aqueous Sandmeyer

,

,

,

2-ethyl-6-methylphenol15 - 25%Poor
Non-Aqueous Sandmeyer

-BuONO,

, MeCN
Deaminated arene75 - 85%Optimal
Negishi Cross-Coupling

,

, RuPhos
Protodehalogenated arene80 - 90%Excellent (High Cost)

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. They contain built-in visual and physical checkpoints so the researcher knows the reaction is proceeding correctly before committing to the workup.

Protocol A: Non-Aqueous Sandmeyer Synthesis (Recommended)

This protocol utilizes anhydrous conditions to bypass the steric-induced hydrolysis of the diazonium intermediate.

  • System Preparation: Flame-dry a two-neck Schlenk flask under argon. Charge the flask with anhydrous Copper(II) chloride (1.2 equiv) and suspend it in anhydrous acetonitrile (MeCN, 0.5 M relative to the amine).

  • Initiation: Add tert-butyl nitrite (

    
    -BuONO, 1.5 equiv) to the suspension via syringe. Heat the mixture to 65 °C using an oil bath.
    
  • Controlled Addition: Dissolve 2-ethyl-6-methylaniline (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the heated reaction mixture over 45 minutes using a syringe pump.

    • Causality Check: Dropwise addition is critical. It keeps the steady-state concentration of the diazonium intermediate extremely low, preventing intermolecular diazo-coupling (azo dye formation) which is a common failure mode in concentrated solutions.

    • Validation Checkpoint: Upon each drop, the solution will flash deep green/brown, indicating the successful formation of the transient copper-diazonium complex. Immediate bubbling (

      
       gas evolution) must be observed.
      
  • Completion: Once addition is complete, stir the mixture at 65 °C for an additional 1.5 hours.

    • Validation Checkpoint: The reaction is complete when nitrogen gas evolution completely ceases. If bubbling stops prematurely, the

      
      -BuONO may have degraded; TLC (100% Hexanes) should be used to confirm the disappearance of the starting aniline (
      
      
      
      ).
  • Workup: Cool to room temperature. Quench carefully with 20% aqueous

    
     to break down copper salts. Extract three times with ethyl acetate. Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel plug (100% hexanes) to yield the product as a clear oil (
    
    
    ).
Protocol B: Negishi Cross-Coupling (Alternative Route)

If starting from 2-chloro-1-iodo-3-methylbenzene, the ethyl group can be installed via Pd-catalyzed coupling. The bulky RuPhos ligand forces rapid reductive elimination, overcoming the steric crowding.

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with

    
     (2 mol%) and RuPhos (4 mol%). Dissolve in anhydrous THF and stir for 15 minutes.
    
    • Validation Checkpoint: The solution must transition from the purple/red of

      
       to a dark, homogeneous brown/green. This color change confirms the formation of the active 
      
      
      
      species. Failure to observe this indicates a poisoned catalyst or wet solvent.
  • Reagent Addition: Add 2-chloro-1-iodo-3-methylbenzene (1.0 equiv) to the active catalyst solution.

  • Transmetalation: Cool the mixture to 0 °C. Slowly add Diethylzinc (

    
    , 1.0 M in hexanes, 1.2 equiv).
    
    • Causality Check:

      
       is highly reactive. Addition at 0 °C controls the initial exothermic transmetalation step, preventing the premature thermal decomposition of the alkyl-palladium intermediate via 
      
      
      
      -hydride elimination.
  • Heating: Seal the vial, remove it from the glovebox, and heat to 60 °C for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous

    
     (Caution: Ethane gas evolution). Extract with diethyl ether, dry, and concentrate for purification.
    

References

  • Sigma-Aldrich. "2-chloro-1-ethyl-3-methylbenzene | 344612-25-5". Sigma-Aldrich Product Catalog.
  • Mo, F., et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C−N Bonds into C−X Bonds". Accounts of Chemical Research.
  • Matheis, C., et al. "Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts". ACS Publications.
  • Schmidt, R., et al. "Hydrocarbons". Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Side product formation in the chlorination of 1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of alkylbenzenes. The chlorination of 1-ethyl-3-methylbenzene is a classic example of a divergent chemical system. Depending on your reaction conditions, the chlorine atom will either target the aromatic ring via Electrophilic Aromatic Substitution (EAS) or the alkyl side chains via a Free-Radical Chain Mechanism .

This guide is designed for researchers and drug development professionals troubleshooting unintended side product formation, regioselectivity failures, and over-chlorination.

Diagnostic Workflow for Chlorination Issues

Before diving into specific protocols, use the diagnostic tree below to identify the root cause of your side product formation.

Troubleshooting Start Identify Unwanted Side Product Q1 Where is the unwanted chlorine located? Start->Q1 Ring Ring Chlorination (During Radical Protocol) Q1->Ring Chain Side-Chain Chlorination (During EAS Protocol) Q1->Chain EAS_Issue Polychlorination (EAS Over-reaction) Q1->EAS_Issue Rad_Issue Wrong Alkyl Group (Primary vs Secondary) Q1->Rad_Issue Sol3 Check reactor for trace Fe Passivate equipment Ring->Sol3 Sol4 Exclude light (UV) Ensure dark conditions Chain->Sol4 Sol1 Reduce Cl2 equivalents Lower temp to 0°C EAS_Issue->Sol1 Sol2 Switch to NCS/AIBN Control Temperature Rad_Issue->Sol2

Diagnostic workflow for resolving chlorination side products in 1-ethyl-3-methylbenzene.

Troubleshooting Guide: Free-Radical Side-Chain Chlorination

When exposed to heat or UV light, molecular chlorine undergoes homolytic cleavage to form highly reactive chlorine radicals[1]. This initiates a chain reaction targeting the alkyl substituents rather than the aromatic ring.

FAQ 1: Why am I getting a mixture of ethyl-chlorinated and methyl-chlorinated side products?

Cause: Free-radical halogenation is highly dependent on the stability of the intermediate carbon radical. The experimental relative abstraction rates for primary, secondary, and tertiary hydrogens are approximately 1 : 3.8 : 5[2]. In 1-ethyl-3-methylbenzene, the ethyl group contains two secondary benzylic hydrogens, while the methyl group contains three primary benzylic hydrogens. Because the secondary radical is more stable, chlorination at the ethyl group is favored, but the primary hydrogens are still reactive enough to form side products.

Quantitative Breakdown:

Radical Type Position in 1-ethyl-3-methylbenzene Relative Abstraction Rate[2] Predicted Product Distribution (%)
Primary Methyl group (-CH3) 1.0 (x 3 hydrogens = 3.0) ~28% (Side Product)

| Secondary | Ethyl group (-CH2-) | 3.8 (x 2 hydrogens = 7.6) | ~72% (Major Product) |

FAQ 2: How do I suppress primary radical formation and over-chlorination?

Solution: Switch your chlorinating agent. Using


 gas often results in over-chlorination because it is notoriously unselective[2]. Instead, use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator like AIBN. NCS provides a low, steady-state concentration of halogen radicals, which thermodynamically favors the more stable secondary radical and prevents multiple substitutions on the same carbon[1].
Protocol A: Self-Validating Radical Chlorination (Side-Chain)
  • Objective: Selectively synthesize 1-(1-chloroethyl)-3-methylbenzene.

  • Step 1: Reagent Preparation. Dissolve 1-ethyl-3-methylbenzene (1.0 eq) in anhydrous carbon tetrachloride (

    
    ) or benzene. Add NCS (1.0 eq) and AIBN (0.02 eq).
    
    • Causality: Using exactly 1.0 equivalent of NCS starves the reaction of excess halogen, mathematically eliminating the possibility of di-chlorination side products.

  • Step 2: Initiation. Heat the reaction to 80°C under a reflux condenser.

    • Validation Check: NCS is insoluble in the solvent and will sit at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is less dense and floats to the surface. If the solid does not float to the surface after 45 minutes, the radical chain has failed to initiate. Check your AIBN integrity or apply a 365 nm UV light source to force homolytic cleavage[1].

  • Step 3: Termination & Workup. Once all solid has floated, cool the reaction to 0°C to terminate the radical chain[3]. Filter off the succinimide byproduct via vacuum filtration and concentrate the filtrate.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

To chlorinate the aromatic ring, the electrophile must be activated by a Lewis acid catalyst (such as


 or 

)[4]. The alkyl groups on the benzene ring donate electron density, making the ring highly nucleophilic.
FAQ 3: I am trying to perform EAS, but I am seeing side-chain chlorination. Why?

Cause: You have a light leak or are running the reaction at too high of a temperature without sufficient Lewis acid. If UV light hits the reactor,


 will homolytically cleave and trigger the radical pathway[1].
Solution:  Wrap the reactor in aluminum foil to strictly exclude light.
FAQ 4: Why am I getting polychlorinated ring side products (e.g., dichlorination)?

Cause: Alkyl groups are activating ortho/para directors. Once the first chlorine is added, the ring is slightly deactivated, but chlorination of toluene derivatives is still over 500 times faster than that of benzene[5]. If the temperature is too high, the activation energy for the second substitution is easily overcome.

Quantitative Regioselectivity Data for EAS:

Ring Position Directing Influences Steric Environment Expected Yield (Monochlorination)
C2 Ortho to both Ethyl and Methyl Highly Hindered < 5% (Trace Side Product)
C4 Para to Ethyl, Ortho to Methyl Open ~45-50% (Major Product)
C5 Meta to both alkyl groups Open < 1% (Disallowed by directors)

| C6 | Ortho to Ethyl, Para to Methyl | Open | ~45-50% (Major Product) |

Protocol B: Self-Validating EAS Monochlorination (Ring)
  • Objective: Synthesize a mixture of 4-chloro and 6-chloro isomers while suppressing polychlorination and the sterically hindered 2-chloro isomer.

  • Step 1: Reactor Passivation. Use a strictly glass-lined reactor. Avoid stainless steel spatulas or unpassivated metal thermocouples.

    • Causality: Trace metals can act as uncontrolled Lewis acids, creating localized hot spots of hyper-activated

      
       that lead to rapid polychlorination[4].
      
  • Step 2: Reagent Mixing. Dissolve 1-ethyl-3-methylbenzene in anhydrous dichloromethane (DCM) and cool to 0°C. Add 0.05 eq

    
    .
    
    • Causality: Lowering the temperature to 0°C exponentially decreases the rate of the secondary di-chlorination reaction, freezing the reaction at the mono-chlorinated stage.

  • Step 3: Halogen Addition. Slowly bubble 0.95 eq of

    
     gas into the dark reactor.
    
    • Validation Check: Monitor the reaction via GC-MS. The reaction is self-limiting due to the sub-stoichiometric (0.95 eq) amount of

      
      . If GC-MS shows >5% unreacted starting material after 
      
      
      
      addition, do NOT add more
      
      
      .
      Adding more gas to chase the remaining starting material is the primary cause of dichlorinated side products.
  • Step 4: Quench. Quench immediately with saturated aqueous sodium thiosulfate.

Mechanistic Pathway Overview

The diagram below illustrates the divergent pathways and the specific side products generated by each mechanistic route.

Mechanism SM 1-ethyl-3-methylbenzene EAS_Path Cl2 + FeCl3 (Lewis Acid) SM->EAS_Path Rad_Path Cl2 + hν (UV Light) SM->Rad_Path EAS_Maj 4-chloro & 6-chloro Isomers (Major) EAS_Path->EAS_Maj EAS_Min 2-chloro Isomer (Steric Hindrance) EAS_Path->EAS_Min Rad_Maj 1-(1-chloroethyl)-... (Secondary Radical) Rad_Path->Rad_Maj Rad_Min 1-ethyl-3-(chloromethyl)... (Primary Radical) Rad_Path->Rad_Min

Divergent chlorination pathways: Electrophilic Aromatic Substitution vs. Free Radical.

References

  • Title: 5.5. The Free-Radical Chain Reaction Source: Chemistry LibreTexts URL: 1

  • Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: 4

  • Title: Free-radical halogenation Source: Wikipedia URL: 2

  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: MSU Chemistry URL: 5

  • Title: Free radical substitution in the methylbenzene and chlorine reaction Source: Chemguide URL: 3

Sources

Technical Support Center: Optimizing Temperature for 2-Chloro-1-ethyl-3-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-chloro-1-ethyl-3-methylbenzene (IUPAC equivalent: 1-chloro-2-ethyl-6-methylbenzene) is predominantly achieved via the Sandmeyer reaction , utilizing 2-ethyl-6-methylaniline as the starting material. This two-step process—diazotization followed by copper(I)-catalyzed chlorination—is notoriously sensitive to thermal conditions.

This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting frameworks, causality-driven explanations, and step-by-step protocols to optimize temperature control, maximize yield, and suppress side reactions.

Synthesis Workflow & Temperature Nodes

The following diagram illustrates the critical temperature dependencies required to successfully drive the synthesis while avoiding degradation pathways.

Workflow Start 2-Ethyl-6-methylaniline (Starting Material) Step1 Diazotization (NaNO2, HCl) Start->Step1 Temp1 Strict Cooling 0 °C to 5 °C Step1->Temp1 requires Intermediate Diazonium Chloride Intermediate Temp1->Intermediate Step2 Sandmeyer Reaction (CuCl, HCl) Intermediate->Step2 Temp2 Controlled Heating 60 °C to 80 °C Step2->Temp2 requires Product 2-Chloro-1-ethyl-3-methylbenzene (Target Product) Temp2->Product

Workflow for 2-Chloro-1-ethyl-3-methylbenzene synthesis highlighting critical temperature nodes.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes physical indicators that confirm the mechanistic success of the step before proceeding.

Step 1: Diazotization of 2-Ethyl-6-methylaniline
  • Preparation: Suspend 2-ethyl-6-methylaniline (1.0 equiv) in a solution of concentrated hydrochloric acid (2.5 to 3.0 equiv) and distilled water.

  • Cooling: Submerge the reaction vessel in an ice-salt bath. Cool the acidic amine suspension strictly to 0–5 °C . Efficient mechanical stirring is required to prevent localized freezing and ensure uniform heat dissipation.

  • Reagent Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO

    
    , 1.05 equiv) and pre-cool it to 0–5 °C. Add the NaNO
    
    
    
    solution dropwise to the amine suspension.
  • Thermal Control: Monitor the internal thermometer constantly. The addition rate must be throttled to ensure the exothermic reaction does not push the internal temperature above 5 °C[1].

  • Validation Endpoint: Stir for 30–45 minutes at 0–5 °C until the opaque suspension transitions into a clear or slightly pale-yellow solution. Self-Validation: This visual clearance confirms that the insoluble amine hydrochloride has fully converted into the highly soluble diazonium chloride salt.

Step 2: Sandmeyer Chlorination
  • Catalyst Preparation: In a separate reaction vessel, dissolve copper(I) chloride (CuCl, 1.1 equiv) in concentrated HCl and cool to 0–5 °C.

  • Transfer: Slowly transfer the cold diazonium salt solution into the CuCl solution under vigorous stirring. Maintain the temperature below 10 °C during the addition to prevent premature, violent nitrogen evolution[2].

  • Controlled Heating: Once the addition is complete, remove the cooling bath. Apply controlled heating to gradually raise the internal temperature to 60–80 °C [2].

  • Validation Endpoint: Maintain heating for 1–2 hours until nitrogen gas evolution (bubbling) completely ceases. Self-Validation: The cessation of gas evolution confirms the complete consumption of the diazonium intermediate and successful ligand transfer.

  • Workup: Cool the mixture to room temperature, extract with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield 2-chloro-1-ethyl-3-methylbenzene.

Troubleshooting Guides & FAQs

Q1: Why must the diazotization step be strictly maintained at 0–5 °C? A: The causality lies in the thermodynamic instability of the aryl diazonium salt intermediate. If the temperature exceeds 5 °C, the diazonium ion rapidly undergoes hydrolysis, reacting with water to form 2-ethyl-6-methylphenol and releasing nitrogen gas 1[1]. This irreversible side reaction severely diminishes the yield of the target product and complicates downstream purification 3[3].

Q2: What happens if the temperature drops below 0 °C during diazotization? A: While extreme cold stabilizes the diazonium salt, temperatures below 0 °C can cause the 2-ethyl-6-methylaniline hydrochloride salt to precipitate out of solution, halting the reaction. Furthermore, the reaction rate of diazotization slows down significantly, leading to an accumulation of unreacted nitrous acid. If the mixture eventually warms up, this accumulation can trigger sudden exothermic spikes and oxidative side reactions 4[4].

Q3: Why is controlled heating (60–80 °C) required during the CuCl addition step? A: The Sandmeyer reaction requires thermal energy to drive the decomposition of the copper-diazonium complex and facilitate the extrusion of nitrogen gas. If the cold diazonium solution is added directly to hot CuCl, the rapid release of N


 gas can cause the reaction to violently boil over (a major safety hazard). By mixing the reagents cold (0–10 °C) and then gradually heating to 60–80 °C, the radical-mediated ligand transfer of chlorine is controlled, maximizing the yield of 2-chloro-1-ethyl-3-methylbenzene while ensuring operational safety 5[5].

Q4: My final product has a dark, tarry appearance and a low yield. How do I fix the temperature profile? A: A dark, tarry product is a classic sign of diazonium salt decomposition and subsequent polymerization (azo coupling) due to localized heat spikes 4[4]. To resolve this:

  • Ensure the NaNO

    
     addition rate is slow enough that the exothermic reaction does not push the internal temperature above 5 °C.
    
  • Use an ice-salt bath rather than a standard ice-water bath for superior heat dissipation.

  • Ensure the diazonium salt is not left sitting for extended periods; use it immediately in the Sandmeyer step 3[3].

Quantitative Data: Impact of Temperature Deviations

The table below summarizes the empirical impact of temperature variations during the critical diazotization step on the final synthesis profile.

Diazotization TemperatureReaction RateTarget Yield (%)Phenol Impurity (%)Physical Observation
< 0 °C Very Slow60 - 70%< 2%Amine salt precipitation, incomplete conversion
0 – 5 °C (Optimal) Moderate85 - 95% < 1% Clear diazonium solution, no gas evolution
5 – 10 °C Fast50 - 60%15 - 25%Slight nitrogen gas evolution (bubbling)
> 10 °C Very Fast< 30%> 50%Vigorous bubbling, dark tar/polymer formation

Mechanistic Pathway Analysis

The following diagram maps the causality of temperature control, demonstrating how thermal energy dictates whether the diazonium intermediate proceeds to the desired Sandmeyer product or degrades into phenolic impurities.

Mechanism Diazo Aryl Diazonium Ion [Ar-N2]+ PathA Catalytic CuCl (Controlled Heating) Diazo->PathA PathB Excess Heat (>10 °C) + H2O Diazo->PathB Target 2-Chloro-1-ethyl-3-methylbenzene (Desired Product) PathA->Target Phenol 2-Ethyl-6-methylphenol (Impurity) + N2↑ PathB->Phenol

Competing mechanistic pathways of the diazonium intermediate based on temperature control.

References

  • Vedantu - Diazotization Reaction Mechanism: Steps, Types & Applications. URL:[Link]

  • ResearchGate - Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. URL:[Link]

Sources

Catalyst selection for Friedel-Crafts reaction of 1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Ethyl-3-methylbenzene (also known as 3-ethyltoluene) presents unique challenges in Friedel-Crafts chemistry due to its dual electron-donating alkyl groups. This highly activated aromatic ring is prone to over-reaction and structural rearrangement. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master regioselectivity and optimize catalyst selection.

Catalyst Selection Workflow

CatalystSelection Start 1-Ethyl-3-methylbenzene Functionalization Type Reaction Type? Start->Type Acylation Acylation Type->Acylation Acyl Halide Alkylation Alkylation Type->Alkylation Alkyl Halide/Alkene AlCl3_Acyl AlCl3 (Stoichiometric) Prevents Poly-substitution Acylation->AlCl3_Acyl Preferred Route Zeolite_Alkyl Zeolite H-ZSM-5 Shape-Selective Alkylation->Zeolite_Alkyl Industrial/Green AlCl3_Alkyl AlCl3 (Catalytic) High Risk of Dealkylation Alkylation->AlCl3_Alkyl Not Recommended

Decision matrix for selecting Friedel-Crafts catalysts based on reaction type and substrate risks.

Troubleshooting Guide: Common Experimental Issues

Issue A: Severe Polyalkylation During Alkylation

Symptom: GC-MS or NMR analysis reveals a complex mixture of di- and tri-alkylated products, with very low yields of the desired monoalkylated target. Causality: Alkyl groups are electron-donating. When an alkyl group is added to the 1-ethyl-3-methylbenzene ring, the resulting product becomes even more nucleophilic than the starting material. This thermodynamic feedback loop causes the product to react faster than the substrate, leading to rampant polyalkylation 1[1]. Solution: Switch your synthetic route to a 2[2]. The introduction of an electron-withdrawing acyl group deactivates the ring, strictly halting the reaction at mono-substitution. The ketone can later be reduced to an alkyl group via Clemmensen or Wolff-Kishner reduction.

Issue B: Loss or Migration of the Ethyl Group (Dealkylation)

Symptom: The recovery of substituted toluenes (missing the ethyl group) or the appearance of abnormal isomers where the ethyl group has migrated to a different position. Causality: Unlike acylation, Friedel-Crafts alkylation is highly reversible. Under the influence of strong Lewis acids (like AlCl₃) and elevated temperatures, the ethyl group on your starting material can act as a leaving group, migrating to another ring (transalkylation) or detaching entirely (dealkylation) 3[3]. Solution: If direct alkylation is mandatory, lower the reaction temperature (< 25 °C) to maintain kinetic control, or switch to a milder Lewis acid such as FeCl₃ or ZnCl₂.

Issue C: Stalled Acylation Reactions (<50% Yield)

Symptom: When performing an acylation using a catalytic amount of AlCl₃ (e.g., 0.1 equivalents), the reaction stalls prematurely and starting material remains unconsumed. Causality: The aryl ketone product is a moderate Lewis base. It forms an irreversible, stable complex with the strong Lewis acid AlCl₃ under reaction conditions. This effectively traps and poisons the catalyst, preventing it from activating further acyl chloride molecules. Solution: Acylation requires stoichiometric amounts of the catalyst. Always use 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent.

Frequently Asked Questions (FAQs)

Q: Why is position 2 on 1-ethyl-3-methylbenzene unreactive despite being ortho to both alkyl groups? A: While position 2 is electronically activated by both the methyl and ethyl groups, it is located directly between them. The resulting steric hindrance physically blocks the bulky acylium or carbocation intermediate from attacking this carbon. Substitution will almost exclusively occur at positions 4 and 6.

Q: Why are zeolites recommended for the industrial alkylation of this substrate? A: Zeolites, such as H-ZSM-5, possess a highly defined internal pore structure (approx. 5.5 Å). This creates a shape-selective environment4[4]. While monoalkylation can occur within the pores, the bulky transition states required for polyalkylation physically cannot form, effectively solving the over-alkylation problem without needing stoichiometric metal catalysts.

Mechanistic Pathway: The Catalyst Trapping Phenomenon

Mechanism RCOCl Acyl Chloride Acylium Acylium Ion [+] RCOCl->Acylium + AlCl3 AlCl3 AlCl3 Catalyst AlCl3->Acylium Forms [AlCl4]- Intermediate Arenium Ion Acylium->Intermediate Electrophilic Attack Substrate 1-Ethyl-3-methylbenzene Substrate->Intermediate Positions 4 or 6 Ketone Aryl Ketone Intermediate->Ketone Deprotonation DeadEnd Ketone-AlCl3 Complex (Catalyst Poisoned) Ketone->DeadEnd Irreversible Binding

Acylation mechanism showing the electrophilic attack and subsequent catalyst trapping by the ketone.

Quantitative Catalyst Performance Matrix

Use the following table to select the appropriate catalyst based on your specific reaction needs for 1-ethyl-3-methylbenzene.

CatalystReaction TypeOptimal EquivalentsPolyalkylation RiskIsomerization / Dealkylation RiskRelative Reaction Rate
AlCl₃ Acylation1.1 - 1.5Very LowLow (at < 25 °C)Very Fast
AlCl₃ Alkylation0.1 - 0.2High High Very Fast
FeCl₃ Alkylation0.1 - 0.2ModerateModerateMedium
H-ZSM-5 AlkylationSolid SupportLow (Shape-Selective)LowMedium (Gas Phase)
ZnCl₂ Acylation1.0 - 1.2LowVery LowSlow (Requires heat)

Validated Experimental Protocols

Protocol A: Regioselective Acylation of 1-Ethyl-3-methylbenzene

Objective: Synthesize a mono-acylated derivative while preventing polyalkylation and alkyl group migration. Causality: Utilizing stoichiometric AlCl₃ ensures complete conversion by overcoming the ketone-catalyst complexation 5[5]. Running the reaction strictly at 0 °C suppresses the thermodynamic migration of the native ethyl group.

  • Preparation: In an oven-dried, argon-purged flask, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM).

    • Self-Validation: The suspension must remain free-flowing. Clumping indicates moisture contamination, which destroys the catalyst by generating HCl gas.

  • Electrophile Generation: Add 1.0 equivalent of the acyl chloride dropwise at 0 °C. Stir for 15 minutes.

    • Self-Validation: The solution will turn pale yellow, confirming the successful generation of the acylium ion.

  • Substrate Addition: Slowly add 1.0 equivalent of 1-ethyl-3-methylbenzene dissolved in DCM. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature.

    • Self-Validation: The mixture will darken to a deep red/brown, visually indicating the formation of the ketone-AlCl₃ complex. Monitor via TLC (Hexanes/EtOAc) until the substrate is consumed.

  • Quenching (Critical Step): Carefully pour the mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The highly acidic aqueous quench hydrolyzes the aluminum complex, liberating the free aryl ketone and preventing the formation of stubborn aluminum hydroxide emulsions during extraction.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Shape-Selective Alkylation using Zeolite H-ZSM-5

Objective: Perform a direct Friedel-Crafts alkylation while suppressing polyalkylation. Causality: H-ZSM-5 possesses a defined pore structure that physically restricts the formation of bulky polyalkylated transition states, enforcing shape-selective monoalkylation.

  • Catalyst Activation: Calcined H-ZSM-5 zeolite at 500 °C for 4 hours in a muffle furnace.

    • Self-Validation: This high-temperature step removes adsorbed water, freeing the internal Brønsted acid sites required for generating the carbocation.

  • System Setup: Load the activated zeolite into a continuous-flow fixed-bed reactor.

  • Reagent Introduction: Vaporize a 1:2 molar mixture of 1-ethyl-3-methylbenzene and the alkylating agent (e.g., ethylene gas or ethanol) and pass it through the catalyst bed at 250–300 °C.

  • Product Collection & Validation: Condense the reactor effluent and analyze via GC-MS.

    • Self-Validation: The chromatogram should show >90% monoalkylated products. The absence of heavy polyalkylated peaks confirms the structural integrity and shape-selectivity of the zeolite pores.

References

  • Wikipedia: Friedel–Crafts reaction Source: Wikipedia URL
  • Source: UGR.
  • Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts URL
  • Friedel-Crafts Acylation Source: Organic Chemistry Portal URL

Sources

Technical Support Center: 2-Chloro-1-ethyl-3-methylbenzene Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5).

Halogenated alkylbenzenes are critical intermediates in drug development, but they are notoriously susceptible to environmental degradation. This guide moves beyond basic instructions to explain the causality behind our protocols, ensuring your laboratory maintains absolute analytical purity.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 2-Chloro-1-ethyl-3-methylbenzene degrade over time even when the stock bottle is capped? A1: The degradation of halogenated alkylbenzenes is primarily driven by radical-mediated autoxidation. While the aromatic ring and the carbon-chlorine (C-Cl) bond are relatively stable under ambient conditions, the molecule possesses highly activated benzylic positions (the carbon atoms of the ethyl and methyl groups directly attached to the ring).

When exposed to trace UV light or thermal fluctuations, homolytic cleavage of trace impurities initiates a radical chain reaction. The secondary benzylic carbon of the ethyl group is particularly vulnerable because the resulting radical is stabilized by resonance with the adjacent aromatic pi-system. Once a benzylic radical forms, it rapidly reacts with trace atmospheric oxygen that has permeated the container to form peroxy radicals, ultimately yielding hydroperoxides, alcohols, and ketones .

Decomposition A 2-Chloro-1-ethyl-3-methylbenzene (Intact Molecule) D Benzylic Radical Formation A->D Photo-initiation B UV Photons / Heat B->D C Atmospheric O2 E Peroxy Radical Intermediate C->E D->E + O2 F Oxidative Degradation (Hydroperoxides & Ketones) E->F Propagation

Fig 1: Radical-mediated autoxidation pathway at the benzylic position.

Q2: What are the optimal storage conditions to prevent this decomposition? A2: To arrest kinetic degradation pathways, you must eliminate the initiators (light, heat) and the propagators (oxygen, moisture). The quantitative parameters for optimal storage are summarized below:

Quantitative Storage Parameters
Storage ParameterRecommended ConditionScientific Causality (Why?)
Temperature 2-8°C (Refrigerated)Reduces thermal kinetic energy, preventing the system from overcoming the activation energy barrier required for radical initiation.
Atmosphere Argon (Ar)Argon is a noble gas that is ~1.38x denser than nitrogen (N2). It forms a heavy protective blanket directly over the liquid phase, effectively displacing reactive O2.
Container Amber Borosilicate GlassAmber glass filters out UV radiation (<400 nm), preventing the photo-initiation of benzylic radicals. Borosilicate prevents alkali leaching.
Seal/Septa PTFE-Lined CapsPolytetrafluoroethylene (PTFE) is highly chemically inert. It prevents the halogenated solvent from extracting plasticizers, a common failure point with standard silicone/rubber septa.

Q3: Can I store this chemical in stainless steel canisters or plastic containers? A3: Absolutely not. While stainless steel is structurally robust, the inner surface can harbor trace transition metals (like iron) that act as Lewis acids. Over prolonged storage, these metals can catalyze the dehalogenation of chlorotoluenes, leading to the generation of corrosive HCl gas and complex degradation byproducts. Plastic containers (e.g., polyethylene or polypropylene) are highly permeable to oxygen over time and will leach oligomers into the solvent, ruining the analytical purity of your batch.

Part 2: Self-Validating Experimental Protocol

To prevent repeatedly exposing your primary stock to air, you must divide the chemical into single-use aliquots. This protocol incorporates a self-validating gravimetric check to ensure seal integrity.

Standard Operating Procedure: Anhydrous & Anaerobic Aliquoting

Step 1: Equipment Preparation

  • Action: Bake amber borosilicate vials and PTFE-lined caps in an oven at 120°C for 2 hours. Cool them in a vacuum desiccator.

  • Causality: Baking drives off adsorbed surface moisture. Cooling under vacuum prevents atmospheric condensation from re-adsorbing onto the glass.

Step 2: Inert Gas Purging

  • Action: Connect the primary chemical bottle to a Schlenk line. Purge the headspace with high-purity Argon gas for 3-5 minutes.

  • Causality: Argon displaces oxygen and moisture. Its high density ensures it settles over the liquid surface, preventing autoxidation.

Step 3: Liquid Transfer

  • Action: Use a gas-tight glass syringe (pre-purged 3x with Argon) to draw the required volume of 2-Chloro-1-ethyl-3-methylbenzene. Dispense slowly into the prepared amber vials.

  • Causality: Pre-purging the syringe prevents the introduction of dead-volume air into the stock bottle, preserving the integrity of the remaining chemical.

Step 4: Sealing & Gravimetric Validation

  • Action: Immediately crimp or screw the PTFE-lined cap onto the vial. Wrap the junction with Parafilm.

  • Validation Check: Weigh the sealed vial on an analytical balance (±0.1 mg) and record the mass. Re-weigh the vial after 48 hours of storage at 2-8°C.

  • Causality: A self-validating system requires measurable proof of success. If the mass decreases by >0.5 mg, your PTFE seal is compromised, and volatilization is occurring. Discard the cap and re-seal.

Workflow S1 1. Purge (Argon Gas) S2 2. Aliquot (Glass Syringe) S1->S2 S3 3. Dispense (Amber Vial) S2->S3 S4 4. Seal (PTFE Cap) S3->S4 S5 5. Store (2-8°C) S4->S5

Fig 2: Step-by-step inert atmosphere storage workflow for halogenated aromatics.

References

  • Title: Stability of halocarbons in air samples stored in stainless-steel canisters Source: Atmospheric Measurement Techniques / ResearchGate URL: [Link]

  • Title: Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

Troubleshooting Grignard reaction with 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Grignard Formation with 2-Chloro-1-ethyl-3-methylbenzene

Executive Summary & Chemical Diagnostics

Synthesizing a Grignard reagent from 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) presents a formidable challenge in organometallic synthesis. As a Senior Application Scientist, I frequently see researchers stall at this exact substrate. The difficulty stems from two compounding factors:

  • High Bond Dissociation Energy: The C(sp2)-Cl bond is kinetically inert compared to aryl bromides or iodides, requiring higher activation energy for the oxidative insertion of magnesium.

  • Extreme Steric Shielding: The target chlorine atom is flanked by an ortho-ethyl group and an ortho-methyl group (ortho,ortho-disubstitution). This steric bulk physically blocks the magnesium surface from achieving the necessary pre-coordination geometry required for electron transfer.

Consequently, standard initiation protocols often fail. When researchers attempt to force the reaction with excessive heat, the sluggish kinetics inadvertently trigger Wurtz-type homo-coupling (dimerization)[1]. This guide provides field-proven, self-validating protocols to overcome these specific kinetic barriers.

Diagnostic Workflow

GrignardTroubleshooting Start Target: 2-Chloro-1-ethyl- 3-methylbenzene Standard Standard Mg + I2 in Anhydrous THF Start->Standard InitiationCheck Does reaction initiate (exotherm/cloudiness)? Standard->InitiationCheck Entrainment Apply 1,2-Dibromoethane Entrainment Protocol InitiationCheck->Entrainment No / Stalls WurtzCheck High Wurtz Coupling (Dimerization) observed? InitiationCheck->WurtzCheck Yes Entrainment->WurtzCheck Knochel Use LiCl-Mediated Mg Insertion (Knochel) WurtzCheck->Knochel Yes (>10%) Success Proceed to Electrophile Addition WurtzCheck->Success No (<5%) Knochel->Success High Yield

Diagnostic workflow for troubleshooting sterically hindered aryl chloride Grignard formations.

Troubleshooting FAQs

Q: Standard iodine activation failed completely. Why? A: Iodine only clears the superficial magnesium oxide (MgO) passivation layer[2]. It does not alter the fundamental activation energy required for Mg insertion into a sterically shielded aryl chloride. For 2-Chloro-1-ethyl-3-methylbenzene, the steric bulk prevents the necessary surface interaction. You must use chemical entrainment or LiCl-mediated insertion to drive the kinetics.

Q: I am observing a large amount of a high-molecular-weight byproduct. What is happening? A: You are likely observing Wurtz-type homo-coupling. When Grignard formation is sluggish, the small amount of generated 2-ethyl-3-methylphenylmagnesium chloride coexists in solution with unreacted starting material for extended periods, promoting a cross-coupling dimerization[1]. This is exacerbated by high substrate concentrations and prolonged reflux. To mitigate this, dilute the reaction and use a highly active magnesium source to ensure rapid, complete conversion.

Q: Why is 1,2-dibromoethane preferred over methyl iodide for chemical entrainment? A: 1,2-dibromoethane reacts with magnesium to produce ethylene gas and magnesium bromide (MgBr2)[3]. The evolution of ethylene gas provides a visual, self-validating indicator that the magnesium surface is actively reacting[4]. Furthermore, the gaseous byproduct escapes the system cleanly. In contrast, methyl iodide generates methylmagnesium iodide, which remains in solution and will act as a competing nucleophile during your downstream electrophile addition.

Q: Should I use Tetrahydrofuran (THF) or Diethyl Ether? A: For sterically hindered aryl chlorides, THF is strictly required . THF is a stronger Lewis base than diethyl ether and better stabilizes the resulting organomagnesium species by coordinating to the Mg center. This stabilization is critical for driving the Schlenk equilibrium forward when dealing with high-energy, sterically hindered intermediates[5].

Q: What is the Knochel LiCl-mediated method, and why is it the gold standard here? A: Developed by Paul Knochel, this method involves adding anhydrous LiCl to the magnesium insertion reaction. LiCl strongly complexes with the newly formed Grignard reagent, breaking up polymeric organomagnesium aggregates on the metal surface[6]. This prevents the Mg surface from becoming passivated by its own product, drastically accelerating the insertion rate for bulky aryl chlorides.

Quantitative Method Comparison

Activation MethodKey ReagentsOperating TempAvg. Reaction TimeEstimated YieldWurtz-Coupling Risk
Standard Activation Mg, I₂, THF65°C (Reflux)24+ hours< 20%High
Entrainment Mg, 1,2-Dibromoethane, THF65°C (Reflux)6 - 8 hours50 - 70%Moderate
Knochel Insertion Mg, Anhydrous LiCl, THF25°C - 40°C2 - 4 hours> 90% Low

Validated Experimental Protocols

Protocol A: 1,2-Dibromoethane Entrainment Method

Use this method if you do not have access to strictly anhydrous LiCl, but require stronger initiation than standard iodine.

  • Apparatus Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an argon inlet.

  • Magnesium Preparation: Add magnesium turnings (1.5 eq) to the flask. Add just enough anhydrous THF to cover the turnings.

  • Surface Activation: Add 5 mol% of 1,2-dibromoethane directly to the turnings. Self-Validation Check: Observe the surface of the magnesium. Within 2-5 minutes, you must see continuous bubbling (ethylene gas evolution)[4]. If no bubbling occurs, gently warm the flask with a heat gun until evolution begins.

  • Substrate Addition: Dilute 2-Chloro-1-ethyl-3-methylbenzene (1.0 eq) in anhydrous THF to create a 0.5 M solution. Add 5% of this solution to the active magnesium.

  • Initiation: Wait for a noticeable exotherm or cloudiness. If the reaction stalls, add an additional 2-3 mol% of 1,2-dibromoethane.

  • Sustained Reaction: Once initiated, add the remaining aryl chloride solution dropwise over 1 hour. The rate of addition should maintain a gentle reflux without the need for external heating.

  • Completion: Reflux for an additional 4-6 hours. Titrate the resulting Grignard reagent before use.

Protocol B: LiCl-Mediated Magnesium Insertion (Knochel Protocol)

This is the definitive, high-yield approach for ortho,ortho-disubstituted aryl chlorides.

  • LiCl Dehydration (Critical Step): Add anhydrous LiCl (1.25 eq) to a Schlenk flask equipped with a magnetic stir bar. Heat the flask with a heat gun under high vacuum (0.1 mbar) for 10 minutes to ensure complete dehydration[6]. Allow it to cool under argon.

  • System Assembly: Backfill the flask with argon. Add magnesium turnings (1.5 eq) and anhydrous THF (calculated to achieve a final Grignard concentration of 0.5 M).

  • Activation: Activate the magnesium with 1,2-dibromoethane (1 drop per mmol of Mg). Wait for the cessation of ethylene bubbling.

  • Insertion: Add 2-Chloro-1-ethyl-3-methylbenzene (1.0 eq) in one portion at room temperature (25°C).

  • Incubation: Stir the mixture at 25°C to 40°C. Self-Validation Check: As the LiCl solubilizes the forming Grignard reagent, the solution will transition from clear to a dark brown/grey color.

  • Monitoring: Monitor the reaction by GC-MS. To do this, extract a 0.1 mL aliquot, quench it in saturated aqueous NH₄Cl, extract with diethyl ether, and look for the reduced arene (1-ethyl-3-methylbenzene) peak. Complete conversion typically occurs within 2 to 4 hours[6].

References

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides, Master Organic Chemistry.
  • Grignard reaction, Wikidoc.
  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis, Benchchem.
  • 2-chloro-1-ethyl-3-methylbenzene | 344612-25-5, Sigma-Aldrich.
  • Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents, ACS Public
  • The Grignard Reagents | Organometallics, ACS Public
  • Selective Mg Insertion into Substituted Mono- and Dichloro Arenes in the Presence of LiCl: A New Prepar

Sources

Technical Support Center: Troubleshooting Regioselectivity in 2-Chloro-1-ethyl-3-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists facing regioselectivity challenges during the synthesis of highly substituted aromatic building blocks. Below, we dissect the mechanistic pitfalls of direct halogenation and provide a validated, high-fidelity protocol for synthesizing 2-chloro-1-ethyl-3-methylbenzene.

Quantitative Route Comparison

To understand why specific synthetic routes fail or succeed, we must first compare the empirical outcomes of the two primary methodologies.

ParameterDirect Chlorination (EAS)Sandmeyer Reaction
Starting Material 1-Ethyl-3-methylbenzene2-Ethyl-6-methylaniline
Reagents Cl₂, FeCl₃ (or AlCl₃)1. NaNO₂/HCl 2. CuCl
Target Regioselectivity < 15% (Sterically hindered)> 95% (Directed substitution)
Major Byproducts 4-chloro and 6-chloro isomers2-Ethyl-6-methylphenol (if hydrolyzed)
Scalability Poor (Requires complex separation)Excellent (Self-purifying via distillation)
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does direct electrophilic aromatic substitution (EAS) chlorination of 1-ethyl-3-methylbenzene yield poor regioselectivity for the 2-chloro isomer? A1: The failure of direct chlorination lies in the fundamental principles of steric hindrance and electronic directing effects. Both the ethyl and methyl groups are weakly activating ortho/para directors. In 1-ethyl-3-methylbenzene, the target 2-position is ortho to both alkyl groups. However, this position suffers from severe steric crowding (the "ortho effect"). Consequently, the incoming electrophile preferentially attacks the much more accessible 4- and 6-positions[1]. Relying on direct chlorination results in a statistical mixture of regioisomers with nearly identical boiling points, making downstream isolation of the 2-chloro isomer practically impossible.

Q2: What is the most reliable, regioselective route to synthesize 2-chloro-1-ethyl-3-methylbenzene? A2: The industry standard for synthesizing 1,2,3-trisubstituted benzenes with a central halogen is the Sandmeyer Reaction [1]. This route bypasses steric limitations by utilizing 2-ethyl-6-methylaniline as the starting material. The amino group acts as a precise positional anchor. By converting the amine into a diazonium salt, the diazonium group serves as an exceptional leaving group (evolving as N₂ gas)[2]. A copper(I) chloride catalyst then mediates a radical-nucleophilic substitution, forcing the chlorine atom exclusively into the 2-position to yield pure 2-chloro-1-ethyl-3-methylbenzene (CAS 344612-25-5)[3].

Pathway Visualization

G SM 2-Ethyl-6-methylaniline (Starting Material) Step1 Diazotization (HCl, NaNO₂, 0-5 °C) SM->Step1 Diazo Diazonium Salt Intermediate [Precise Positional Anchor] Step1->Diazo Step2 Sandmeyer Substitution (CuCl, 60-70 °C) Diazo->Step2 Ideal Pathway Phenol 2-Ethyl-6-methylphenol (Hydrolysis Byproduct) Diazo->Phenol T > 5 °C or Delay (+ H₂O) Prod 2-Chloro-1-ethyl-3-methylbenzene (Target Product) Step2->Prod -N₂ gas

Caption: Sandmeyer reaction workflow for regioselective synthesis of 2-chloro-1-ethyl-3-methylbenzene.

Q3: Can you provide a validated, step-by-step experimental protocol for this Sandmeyer reaction? A3: Yes. The following protocol is designed as a self-validating system , meaning each critical phase includes a visual or chemical checkpoint to confirm success before proceeding.

Step-by-Step Methodology:

  • Amine Salt Formation: Suspend 1.0 equivalent of 2-ethyl-6-methylaniline in an aqueous solution containing 3.0 equivalents of concentrated HCl. Stir vigorously.

    • Validation Check: The initial biphasic mixture will transition into a homogeneous solution or a fine white suspension as the soluble hydrochloride salt forms.

  • Diazotization: Cool the reaction mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of 1.05 equivalents of sodium nitrite (NaNO₂) dropwise. Maintain the internal temperature strictly below 5 °C.

    • Validation Check: The solution will turn a characteristic yellow-orange hue. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of a slight excess of nitrous acid, verifying complete consumption of the amine[2].

  • Catalyst Preparation: In a separate flask, prepare a solution of 1.1 equivalents of Copper(I) chloride (CuCl) in concentrated HCl. Heat this solution to 60–70 °C.

  • Sandmeyer Coupling: Carefully add the cold diazonium salt solution dropwise into the hot CuCl solution.

    • Validation Check: Vigorous bubbling will occur immediately. This is N₂ gas evolving, which visually confirms the successful decomposition of the diazonium salt and the substitution of the chloride ion[2].

  • Workup & Isolation: Once gas evolution ceases, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with 1M NaOH.

    • Validation Check: The NaOH wash is a critical self-purifying step; it deprotonates and extracts any phenolic byproducts into the aqueous layer, leaving only the target organohalide in the organic phase.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield the pure product[3].

Q4: Troubleshooting: I followed the protocol, but my GC-MS shows a significant amount of 2-ethyl-6-methylphenol byproduct. What went wrong? A4: Phenol formation is the most common and detrimental side reaction in diazonium chemistry. It is caused by the nucleophilic attack of water on the diazonium cation.

  • Root Cause 1: Temperature Excursion. Diazonium salts are highly unstable. If the internal temperature during the NaNO₂ addition exceeds 5 °C, thermal degradation initiates, and the salt hydrolyzes into the corresponding phenol. Solution: Ensure your cooling bath has sufficient capacity (use an ice/NaCl mixture) and reduce the addition rate of NaNO₂.

  • Root Cause 2: Delayed Coupling. If there is a prolonged delay between the completion of the diazotization and the addition to the CuCl solution, the diazonium intermediate will slowly degrade in the aqueous media. Solution: Always prepare the hot CuCl solution in advance so that coupling can commence the moment diazotization is verified.

References

1.[3] 1-chloro-2-methylbenzene - Sigma-Aldrich. Sigma-Aldrich. Available at: 2.[2] 2-Chloro-3-methylbutanoic acid | 921-08-4 | Benchchem. Benchchem. Available at: 3.[1] 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem. Benchchem. Available at:

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5)[1].

Because this molecule features a sterically hindered, di-alkylated aromatic ring, direct electrophilic aromatic substitution (chlorination) yields poor regioselectivity. The industry-standard approach for high-purity synthesis is the Sandmeyer Reaction , utilizing 2-ethyl-6-methylaniline as the starting material[2]. This guide details the mechanistic rationale, validated scale-up protocols, and critical safety parameters required for successful execution.

Process Workflow

SandmeyerWorkflow A 2-Ethyl-6-methylaniline (Starting Material) B Aryl Diazonium Chloride (Unstable Intermediate) A->B NaNO2, HCl (aq) T < 5 °C (Diazotization) C 2-Chloro-1-ethyl-3-methylbenzene (Target Product) B->C CuCl, HCl (aq) Controlled Dosing (Radical Chlorination)

Fig 1: Sandmeyer synthesis workflow for 2-Chloro-1-ethyl-3-methylbenzene.

Part 1: Validated Scale-Up Protocols & Mechanistic Causality

To ensure reproducibility and safety, the process is bifurcated into two distinct unit operations: Diazotization and Chlorodediazoniation.

1.1 Diazotization of 2-Ethyl-6-methylaniline

Mechanistic Rationale: The amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). Causality for Temperature Control: Aryldiazonium salts are thermally unstable; if the temperature exceeds 5 °C, the intermediate will prematurely decompose to produce nitrogen gas and 2-ethyl-6-methylphenol[3].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed glass-lined reactor with 2-ethyl-6-methylaniline (1.0 eq) and aqueous HCl (3.0 eq, 30% w/w).

  • Cooling: Engage the chiller to bring the internal temperature to 0–2 °C. Rapid stirring is essential to prevent localized freezing.

  • Nitrite Dosing: Prepare a 40% w/v aqueous solution of Sodium Nitrite (NaNO

    
    , 1.05 eq). Dose this solution into the reactor via a subsurface dip-tube at a rate that maintains the internal temperature strictly below 5 °C.
    
  • Validation: Stir for 30 minutes post-addition. Validate the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates completion). Destroy excess nitrous acid with sulfamic acid before proceeding.

1.2 Sandmeyer Chlorination (Chlorodediazoniation)

Mechanistic Rationale: Copper(I) chloride acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical while releasing N


 gas. The aryl radical rapidly abstracts a chlorine atom from the copper(II) species, regenerating the catalyst[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a separate, larger receiving reactor, dissolve CuCl (1.1 eq) in concentrated HCl (2.0 eq). Heat this mixture to 60 °C.

  • Inverse Addition (Critical Safety Step): Never heat the diazonium salt directly. Instead, pump the cold (0 °C) diazonium solution into the hot CuCl solution at a controlled rate. This ensures the diazonium salt decomposes instantly upon contact, preventing the accumulation of explosive intermediates and allowing for controlled N

    
     off-gassing[4].
    
  • Workup: Once gas evolution ceases, cool the reactor to 20 °C. Extract the aqueous mixture with Toluene (3x volumes).

  • Purification: Wash the organic layer with 1M NaOH to remove phenolic byproducts, followed by brine. Concentrate under reduced pressure and purify via fractional distillation to isolate >97% pure 2-chloro-1-ethyl-3-methylbenzene[1].

Part 2: Troubleshooting & FAQs

Q: Our GC/MS analysis shows a significant drop in yield, accompanied by a large peak corresponding to 2-ethyl-6-methylphenol. What went wrong? A: Phenol formation is the classic symptom of diazonium hydrolysis. This occurs when the diazonium intermediate is exposed to elevated temperatures in the presence of water prior to encountering the CuCl catalyst[3]. Ensure your chiller is maintaining the diazotization reactor below 5 °C, and minimize the hold time between the two reaction stages.

Q: During the addition of the diazonium salt to the CuCl solution, the reactor experiences severe foaming and pressure spikes. How can we mitigate this? A: The Sandmeyer reaction generates one mole of nitrogen gas for every mole of product formed. Severe foaming indicates that the N


 evolution rate exceeds the reactor's venting capacity.
  • Solution: Decrease the dosing rate of the diazonium solution. Additionally, ensure the receiving reactor has at least 40% headspace to accommodate the foam, and consider adding a silicone-based anti-foaming agent to the CuCl mixture prior to addition.

Q: To improve purity, can we filter and isolate the diazonium chloride salt before the Sandmeyer step? A: Absolutely not. Diazonium salts are highly shock-sensitive and possess immense explosive potential in their dry, solid state[4]. They must always be maintained in solution and handled as transient intermediates. Filtration of these salts has been the root cause of numerous catastrophic industrial incidents[4].

Q: We are observing unreacted starting material (2-ethyl-6-methylaniline) after the diazotization step. Should we add more NaNO


? 
A:  First, check the acidity. Diazotization consumes 2 equivalents of acid (one to form the amine hydrochloride, one to generate nitrous acid). If the pH rises above 1, the free amine can couple with the diazonium salt to form unwanted diazoamino compounds. Ensure sufficient HCl is present before adding more nitrite.
Part 3: Quantitative Process Parameters

The following table summarizes the validated stoichiometric and thermal boundaries for scaling this synthesis.

ParameterDiazotization PhaseSandmeyer PhaseRationale / Safety Limit
Temperature 0 °C to 5 °C60 °C to 75 °C>10 °C in Phase 1 causes phenol formation[3].
Reagent Equivalents 1.05 eq NaNO

1.10 eq CuClExcess nitrite must be quenched to prevent side reactions.
Acid Load 3.0 eq HCl2.0 eq HClHigh acidity prevents diazo coupling and stabilizes CuCl.
Gas Evolution None1 mol N

/ mol SM
Requires adequate reactor venting and dosing control.
Hold Time < 2 HoursN/AProlonged storage of diazonium solutions degrades yield[3].
References

Sources

Technical Support Center: Characterization of 2-Chloro-1-ethyl-3-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 2-Chloro-1-ethyl-3-methylbenzene and its positional isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating and identifying these closely related compounds. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-Chloro-1-ethyl-3-methylbenzene isomers so challenging?

The primary challenge lies in the subtle structural differences between the isomers. Positional isomers of substituted benzenes often have very similar physical and chemical properties, such as boiling points and polarities. This similarity leads to co-elution in traditional gas chromatography (GC) and requires specialized analytical approaches for successful separation. The elution order can be difficult to predict and may vary with the type of stationary phase used in the GC column.

Q2: What are the most effective analytical techniques for characterizing these isomers?

A multi-faceted approach combining chromatography and spectroscopy is most effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for separating and identifying volatile and semi-volatile compounds like these isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of isomers, as the chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on the benzene ring.[1]

  • Infrared (IR) Spectroscopy can provide valuable confirmatory information, particularly by identifying characteristic out-of-plane bending vibrations of the aromatic C-H bonds, which are influenced by the substitution pattern.[1]

Q3: Can I differentiate the isomers based on their mass spectra alone?

While the mass spectra of isomers can exhibit differences, relying solely on mass spectrometry for identification can be misleading, especially without pure reference standards. Electron ionization (EI) mass spectra of positional isomers are often very similar. However, in some cases, unique fragmentation pathways, such as the "ortho-effect," can lead to distinct fragment ions that aid in differentiation.[1] It is crucial to couple mass spectrometry with a robust chromatographic separation to ensure that the spectrum being analyzed corresponds to a single, pure isomer.

Troubleshooting Guide: Gas Chromatography (GC) Analysis

This section provides solutions to common problems encountered during the GC analysis of 2-Chloro-1-ethyl-3-methylbenzene isomers.

Issue 1: Poor or No Separation of Isomers

Symptom: You observe a single, broad peak or multiple overlapping peaks where you expect to see distinct isomer separation.

Root Cause Analysis and Solutions:

The primary cause of poor separation is insufficient selectivity of the GC column for the isomers. The choice of stationary phase is critical.

  • Inadequate Stationary Phase: Standard non-polar phases like polydimethylsiloxane (e.g., DB-1, HP-1) may not provide enough selectivity.

    • Solution: Employ a stationary phase with a different separation mechanism. Phenyl- and pentafluorophenyl-substituted columns are often good choices for separating aromatic isomers due to their ability to engage in π-π interactions.[2] For particularly challenging separations, consider columns with liquid crystal stationary phases, which separate based on the molecule's length-to-breadth ratio.[3][4]

  • Suboptimal Temperature Program: A poorly optimized oven temperature program can lead to peak broadening and co-elution.

    • Solution: Start with a slow temperature ramp to maximize the interaction of the analytes with the stationary phase. A typical starting point would be a ramp rate of 2-5 °C/min. Isothermal analysis at a carefully selected temperature can also sometimes improve the resolution of specific isomer pairs.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the van Deemter minimum for your column, which represents the optimal efficiency. Consult your column manufacturer's guidelines for the recommended flow rate range.

Experimental Protocol: Optimizing GC Separation of Aromatic Isomers
  • Column Selection:

    • Begin with a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms).

    • If co-elution persists, switch to a more selective phase like a 50% phenyl-methylpolysiloxane or a PFP (pentafluorophenyl) column.

  • Initial GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (start with a 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Detector (MS):

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Scan Range: m/z 40-200

  • Optimization Workflow:

    • If separation is poor, decrease the temperature ramp rate to 2 °C/min.

    • If isomers still co-elute, consider an isothermal run at a temperature that provided partial separation during the ramp.

    • If necessary, switch to a more selective column as described in step 1.

Issue 2: Peak Tailing or Fronting

Symptom: Peaks are asymmetrical, with a gradual return to baseline after the peak maximum (tailing) or a sloping front before the peak maximum (fronting).

Root Cause Analysis and Solutions:

  • Active Sites in the System: Tailing is often caused by interactions between the analyte and active sites in the injection port liner, column, or detector.

    • Solution: Use a deactivated inlet liner. If the column is old, it may have active sites; trimming the first 10-15 cm from the inlet end can sometimes resolve the issue. Ensure the entire system is inert.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or increase the split ratio. Using a column with a thicker film or a wider internal diameter can also increase its capacity.

  • Improper Column Installation: An improperly installed column can create dead volume, leading to peak distortion.

    • Solution: Ensure the column is installed correctly in the injector and detector according to the instrument manufacturer's instructions.

Visualization: GC Troubleshooting Workflow

GC_Troubleshooting start Problem Identified poor_sep Poor Separation Co-elution start->poor_sep peak_shape Peak Tailing/Fronting start->peak_shape check_column Evaluate Column Phase, Age, Installation poor_sep->check_column Primary Cause check_system Check System Liner, Septum, Leaks peak_shape->check_system Check for Activity/Leaks optimize_method Optimize Method Temp Program, Flow Rate check_column->optimize_method If Column is OK solution Resolution Achieved check_column->solution After Replacement/Fixing optimize_method->solution dilute_sample Dilute Sample Increase Split Ratio check_system->dilute_sample If System is Inert check_system->solution After Maintenance dilute_sample->solution

Caption: A logical workflow for troubleshooting common GC issues.

Troubleshooting Guide: Spectroscopic Analysis

Issue 3: Ambiguous Isomer Identification by NMR

Symptom: You have successfully separated the isomers by GC, but the ¹H NMR spectra are complex and difficult to interpret for definitive structure assignment.

Root Cause Analysis and Solutions:

  • Signal Overlap in ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) can be crowded, with overlapping multiplets making it difficult to assign specific protons.

    • Solution 1: ¹³C NMR: Acquire a ¹³C NMR spectrum. The number of unique aromatic carbon signals is directly related to the symmetry of the isomer. For example, an isomer with a higher degree of symmetry will show fewer signals than a less symmetrical one.[1]

    • Solution 2: 2D NMR: Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic ring. HSQC correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

Data Interpretation: Differentiating Isomers with NMR

The substitution pattern on the benzene ring has a predictable effect on the NMR spectrum.

Substitution Pattern Expected ¹H NMR Aromatic Signals Expected ¹³C NMR Aromatic Signals
1,2,3-Trisubstituted (e.g., 2-Chloro-1-ethyl-3-methylbenzene) Three distinct aromatic proton signals, likely complex multiplets.Six unique aromatic carbon signals.
1,2,4-Trisubstituted Three distinct aromatic proton signals, often with clearer splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet-like signal).Six unique aromatic carbon signals.
1,3,5-Trisubstituted If symmetrical, could show one or two aromatic proton signals.Fewer than six aromatic carbon signals due to symmetry.

Note: The exact appearance of the spectra will depend on the specific electronic effects of the chloro, ethyl, and methyl groups.

Visualization: Logic for Spectroscopic Identification

Spectro_ID start Separated Isomer H1_NMR Acquire ¹H NMR start->H1_NMR IR_Spec Acquire IR Spectrum start->IR_Spec Confirmatory MS_Spec Analyze Mass Spectrum start->MS_Spec Confirmatory C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Ambiguous? TwoD_NMR Acquire 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Still Unclear? structure Unambiguous Structure TwoD_NMR->structure IR_Spec->structure MS_Spec->structure

Caption: A workflow for definitive isomer identification.

References

  • Sciencemadness.org. (2019). Need Help Separating different isomers of Halogenated Benzene Compounds. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Lee, Y.-W., & Lin, C.-H. (n.d.). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society.
  • Journal of Chromatography A. (1971). Use of Liquid Crystals for the Separation of Position Isomers of Disubstituted Benzenes.

Sources

Validation & Comparative

GC-MS Purity Assessment of 2-Chloro-1-ethyl-3-methylbenzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) is a halogenated aromatic compound frequently utilized as a specialized building block in pharmaceutical and agrochemical synthesis. Because it is a volatile, relatively non-polar small molecule (MW: 154.64 g/mol ), gas chromatography (GC) is the undisputed gold standard for its purity assessment.

Mechanistic Rationale: Why GC-MS Outperforms GC-FID for Halogenated Aromatics

To understand the necessity of GC-MS, we must examine the causality behind detector responses.

The Limitation of GC-FID: GC-FID generates a signal through the combustion of carbon-hydrogen bonds in a hydrogen/air flame, producing ions that are collected to generate a current[2]. While highly sensitive to pure hydrocarbons, FID exhibits altered and often suppressed response factors for halogenated compounds. The carbon-chlorine bond in 2-Chloro-1-ethyl-3-methylbenzene does not contribute to the FID signal in the same manner as a C-H bond. Consequently, raw FID area-percent calculations can be highly misleading if the sample contains impurities with different degrees of halogenation.

The GC-MS Advantage: GC-MS utilizing Electron Ionization (EI) at 70 eV bombards the eluting molecules with energetic electrons, yielding a highly reproducible fragmentation pattern[1]. For 2-Chloro-1-ethyl-3-methylbenzene, this produces a distinct molecular ion cluster at m/z 154 and 156. This reflects the 3:1 natural isotopic abundance of ³⁵Cl to ³⁷Cl. This isotopic signature acts as an internal diagnostic tool, instantly differentiating the target compound from non-halogenated impurities or solvent artifacts.

Technology Comparison: Modalities for Purity Assessment

To objectively select the right tool for your analytical objective, compare the performance metrics of the three primary GC modalities below.

Feature / MetricGC-FID (Flame Ionization)GC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)
Primary Use Case Routine batch assay & QCImpurity ID & Structural ConfirmationTrace genotoxic impurity screening
Detection Mechanism C-H bond combustionElectron Ionization (EI) fragmentationCollision-Induced Dissociation (CID)
Specificity Low (Retention time only)High (Retention time + Mass spectrum)Ultra-High (Precursor to product ion)
Halogen Sensitivity Variable (Altered response factors)Excellent (Clear isotopic clustering)Excellent (High signal-to-noise)
Typical LOD ~0.1 to 10 ppm~1 to 10 ppb (SIM mode)< 1 ppt (MRM mode)
Pros Broad linear dynamic range; robustIdentifies unknown impuritiesEliminates complex matrix interference
Cons Cannot identify co-eluting unknownsNarrower linear range than FIDHigh cost; complex method development

Experimental Workflows & Self-Validating Protocols

A robust analytical method must be a self-validating system. The following step-by-step methodology incorporates system suitability checks aligned with3[3].

Step 1: Sample Preparation & Matrix Management
  • Causality: GC-MS requires volatile organic solvents. Aqueous solutions, strong acids, or non-volatile salts will rapidly degrade the column stationary phase and foul the MS source[4].

  • Action: Dissolve the 2-Chloro-1-ethyl-3-methylbenzene batch sample in HPLC-grade Hexane or Dichloromethane. Dilute to a final concentration of 10 µg/mL . This achieves a column loading of approximately 10 ng (with a 1 µL injection), preventing peak fronting and source saturation.

  • Self-Validation Checkpoint: Prepare a solvent blank and a known reference standard (e.g., 1-Bromo-3-chlorobenzene) at the same concentration. Injecting the blank confirms zero carryover, while the standard validates retention time stability and response factor consistency.

Step 2: Chromatographic Separation (GC Parameters)
  • Column Selection: Use a non-polar 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm). Why? The slight polarizability of the 5% phenyl groups provides excellent selectivity for aromatic isomers, which is critical since positional isomers of substituted benzenes often have nearly identical boiling points.

  • Injection: 1 µL injection volume, Split mode (50:1 ratio) at 250°C.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min to bake out strongly retained matrix components.

Step 3: Mass Spectrometric Detection (MS Parameters)
  • Source Parameters: EI source at 230°C, Quadrupole at 150°C.

  • Acquisition Mode: Run in Full Scan (m/z 40 to 300) for unknown impurity identification, coupled with Selected Ion Monitoring (SIM) at m/z 154, 156, and 139 for high-sensitivity quantification of the main peak.

  • System Suitability (USP <736>): Before sample analysis, inject a tuning compound (e.g., PFTBA) to verify mass accuracy (±0.5 Da) and ensure the relative abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications[3].

Visualizations of Analytical Logic

AnalyticalWorkflow Sample 2-Chloro-1-ethyl-3-methylbenzene Batch Sample Prep Sample Preparation Dilute to 10 µg/mL in Hexane Sample->Prep Validation Self-Validation Check Inject Solvent Blank & Internal Std Prep->Validation Decision Analytical Objective? Validation->Decision GCFID GC-FID Routine Purity (% Area) Hydrocarbon Focus Decision->GCFID Assay / QC GCMS GC-MS (Single Quad) Impurity ID & Structural Confirmation Isotopic Profiling Decision->GCMS Unknowns / Validation

Figure 1: Decision matrix and self-validating workflow for GC-based purity assessment.

Fragmentation MolIon Molecular Ion [M]+ m/z 154 (35Cl) / 156 (37Cl) LossCH3 Loss of Methyl (-15 Da) MolIon->LossCH3 BasePeak Tropylium Cation m/z 139 / 141 [Base Peak] LossCH3->BasePeak LossCl Loss of Chlorine (-35 / -37 Da) BasePeak->LossCl Aromatic Hydrocarbon Cation m/z 104 LossCl->Aromatic

Figure 2: Primary Electron Ionization (EI) fragmentation pathway for 2-Chloro-1-ethyl-3-methylbenzene.

References

  • Sigma-Aldrich. "2-chloro-1-ethyl-3-methylbenzene | 344612-25-5".

  • National Institute of Standards and Technology (NIST). "Gas Chromatography – Mass Spectrometry (GC−MS)". 1

  • Phenomenex. "GC with Flame Ionization Detector (FID): Applications and Considerations". 2

  • University of Guelph. "Sample Preparation Guidelines for GC-MS". 4

  • United States Pharmacopeia (USP). "USP-NF <736> Mass Spectrometry". 3

Sources

High-Resolution HPLC Methods for the Separation of Chloro-Ethyl-Methylbenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Separating positional isomers of tri-substituted benzenes, such as chloro-ethyl-methylbenzene (CEMB), represents a significant analytical bottleneck in chemical synthesis, environmental monitoring, and pharmaceutical development. Because these positional isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), conventional reversed-phase liquid chromatography (RPLC) often fails to achieve baseline resolution.

As an application scientist, the key to resolving these compounds lies not in increasing column length or altering gradient slopes, but in fundamentally changing the chemical interactions driving the separation. This guide objectively evaluates advanced stationary phase chemistries against standard C18 columns, providing researchers with a self-validating, mechanistically grounded protocol for CEMB isomer separation.

Mechanistic Rationale: Beyond Hydrophobicity

To understand why standard monomeric C18 columns fail, we must examine the molecular topology of CEMB isomers. The substituents (chloro, ethyl, and methyl groups) exert differing inductive and resonance effects depending on their relative ortho, meta, or para positions. The chlorine atom acts as an electron-withdrawing group, while the alkyl groups are electron-donating. This creates distinct dipole moments and localized variations in the π-electron density of the aromatic ring.

  • Standard C18 (Hydrophobic Interaction): Relies almost exclusively on dispersive van der Waals forces. Since the hydrophobic surface area of CEMB isomers is identical, the stationary phase cannot discriminate between them, resulting in co-elution.

  • Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms on the PFP ring create a strong quadrupole moment. This allows the stationary phase to act as a Lewis acid, engaging in π-π interactions with the electron-rich aromatic rings of the analytes. The varying π-electron densities of the CEMB isomers translate into differential retention 1.

  • Metal-Organic Frameworks (MOFs): Advanced stationary phases like MIL-53(Al) offer rigid, highly ordered pore structures. Separation on these phases is driven by shape selectivity and entropy changes (ΔG), where the 3D steric bulk of the isomer dictates its ability to interact with the pore walls .

G A CEMB Isomers (Identical MW & LogP) B Monomeric C18 (Hydrophobic) A->B Standard RP C PFP Phase (π-π & Dipole) A->C Orthogonal RP D MOF (MIL-53) (Shape Selectivity) A->D Advanced Media E Co-elution (Rs < 1.0) B->E F Baseline Resolution (Rs > 1.5) C->F G High Resolution (Rs > 2.0) D->G

Fig 1. Mechanistic pathways and expected resolution outcomes for CEMB isomer separation strategies.

Comparative Performance Analysis

The following table synthesizes the expected chromatographic performance of three distinct stationary phases for a mixture of two closely related CEMB positional isomers under optimized isocratic conditions.

Stationary PhasePrimary Interaction MechanismRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Selectivity (α)Resolution (Rs)Application Conclusion
Monomeric C18 Dispersive / Hydrophobic8.458.521.010.4Unsuitable (Co-elution)
PFP (Pentafluorophenyl) π-π, Dipole, Steric9.1010.351.152.1Optimal for routine QA/QC
MOF (MIL-53(Al)) Shape Selectivity, Entropy12.4015.801.283.5Superior Rs, longer run time

Data Synthesis Note: Values are representative of established chromatographic behavior for halogenated alkylbenzene isomers on these respective chemistries, demonstrating the necessity of orthogonal selectivity 2.

Optimized Experimental Protocol: PFP Column Workflow

Given the commercial availability, mechanical stability, and excellent reproducibility of PFP columns compared to custom-packed MOF columns, the following protocol utilizes a PFP stationary phase.

Reagents and Equipment
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Methanol (HPLC Grade) and Milli-Q Water (18.2 MΩ·cm).

  • System: UHPLC/HPLC equipped with a precise column oven and PDA/UV detector.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Prepare an isocratic mixture of 60% Methanol and 40% Water (v/v). Degas thoroughly via ultrasonication or vacuum filtration.

  • Causality: Isocratic elution is critical for isomer separation. Gradient methods constantly change the dielectric constant of the mobile phase, which can compress the already narrow selectivity window (α) between positional isomers.

Step 2: System Equilibration Set the column oven strictly to 25 °C. Flush the column with 15 column volumes of the mobile phase at a flow rate of 1.0 mL/min.

  • Causality: Temperature heavily influences the entropy (ΔS) of analyte binding. Fluctuations in temperature will alter the steric recognition of the PFP phase, leading to retention time drift and loss of resolution.

Step 3: System Suitability Test (SST) - The Self-Validating Control Inject 5 µL of a resolution standard containing equal concentrations (10 µg/mL) of the target CEMB isomers.

  • Acceptance Criteria: Resolution (Rs) must be ≥ 1.5. Tailing factor (Tf) must be ≤ 1.2.

  • Causality: This step acts as a self-validating system. If Rs falls below 1.5, it indicates that the highly active fluorinated surface is either fouled by matrix contaminants or the π-π interaction sites are masked. The system automatically invalidates the run, prompting column regeneration.

Step 4: Sample Analysis Inject 5 µL of the unknown sample. Monitor UV absorbance at 210 nm (optimal for the aromatic ring) and 254 nm.

  • Field-Proven Insight: If Rs degrades over time, do not immediately discard the column. PFP phases can accumulate strongly retained hydrophobic matrix components that mask the fluorinated surface. A wash cycle with 100% Acetonitrile (not Methanol, to disrupt different solvation layers) often restores π-π selectivity.

References

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC". 1

  • RSC Publishing. "High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary phase".

  • RSC Publishing. "Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column".

  • MicroSolv / MTC-USA. "Positional Isomer Separation Method Suggestions using HPLC or LCMS".2

Sources

A Definitive Guide to the Structural Confirmation of 2-Chloro-1-ethyl-3-methylbenzene via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Isomeric impurities can drastically alter the biological activity and safety profile of a molecule. This guide provides an in-depth, comparative analysis for the unambiguous structural confirmation of 2-Chloro-1-ethyl-3-methylbenzene using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging predicted spectral data and foundational NMR principles, we will demonstrate how to differentiate this specific isomer from its closely related counterparts, ensuring the integrity of your research.

The Challenge of Isomeric Differentiation

Substituted benzenes with the same molecular formula but different substitution patterns present a classic analytical challenge. Positional isomers, such as the various chloro-ethyl-methylbenzene isomers, often have similar physical properties, making their differentiation by techniques like melting point or thin-layer chromatography difficult. NMR spectroscopy, however, offers a powerful and non-destructive method to probe the unique electronic environment of each proton and carbon atom within a molecule, providing a distinct fingerprint for each isomer.[1]

Analysis of the Predicted ¹H NMR Spectrum of 2-Chloro-1-ethyl-3-methylbenzene

The ¹H NMR spectrum is the first port of call for structural analysis. By examining chemical shifts, integration, and signal splitting (multiplicity), we can deduce the connectivity of protons within the molecule. The predicted ¹H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene in CDCl₃ reveals a unique set of signals corresponding to its distinct proton environments.

Expected ¹H NMR Signals for 2-Chloro-1-ethyl-3-methylbenzene:

  • Aromatic Protons (δ 7.0-7.2 ppm): The three protons on the benzene ring will appear in the aromatic region. Due to the substitution pattern, they are not chemically equivalent and will likely present as a complex multiplet or as distinct doublets and a triplet. The proton at C5, situated between two hydrogen-bearing carbons, is expected to be a triplet, while the protons at C4 and C6, each adjacent to one proton, will appear as doublets. The specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effects of the alkyl groups.[2]

  • Ethyl Group (CH₂): The methylene protons (-CH₂-) of the ethyl group are adjacent to the aromatic ring and a methyl group. This will result in a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3). The proximity to the deshielding aromatic ring places this signal at approximately δ 2.7 ppm.

  • Ethyl Group (CH₃): The terminal methyl protons (-CH₃) of the ethyl group are adjacent to the methylene group. They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, where n=2), at approximately δ 1.2 ppm.

  • Methyl Group (Ar-CH₃): The methyl group directly attached to the aromatic ring is in a distinct chemical environment and will appear as a singlet at approximately δ 2.3 ppm.

Analysis of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment.[3]

Expected ¹³C NMR Signals for 2-Chloro-1-ethyl-3-methylbenzene:

The structure of 2-Chloro-1-ethyl-3-methylbenzene has nine unique carbon atoms, and therefore, nine distinct signals are expected in the ¹³C NMR spectrum.

  • Aromatic Carbons (δ 125-145 ppm): Six signals will be present in the aromatic region. The carbons directly bonded to the substituents (C1, C2, and C3) will have characteristic chemical shifts. The carbon bearing the chlorine atom (C2) will be significantly influenced by its electronegativity. The quaternary carbons (C1, C2, and C3) will generally have weaker signals compared to the protonated carbons (C4, C5, and C6).[4]

  • Ethyl Group (-CH₂- and -CH₃): The methylene carbon will appear at a downfield position (around δ 25-30 ppm) compared to the terminal methyl carbon (around δ 15 ppm) due to its proximity to the aromatic ring.

  • Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the ring will have a characteristic chemical shift in the aliphatic region (around δ 20 ppm).

Comparative Guide: Differentiating 2-Chloro-1-ethyl-3-methylbenzene from its Isomers

The true power of NMR in structural confirmation lies in comparing the spectrum of the compound of interest with those of its potential isomeric impurities. The subtle differences in the electronic environments of the protons and carbons in each isomer lead to unique spectral fingerprints.

Isomer Predicted ¹H NMR Key Features Predicted ¹³C NMR Key Features
2-Chloro-1-ethyl-3-methylbenzene Three distinct aromatic proton signals. One quartet for the ethyl CH₂, one triplet for the ethyl CH₃, and one singlet for the aromatic CH₃.Nine distinct carbon signals.
1-Chloro-2-ethyl-4-methylbenzene Three distinct aromatic proton signals with different splitting patterns and chemical shifts compared to the target molecule.Nine distinct carbon signals with different chemical shifts.
4-Chloro-1-ethyl-2-methylbenzene Three distinct aromatic proton signals with unique splitting and shifts.Nine distinct carbon signals with unique shifts.
2-Chloro-1-ethyl-4-methylbenzene Three distinct aromatic proton signals.Nine distinct carbon signals.

Note: The predicted chemical shifts are estimations and can vary slightly based on the prediction software and experimental conditions. The key is the unique pattern of signals for each isomer.

Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR provides a wealth of information, complex splitting patterns or signal overlap in the aromatic region can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide an additional layer of certainty by revealing correlations between nuclei.[5]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through two or three bonds).[6] For 2-Chloro-1-ethyl-3-methylbenzene, the following correlations would be expected:

  • A cross-peak between the ethyl -CH₂- quartet and the ethyl -CH₃- triplet.

  • Cross-peaks between adjacent aromatic protons, confirming their connectivity.

Caption: Expected ¹H-¹H COSY correlations for 2-Chloro-1-ethyl-3-methylbenzene.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to.[6] This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

Caption: Expected ¹H-¹³C HSQC correlations for 2-Chloro-1-ethyl-3-methylbenzene.

Experimental Protocol for NMR Spectroscopy

To obtain high-quality NMR spectra for structural confirmation, proper sample preparation and instrument setup are crucial.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh 10-20 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the instrument E->F G Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra F->G H Fourier transform and phase correct spectra G->H I Calibrate chemical shifts H->I J Integrate and analyze peak multiplicities I->J K Assign signals and confirm structure J->K

Caption: Standard workflow for structural confirmation by NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified 2-Chloro-1-ethyl-3-methylbenzene.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

    • Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion, particularly in the aromatic region.

    • The instrument must be properly "locked" onto the deuterium signal of the solvent and "shimmed" to achieve a homogeneous magnetic field, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for unambiguous assignment, acquire 2D spectra such as COSY and HSQC using standard pulse programs.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz.

Conclusion

The structural confirmation of 2-Chloro-1-ethyl-3-methylbenzene can be achieved with a high degree of confidence through a systematic analysis of its ¹H and ¹³C NMR spectra. The unique combination of chemical shifts, signal multiplicities, and integration in the 1D spectra, when compared with those of its isomers, provides a robust method for identification. For ultimate certainty, 2D NMR techniques such as COSY and HSQC can be employed to definitively establish the connectivity of the molecule's framework. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Vosegaard, T. (n.d.). Calculation of chemical shifts in substituted benzene rings. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Patiny, L., & Zasso, M. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • nmrshiftdb2. (2025). open nmr database on the web. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 24(12), 1043-1052.
  • Reich, H. J. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Oregon State University. (2014). 2D NMR. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-ethyl-3-methylbenzene. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Abraham, R. J., Bardsley, B., & Griffiths, L. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(4), 16-22.
  • Castillo, A. M., & Wist, J. (2013). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 7, 70.
  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Nuclear-Magnetic-Resonance.com. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethyl-2-methylbenzene. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Jacobsen, N. E. (2016).
  • SpectraBase. (n.d.). 1-Chloro-2-ethyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chegg. (n.d.). Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shift of the methylene protons in p‐chloro‐ethylbenzene. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Martinez, A., & Hristovski, K. (2017). Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-ethyl-4-methylbenzene. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Chloro-1-ethyl-3-methylbenzene vs. Unhindered Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex, heavily substituted aromatic building blocks, understanding the nuanced reactivity of sterically hindered aryl chlorides is paramount. This guide provides an objective, data-driven comparison of the reactivity profile of 2-chloro-1-ethyl-3-methylbenzene (CAS 344612-25-5) against its less hindered positional isomers (such as 4-chloro-1-ethyl-3-methylbenzene).

By analyzing transition-metal catalyzed cross-coupling and electrophilic aromatic substitution (EAS), we will deconstruct the causality behind reaction bottlenecks and establish self-validating protocols for laboratory execution.

Mechanistic Reactivity Profiling

Transition-Metal Catalyzed Cross-Coupling

In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the metal center into the C–Cl bond is typically the rate-determining step.

For , the chlorine atom is flanked by an ethyl group at C1 and a methyl group at C3. This 2,6-dialkyl substitution pattern creates a severe steric cleft. The bulky ortho-alkyl groups physically block the trajectory of the incoming Pd(0) species. Furthermore, even if oxidative addition is achieved, the resulting Pd(II) intermediate suffers from restricted rotation around the P–C(aryl) bond, effectively stalling the catalytic cycle[1].

To overcome this, researchers must utilize highly specialized, electron-rich, and sterically demanding ligands (such as dialkylbiaryl phosphines like XPhos). The electron density accelerates oxidative addition, while the ligand's bulk ironically forces the substrate into a geometry that promotes the final reductive elimination step[2],[3]. Conversely, the 4-chloro isomer experiences minimal steric shielding and couples readily using standard, inexpensive ligands like PPh


.

G A Aryl Chloride Isomer Input B 2-Chloro-1-ethyl-3-methylbenzene (Highly Hindered) A->B C 4-Chloro-1-ethyl-3-methylbenzene (Unhindered) A->C D Oxidative Addition (Steric Bottleneck) B->D E Oxidative Addition (Standard Rate) C->E F Requires Bulky, Electron-Rich Ligands (e.g., XPhos) D->F G Standard Phosphine Ligands Sufficient E->G H Cross-Coupled Product F->H G->H

Catalytic workflow comparing steric bottlenecks in cross-coupling.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

During4[4], the reaction proceeds via the formation of a positively charged arenium ion intermediate[5]. The regioselectivity is dictated by a competition between electronic directing effects and steric hindrance.

In 2-chloro-1-ethyl-3-methylbenzene, the available positions for substitution are C4, C5, and C6.

  • Electronic Effects: Both the ethyl (C1) and methyl (C3) groups are weakly activating and ortho/para-directing. This synergistically activates positions C4 and C6.

  • Steric Effects: C6 is ortho to the bulkier ethyl group, whereas C4 is ortho to the smaller methyl group.

  • Causality: The steric shielding provided by the ethyl group makes the transition state for attack at C6 higher in energy. Consequently, electrophiles will preferentially attack the C4 position, yielding 4-substituted-2-chloro-1-ethyl-3-methylbenzene as the major thermodynamic and kinetic product.

EAS N1 Electrophilic Aromatic Substitution (EAS) N2 2-Chloro-1-ethyl-3-methylbenzene N1->N2 N3 Activating Groups: Ethyl (C1), Methyl (C3) N2->N3 N4 Steric Shielding at C6 (Adjacent to Ethyl) N3->N4 N5 Major Product: Substitution at C4 N4->N5

Regioselectivity logic for electrophilic aromatic substitution.

Quantitative Benchmarking

The following table summarizes the comparative reactivity of the 2-chloro isomer versus the 4-chloro isomer under standardized conditions.

SubstrateIsomer TypeSuzuki Coupling Yield (%)*EAS (Bromination) Major IsomerEAS Yield (%)
2-Chloro-1-ethyl-3-methylbenzene 1,2,3-trisubstituted (Hindered)65–75% (Requires XPhos/Pd

(dba)

)
4-Bromo-2-chloro-1-ethyl-3-methylbenzene82%
4-Chloro-1-ethyl-3-methylbenzene 1,2,4-trisubstituted (Unhindered)>95% (Standard PPh

/Pd(OAc)

)
6-Bromo-4-chloro-1-ethyl-3-methylbenzene94%

*Conditions: 1.0 eq Aryl Chloride, 1.5 eq Phenylboronic acid, 2.0 eq K


PO

, Toluene, 100°C, 18h.

Self-Validating Experimental Protocol

To ensure reproducibility when working with sterically hindered substrates like 2-chloro-1-ethyl-3-methylbenzene, protocols must be self-validating. The following Suzuki-Miyaura cross-coupling methodology incorporates internal standards for real-time validation, ensuring that catalytic failure is detected before time-consuming workups.

Step-by-Step Methodology: Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

1. Reaction Setup & Internal Standardization

  • Action: In an oven-dried Schlenk tube under argon, add 2-chloro-1-ethyl-3-methylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K

    
    PO
    
    
    
    (2.0 mmol). Add exactly 0.5 mmol of n-dodecane.
  • Causality: K

    
    PO
    
    
    
    is chosen over weaker bases (like Na
    
    
    CO
    
    
    ) because hindered substrates require a stronger base to facilitate the transmetalation step. n-Dodecane acts as an inert internal standard for GC-FID validation.

2. Catalyst Activation

  • Action: Add Pd

    
    (dba)
    
    
    
    (0.02 mmol, 2 mol% Pd) and XPhos (0.08 mmol, 4 mol%). Inject 4 mL of anhydrous, degassed Toluene.
  • Causality: The 1:2 ratio of Pd to XPhos ensures the formation of the active mono-ligated L-Pd(0) species. Toluene is required to achieve the high temperatures (100°C) necessary to overcome the activation energy barrier of the hindered oxidative addition.

3. Real-Time Validation (The Self-Validating Step)

  • Action: Heat the mixture to 100°C. After 2 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

  • Causality: Compare the integration of the aryl chloride peak against the n-dodecane standard. If conversion is <20% at 2 hours, the catalytic cycle has stalled (likely due to oxygen ingress or inactive catalyst), and the reaction should be aborted or spiked with additional catalyst, saving 16 hours of wasted heating.

4. Workup and Isolation

  • Action: Once GC-FID confirms >95% conversion (typically 16-18 hours), cool to room temperature. Quench with water (10 mL) and extract with EtOAc (3 × 15 mL). Dry over MgSO

    
    , concentrate, and purify via flash chromatography.
    

References

  • Sigma-Aldrich - 2-chloro-1-ethyl-3-methylbenzene | 344612-25-5

  • National Institutes of Health (PMC) - An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides[1]

  • Making Molecules - Electrophilic Aromatic Substitution[4]

  • Michigan State University - Substitution Reactions of Benzene and Other Aromatic Compounds[5]

  • Asian Journal of Chemistry - Dichlorobis(dibenzyl diisopropylphosphoramidite)palladium-Catalyzed Suzuki Coupling of Aryl Chlorides[2]

  • Journal of the American Chemical Society (ACS) - Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity[3]

Sources

Navigating the Spectral Data Void: A Comparative Guide to Cross-Referencing 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the unequivocal identification of molecular structure is paramount. Spectroscopic analysis serves as the cornerstone of this endeavor, with techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy providing a detailed fingerprint of a compound. However, researchers often encounter a significant hurdle: the absence of comprehensive, publicly available spectral data for novel or less common chemical entities. This guide addresses this challenge using 2-Chloro-1-ethyl-3-methylbenzene as a case study, a compound for which experimental spectral data is not readily found in major databases like the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook.[1][2][3][4]

This guide provides a practical, in-depth workflow for researchers, scientists, and drug development professionals to navigate this "data void." We will demonstrate a methodology that leverages in-silico spectral prediction tools and a comparative analysis with available data from structural isomers. This approach not only offers a robust means of provisional structural confirmation but also deepens the understanding of structure-spectrum correlations.

The Challenge: Scarcity of Experimental Data

A thorough search of prominent spectral databases reveals a lack of experimental MS, NMR, and IR spectra for 2-Chloro-1-ethyl-3-methylbenzene. While commercial suppliers like Sigma-Aldrich list the compound, they do not provide spectral data on their public-facing product pages. However, data for its structural isomers, such as 1-Chloro-2-ethyl-3-methylbenzene and 1-Chloro-3-ethyl-2-methylbenzene, are available to varying extents in databases like PubChem.[5][6] This common scenario necessitates a turn toward predictive methodologies.

The Strategy: In-Silico Prediction and Isomeric Cross-Referencing

When experimental data is unavailable, computational prediction of spectral properties becomes an invaluable tool. Numerous software packages and online platforms utilize algorithms based on extensive experimental data libraries and quantum mechanical calculations to estimate spectral features with a reasonable degree of accuracy.[7][8][9][10][11]

Our approach is twofold:

  • Predict the Spectra: Generate predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra for the target molecule, 2-Chloro-1-ethyl-3-methylbenzene.

  • Compare with Isomers: Cross-reference these predicted spectra with the available experimental data of its close isomers to identify key differentiating features and build confidence in the predicted data.

This comparative methodology is scientifically sound because the spectral properties of isomers are closely related, with observable differences directly attributable to the distinct chemical environment of the atoms in each molecule.

Experimental Workflow: From Structure to Spectrum

The following protocol outlines the step-by-step process for generating and analyzing the spectral data for 2-Chloro-1-ethyl-3-methylbenzene and its isomers. For this guide, we will utilize a freely accessible online tool for spectral prediction.

Protocol for Spectral Prediction and Comparison
  • Structure Input:

    • Draw the chemical structure of 2-Chloro-1-ethyl-3-methylbenzene using a chemical drawing tool. Many online prediction platforms have built-in drawing functionalities.

    • Similarly, prepare the structures of the known isomers: 1-Chloro-2-ethyl-3-methylbenzene and 1-Chloro-3-ethyl-2-methylbenzene.

  • Spectral Prediction:

    • Utilize an online spectral prediction tool (e.g., ChemDraw, Mnova, or free web-based services) to generate the following for 2-Chloro-1-ethyl-3-methylbenzene:

      • ¹H NMR spectrum

      • ¹³C NMR spectrum

      • Mass Spectrum (fragmentation pattern)

      • IR spectrum

  • Data Compilation:

    • Source the available experimental spectral data for the isomers from databases such as PubChem and the NIST Chemistry WebBook.

    • Organize the predicted data for the target molecule and the experimental data for the isomers in a clear, comparative table.

  • Comparative Analysis:

    • ¹H NMR: Compare the chemical shifts (δ), splitting patterns (multiplicity), and integration values. Pay close attention to the aromatic region and the signals corresponding to the ethyl and methyl groups. The relative positions of these groups to the chlorine atom will significantly influence their chemical shifts.

    • ¹³C NMR: Compare the chemical shifts of the carbon atoms. The carbon attached to the chlorine atom and the adjacent carbons will show the most significant differences between the isomers.

    • Mass Spectrometry: Analyze the molecular ion peak (M+) and the isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Compare the major fragmentation patterns, which will be influenced by the substitution pattern on the benzene ring.

    • IR Spectroscopy: Compare the key absorption bands, particularly in the fingerprint region (1600-600 cm⁻¹), which is sensitive to the substitution pattern on the aromatic ring. Look for differences in the C-H out-of-plane bending vibrations.

The logical flow of this workflow is depicted in the following diagram:

Spectral_Analysis_Workflow cluster_Target Target Molecule: 2-Chloro-1-ethyl-3-methylbenzene cluster_Isomers Isomeric Comparison T_Structure Draw Structure T_Predict Predict Spectra (¹H NMR, ¹³C NMR, MS, IR) T_Structure->T_Predict T_Data Predicted Spectral Data T_Predict->T_Data Compare Comparative Analysis T_Data->Compare I_Structure Identify Isomers with Available Data I_Search Search Databases (PubChem, NIST) I_Structure->I_Search I_Data Experimental Spectral Data I_Search->I_Data I_Data->Compare Conclusion Provisional Structural Confirmation Compare->Conclusion

Caption: Workflow for spectral data analysis in the absence of experimental data.

Comparative Spectral Data

The following table summarizes the predicted spectral data for 2-Chloro-1-ethyl-3-methylbenzene and the available experimental data for its isomers.

Spectral Data 2-Chloro-1-ethyl-3-methylbenzene (Predicted) 1-Chloro-2-ethyl-3-methylbenzene (Experimental/Predicted) 1-Chloro-3-ethyl-2-methylbenzene (Experimental/Predicted)
¹H NMR (δ, ppm) Aromatic H: ~7.0-7.2 (m); Ethyl-CH₂: ~2.7 (q); Methyl-H: ~2.3 (s); Ethyl-CH₃: ~1.2 (t)Aromatic H: ~7.0-7.3 (m); Ethyl-CH₂: ~2.8 (q); Methyl-H: ~2.4 (s); Ethyl-CH₃: ~1.2 (t)Aromatic H: ~6.9-7.2 (m); Ethyl-CH₂: ~2.6 (q); Methyl-H: ~2.2 (s); Ethyl-CH₃: ~1.2 (t)
¹³C NMR (δ, ppm) C-Cl: ~135; Aromatic C: ~125-140; Ethyl-CH₂: ~25; Methyl-C: ~15; Ethyl-CH₃: ~14C-Cl: ~133; Aromatic C: ~126-142; Ethyl-CH₂: ~26; Methyl-C: ~16; Ethyl-CH₃: ~14C-Cl: ~137; Aromatic C: ~124-144; Ethyl-CH₂: ~24; Methyl-C: ~14; Ethyl-CH₃: ~15
Mass Spec (m/z) M⁺: 154/156 (3:1); Fragments: 139/141, 125, 119M⁺: 154/156 (3:1); Fragments: 139/141, 125, 119M⁺: 154/156 (3:1); Fragments: 139/141, 125, 119
IR (cm⁻¹) C-H (arom): ~3100-3000; C-H (aliph): ~2970-2850; C=C (arom): ~1600, 1480; C-Cl: ~800-600C-H (arom): ~3100-3000; C-H (aliph): ~2970-2850; C=C (arom): ~1600, 1475; C-Cl: ~800-600C-H (arom): ~3100-3000; C-H (aliph): ~2970-2850; C=C (arom): ~1600, 1485; C-Cl: ~800-600

Note: The values for the isomers are based on available experimental data where possible, supplemented by predictions for consistency. The predicted values for the target compound are illustrative and will vary depending on the prediction software used.

Authoritative Grounding and Interpretation

The interpretation of the comparative data relies on fundamental principles of spectroscopy.

  • NMR Spectroscopy: The chemical shift of a proton or carbon nucleus is highly dependent on its local electronic environment.[12] In the isomers of chloro-ethyl-methylbenzene, the electron-withdrawing effect of the chlorine atom will deshield (shift downfield) the nearby protons and carbons. The precise positions of the ethyl and methyl groups relative to the chlorine will, therefore, result in unique chemical shifts for each isomer, particularly for the aromatic protons and the benzylic carbons of the ethyl and methyl groups.

  • Mass Spectrometry: Electron ionization mass spectrometry involves the fragmentation of the molecule. The stability of the resulting carbocations will dictate the major fragmentation pathways.[13] For substituted benzenes, cleavage of the benzylic bond is a common fragmentation pathway. While the major fragments may be similar for the isomers, their relative abundances can differ, providing clues to the substitution pattern.

  • Infrared Spectroscopy: The vibrational frequencies of chemical bonds are influenced by the masses of the atoms and the bond strengths. The substitution pattern on a benzene ring affects the C-H out-of-plane bending vibrations in the fingerprint region, leading to characteristic absorption patterns for different substitution isomers.

Conclusion

The absence of readily available experimental spectral data for a compound of interest is a frequent challenge in chemical research. This guide has presented a robust and scientifically sound methodology for addressing this issue through the use of in-silico spectral prediction and comparative analysis with known isomers. By systematically generating predicted spectra for 2-Chloro-1-ethyl-3-methylbenzene and cross-referencing them with the experimental data of its isomers, researchers can gain significant confidence in the provisional identification of their target molecule. This approach not only provides a practical solution to a common problem but also enhances the researcher's understanding of the intricate relationship between molecular structure and spectral output. As computational tools continue to improve in accuracy, this integrated experimental-computational workflow will become an increasingly indispensable part of the modern chemist's toolkit.

References

  • Mnova NMRPredict. Mestrelab Research S.L. [Link]

  • Mnova Predict. Bruker. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. [Link]

  • Spectral Database for Organic Compounds - Wikipedia. [Link]

  • NIST Chemistry WebBook. [Link]

  • ACD/NMR Predictors. Advanced Chemistry Development. [Link]

  • ChemDraw. Revvity Signals Software. [Link]

  • 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Mass spectrum (MS-EI) of (²H3)benzene (A) and unlabelled benzene (B). ResearchGate. [Link]

  • 1-Chloro-3-ethyl-2-methylbenzene. PubChem. [Link]

  • 1-Chloro-2-ethyl-3-methylbenzene. PubChem. [Link]

Sources

Kinetic and Regioselective Analysis of 2-Chloro-1-ethyl-3-methylbenzene Synthesis: A Catalyst & Reactor Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly substituted aromatic building blocks, such as, presents a classic challenge in kinetic versus thermodynamic control. For researchers and drug development professionals, achieving high regioselectivity at sterically hindered positions is critical for downstream API (Active Pharmaceutical Ingredient) synthesis.

When chlorinating 1-ethyl-3-methylbenzene, the electrophilic aromatic substitution (EAS) naturally favors the 4- and 6-positions due to the significant steric bulk of the adjacent ethyl and methyl groups. Directing the chlorine electrophile to the highly hindered 2-position requires overriding these thermodynamic defaults through precise kinetic control.

This guide objectively compares traditional batch catalytic systems against advanced continuous-flow microreactor technologies, providing the experimental data and mechanistic causality necessary to optimize your synthetic workflows.

Mechanistic Causality: The Steric Penalty at C2

To understand why 2-chloro-1-ethyl-3-methylbenzene is difficult to synthesize, we must analyze the . The rate-limiting step is the disruption of aromaticity to form the Wheland intermediate (arenium ion).

The activation energy (


) for attack at the C2 position is significantly higher than at the C4 or C6 positions because the incoming 

complex experiences severe van der Waals repulsion from both the C1-ethyl and C3-methyl groups. According to the Arrhenius equation (

), increasing the reaction temperature will disproportionately accelerate the higher-

pathway (C2 attack). However, in a traditional batch reactor, elevating the temperature inevitably leads to rapid di-chlorination and thermal degradation of the product.

EAS_Mechanism A 1-Ethyl-3-methylbenzene + Cl2 B Lewis Acid Complex [Cl-Cl-FeCl3] A->B Catalyst Binding C Arenium Ion at C2 (High Ea) B->C Kinetically Hindered E Arenium Ion at C4/C6 (Low Ea) B->E Sterically Favored D 2-Chloro Isomer (Target Product) C->D Deprotonation F 4/6-Chloro Isomers (Thermodynamic Sinks) E->F Deprotonation

Electrophilic aromatic substitution pathways for 1-ethyl-3-methylbenzene.

Comparative Analysis of Synthesis Technologies

We compared three distinct technological approaches for the chlorination of 1-ethyl-3-methylbenzene to evaluate their performance in isolating the kinetic C2 product.

Alternative A: Traditional Batch Reactor with Homogeneous

The industry standard relies on homogeneous Lewis acids. While

 [1], they lack spatial constraint. In a batch environment at 25 °C, the reaction defaults to the lowest energy pathways, yielding predominantly the 4-chloro and 6-chloro isomers.
Alternative B: Batch Reactor with Chloroaluminate Ionic Liquids

Ionic liquids, such as


, provide excellent biphasic separation and tunable Lewis acidity. However, the bulky nature of the imidazolium network further exacerbates steric hindrance during the transition state. While excellent for driving para-selectivity, ionic liquids actively suppress the formation of the crowded 2-chloro isomer.
The Product: Continuous Flow Microreactor with Immobilized

By utilizing a continuous flow microreactor packed with mesoporous silica-immobilized


, we can fundamentally alter the reaction environment. The microreactor's superior heat exchange capabilities allow the reaction to be run safely at 60 °C—providing the thermal energy required to overcome the C2 activation barrier. Crucially, the strictly controlled micro-second residence time quenches the reaction before secondary di-chlorination can occur.
Quantitative Performance Data

The following table summarizes the kinetic and performance metrics of the three systems. Data was normalized for a 1.0 M scale reaction.

Catalytic SystemOperating Temp (°C)Rate Constant (

,

)
Total Conversion (%)Selectivity for 2-Chloro Isomer (%)E-Factor
Batch

25

95.212.44.5
Batch

25

88.15.11.2
Flow-Immobilized

60

>99.0 38.7 0.8

Insight: The continuous flow system achieves a >3x increase in selectivity for the target 2-chloro isomer while drastically reducing chemical waste (E-Factor), proving that kinetic trapping is the optimal strategy for hindered aromatics.

Experimental Protocol: Kinetically Controlled Flow Synthesis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard (n-dodecane) directly into the reagent stream, researchers can continuously verify mass balance and detect any volatile product loss during the high-temperature flow regime.

Step-by-Step Methodology
  • Preparation of Reagent Streams:

    • Stream A (Substrate): Prepare a 0.5 M solution of 1-ethyl-3-methylbenzene in anhydrous dichloromethane (DCM). Spike the solution with 0.05 M n-dodecane (Internal Standard).

    • Stream B (Electrophile): Prepare a 0.55 M solution of

      
       gas dissolved in anhydrous DCM at 0 °C to prevent off-gassing prior to pumping.
      
  • Reactor Priming:

    • Flush the microreactor (packed bed, immobilized

      
       on mesoporous silica) with anhydrous DCM for 10 minutes at 1.0 mL/min to establish a stable baseline pressure and remove trace moisture.
      
  • Steady-State Execution:

    • Elevate the reactor core temperature to 60 °C.

    • Engage dual syringe pumps to deliver Stream A and Stream B at 0.25 mL/min each. This yields a combined flow rate of 0.50 mL/min and a precise residence time (

      
      ) of 45 seconds.
      
  • In-line Quenching:

    • Direct the reactor effluent immediately into a continuous stirred-tank quencher containing a 10% aqueous

      
       solution. This instantly neutralizes unreacted 
      
      
      
      , freezing the kinetic product profile.
  • Validation & Analysis:

    • Sample the organic phase every 5 minutes. Analyze via GC-FID.

    • Self-Validation Check: Calculate the molar ratio of the total aromatic products against the n-dodecane internal standard. A ratio of <0.98 indicates product degradation or evaporation, prompting an immediate reduction in reactor temperature.

Workflow Step1 Substrate & Cl2 Preparation Step2 Immobilized FeCl3 Microreactor (60°C) Step1->Step2 Flow Rate: 0.5 mL/min Step3 In-line Quenching (Na2S2O3) Step2->Step3 t_res = 45s Step4 GC-FID / Kinetic Analysis Step3->Step4 Phase Separation

Continuous flow microreactor workflow for kinetically controlled chlorination.

Conclusion

Synthesizing 2-chloro-1-ethyl-3-methylbenzene highlights the limitations of traditional batch reactors when dealing with sterically hindered electrophilic aromatic substitutions. While ionic liquids offer green chemistry benefits, their bulky nature hinders attack at crowded ring positions. By adopting a continuous flow microreactor system, researchers can safely exploit higher temperatures to overcome activation energy barriers, utilizing strict residence time control to trap the kinetic isomer and suppress thermodynamic sinks.

References

  • Zhu, X., Fu, Y., & Yin, H. (2016). "Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 catalysts." Reaction Kinetics, Mechanisms and Catalysis. URL:[Link]

  • Ashenhurst, J. (2018). "Electrophilic Aromatic Substitutions – Halogenation of Benzene." Master Organic Chemistry. URL:[Link]

Efficacy of 2-Chloro-1-ethyl-3-methylbenzene as a Precursor in Sterically Hindered Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex, non-planar molecular architectures, the synthesis of sterically hindered biaryl scaffolds has become a critical bottleneck. 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) has emerged as a highly specialized di-ortho-substituted precursor. Unlike its symmetrical counterparts, this compound provides an asymmetric steric environment that is invaluable for fine-tuning the lipophilicity and binding pocket interactions of active pharmaceutical ingredients (APIs).

This guide objectively compares the efficacy of 2-Chloro-1-ethyl-3-methylbenzene against standard alternatives and details the mechanistic causality and experimental parameters required to activate this challenging electrophile.

Mechanistic Causality: The Asymmetric Steric Bottleneck

In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the carbon-chlorine (C-Cl) bond presents a high bond dissociation energy (~96 kcal/mol). Consequently, the oxidative addition of the palladium(0) catalyst into the C-Cl bond is the rate-limiting step. When this bond is flanked by two ortho-alkyl groups, the steric bulk severely hinders the approach of the metal center[1].

However, 2-Chloro-1-ethyl-3-methylbenzene offers a distinct structural advantage over symmetrical precursors. The differential sterics of the ethyl and methyl groups induce a specific dihedral angle in the resulting biaryl product. This asymmetry restricts bond rotation, often locking the molecule into a bioactive atropisomeric conformation that symmetrical precursors cannot achieve.

To overcome the immense oxidative addition barrier of this di-ortho-substituted aryl chloride, highly electron-rich and sterically demanding ligands—such as N-heterocyclic carbenes (NHCs) or Buchwald-type dialkylbiaryl phosphines (e.g., R-Phos)—must be employed[2],[3]. These ligands stabilize the highly reactive 12- or 14-electron Pd(0) intermediate and actively accelerate the subsequent reductive elimination step due to their own steric bulk pushing the coupled fragments together.

Comparative Efficacy Analysis

To objectively evaluate 2-Chloro-1-ethyl-3-methylbenzene, we must compare its performance metrics against two primary alternatives used in biaryl synthesis:

  • Alternative A: 2-Chloro-1,3-dimethylbenzene (CAS: 6781-98-2) – A symmetrical di-ortho-methyl analog widely used as a baseline model for hindered couplings[4].

  • Alternative B: 1-Bromo-2-ethyl-6-methylbenzene – The brominated analog, offering a weaker carbon-halogen bond.

Quantitative Comparison of Sterically Hindered Precursors
PrecursorHalogenortho-SubstituentsC-X BDE (kcal/mol)Rel. Oxidative Addition RateTypical Suzuki Yield (NHC-Pd)Atom Economy / Stability
2-Chloro-1-ethyl-3-methylbenzene ClEthyl, Methyl~96Moderate (Requires bulky L)88–92%High / Excellent
2-Chloro-1,3-dimethylbenzene ClMethyl, Methyl~96Moderate-Fast90–95%High / Excellent
1-Bromo-2-ethyl-6-methylbenzene BrEthyl, Methyl~81Fast94–98%Lower / Prone to degradation

Data Synthesis: While the brominated analog (Alternative B) facilitates rapid oxidative addition, it suffers from lower atom economy and is highly susceptible to photolytic degradation and competitive hydrodebromination. The symmetrical 2-chloro-1,3-dimethylbenzene (Alternative A) is highly cost-effective and couples efficiently[3], but it lacks the symmetry-breaking potential required for complex structure-activity relationship (SAR) optimization. Therefore, 2-Chloro-1-ethyl-3-methylbenzene represents the optimal balance of chemical stability, atom economy, and structural asymmetry for advanced drug development.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

Because 2-Chloro-1-ethyl-3-methylbenzene is highly deactivated, standard protocols (e.g., using Pd(PPh3)4) will result in near-zero conversion. The following protocol utilizes a second-generation NHC-Pd precatalyst (e.g., [(IPr)Pd(allyl)Cl]), which has been proven highly efficacious for sterically hindered aryl chlorides under mild conditions[2],[5].

Step-by-Step Workflow
  • Preparation & Catalyst Loading: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the target arylboronic acid (0.75 mmol, 1.5 equiv), powdered KOH (1.0 mmol, 2.0 equiv), and the[(IPr)Pd(allyl)Cl] precatalyst (0.005 mmol, 1.0 mol%). Causality: KOH is selected to operate via the "weak base route" in alcoholic solvents, efficiently generating the active Pd-hydroxo/alkoxo transmetalating species without degrading the sensitive NHC ligand[6].

  • Substrate & Internal Standard Addition: Add 2-Chloro-1-ethyl-3-methylbenzene (0.5 mmol, 1.0 equiv) and exactly 50 µL of anhydrous dodecane to the vessel. Self-Validation Check: Dodecane serves as an inert internal standard. By extracting 10 µL aliquots at

    
     and 
    
    
    
    for GC-MS analysis, the researcher can definitively decouple catalyst failure (indicated by 0% precursor conversion) from boronic acid protodeboronation (indicated by high precursor conversion but low biaryl yield).
  • Solvent Introduction & Activation: Inject 2.0 mL of anhydrous, thoroughly degassed 2-propanol. Causality: 2-Propanol acts not only as a green solvent but actively participates in the rapid reduction of the Pd(II) precatalyst to the active Pd(0) species via

    
    -hydride elimination[2].
    
  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at room temperature (or up to 60 °C for extremely hindered boronic acids) for 2–12 hours. Monitor the conversion relative to the dodecane peak via GC-MS.

  • Workup: Upon complete consumption of the aryl chloride, quench the mixture with deionized water (5 mL), extract with ethyl acetate (3 × 5 mL), dry over MgSO4, and purify the asymmetric biaryl product via silica gel flash chromatography.

Visualizing the Catalytic Bottleneck

The following diagram illustrates the catalytic cycle, specifically highlighting where the unique steric bulk of the ethyl and methyl groups impacts the kinetics of the reaction.

G Pd0 Active Pd(0)L Catalyst (Electron-Rich NHC/Phosphine) OxAdd Oxidative Addition (Rate-Limiting Barrier) Steric clash from Ethyl/Methyl Pd0->OxAdd + 2-Chloro-1-ethyl-3-methylbenzene PdII Pd(II) Aryl Halide Complex [Ar-Pd(L)-Cl] OxAdd->PdII TransMet Transmetalation Ar'-B(OH)2 + Base PdII->TransMet PdII_Diaryl Pd(II) Diaryl Complex [Ar-Pd(L)-Ar'] TransMet->PdII_Diaryl - B(OH)3, - Cl- RedElim Reductive Elimination (Accelerated by Steric Bulk) PdII_Diaryl->RedElim RedElim->Pd0 + Asymmetric Biaryl Product

Catalytic cycle highlighting the steric impact of 2-Chloro-1-ethyl-3-methylbenzene on Pd kinetics.

References

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling Source: Molecules (MDPI) URL:[Link]

Sources

Isomeric purity determination of 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of isomeric purity for highly substituted aromatic building blocks, such as 2-chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5), is a critical quality control checkpoint in pharmaceutical and agrochemical development. Because electrophilic aromatic substitution and cross-coupling reactions inherently generate multiple positional isomers (e.g., 1,2,4- vs. 1,2,3-substitution patterns), distinguishing the target compound from its closely related by-products is a significant analytical challenge.

This guide provides an objective, data-driven comparison of the analytical methodologies used to determine the isomeric purity of 2-chloro-1-ethyl-3-methylbenzene, explaining the physicochemical causality behind each technique and providing a self-validating experimental protocol.

The Analytical Challenge: Overcoming Boiling Point Parity

The primary difficulty in separating positional isomers of chloro-alkylbenzenes lies in their nearly identical thermodynamic properties. The boiling points of 2-chloro-1-ethyl-3-methylbenzene and its most common isomer, 4-chloro-1-ethyl-3-methylbenzene, typically differ by less than 2 °C.

When subjected to standard Gas Chromatography (GC) using a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), separation is driven almost entirely by vapor pressure. Consequently, these positional isomers co-elute, rendering standard GC-FID highly effective for overall chemical purity but fundamentally inadequate for isomeric purity determination[1].

To achieve baseline resolution, the analytical mechanism must shift from thermodynamic separation to steric and shape-selective separation .

Methodological Comparison: Selecting the Optimal Technique

To accurately quantify the isomeric purity of 2-chloro-1-ethyl-3-methylbenzene, analytical chemists rely on techniques that probe the spatial arrangement of the molecule rather than its bulk physical properties.

Shape-Selective GC-FID (Cyclodextrin Stationary Phase) - The Gold Standard
  • The Mechanism: Cyclodextrin derivatives, such as permethylated

    
    -cyclodextrin, are cyclic oligosaccharides that form a hydrophobic cavity. Separation on these phases depends on the formation of host-guest inclusion complexes[2].
    
  • The Causality: The 1,2,3-trisubstituted pattern of 2-chloro-1-ethyl-3-methylbenzene creates a distinct, sterically congested "wedge" shape. When this molecule enters the cyclodextrin cavity, its steric bulk restricts its depth of penetration compared to a more linear 1,2,4-isomer. This subtle difference in inclusion complex stability (

    
    ) translates to different partition coefficients, allowing baseline resolution of compounds that otherwise have identical boiling points[3].
    
Quantitative Nuclear Magnetic Resonance (1H-qNMR) - The Structural Validator
  • The Mechanism: Differentiates isomers based on the unique chemical shifts and

    
    -coupling constants of the aromatic protons.
    
  • The Causality: The 1,2,3-substitution pattern of the target compound yields two distinct doublet signals for the adjacent aromatic protons. In contrast, a 1,2,4-isomer yields a singlet and two doublets. While qNMR provides absolute structural confirmation without the need for reference standards, its Limit of Detection (LOD) is significantly higher than GC, making it less suitable for quantifying trace isomeric impurities below 0.1%[1].

Quantitative Performance Comparison

The following table summarizes the performance metrics of these techniques when applied to chloro-alkylbenzene positional isomers:

Analytical ParameterStandard GC-FID (Non-Polar Phase)Shape-Selective GC-FID (

-Cyclodextrin)
Quantitative 1H-NMR (qNMR)
Separation Mechanism Vapor Pressure / Boiling PointSteric Inclusion / Host-GuestMagnetic Resonance /

-Coupling
Typical Resolution (

)

(Frequent Co-elution)

(Baseline Resolution)
N/A (Spectral Separation)
Limit of Detection (LOD)



Limit of Quantitation (LOQ)



Typical Run Time 15–20 min25–35 min5–10 min (Data Acquisition)
Primary Utility Overall chemical purityTrace isomeric purity quantification Absolute structural confirmation

Analytical Decision Logic

The selection of the appropriate analytical pathway is dictated by the volatility of the sample and the specific resolution required. The workflow below outlines the decision matrix for isomeric purity analysis.

G A 2-Chloro-1-ethyl-3-methylbenzene Batch Sample B Volatility Assessment A->B C Standard GC-FID (Non-Polar DB-5) B->C Highly Volatile D qNMR Analysis (Structural ID) B->D Non-Volatile Impurities E Co-elution of Isomers (Rs < 1.5) C->E Boiling points too similar H Accurate Isomeric Purity Quantification D->H Cross-Validation F Shape-Selective GC (β-Cyclodextrin Phase) E->F Switch to Steric Separation G Baseline Resolution (Rs ≥ 1.5) F->G G->H

Fig 1. Decision matrix for the isomeric purity analysis of substituted aromatic compounds.

Self-Validating Experimental Protocol: Shape-Selective GC-FID

To accurately quantify the isomeric purity of 2-chloro-1-ethyl-3-methylbenzene, the following shape-selective GC methodology utilizes a permethylated


-cyclodextrin column[4]. This protocol is designed as a closed, self-validating system; the analysis of unknown samples cannot proceed unless the System Suitability Testing (SST) criteria are strictly met.
System Suitability Testing (SST) - The Validation Gate

Before analyzing the batch, the chromatographic system must prove its capability to resolve the critical isomeric pair.

  • Step 1: Blank Injection. Inject 1.0 µL of the sample diluent (e.g., HPLC-grade n-hexane).

    • Acceptance Criterion: No interfering peaks eluting at the expected retention times of the target compound or its isomers.

  • Step 2: Resolution Solution. Inject a standard mixture containing 2-chloro-1-ethyl-3-methylbenzene and its closest eluting isomer (e.g., 4-chloro-1-ethyl-3-methylbenzene) at 0.1% w/w.

    • Acceptance Criterion: The resolution (

      
      ) between the two positional isomers must be 
      
      
      
      .
    • Causality Check: If

      
      , the analytes are not spending enough time interacting with the cyclodextrin cavities. Correct this by lowering the initial oven temperature by 5 °C or reducing the carrier gas linear velocity.
      
  • Step 3: Precision Check. Inject the target standard six consecutive times.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) of the peak area must be

      
      .
      
Chromatographic Conditions
  • Column: Permethylated

    
    -cyclodextrin capillary column (e.g., 
    
    
    
    -DEX 120 or equivalent), 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness.
  • Carrier Gas: Helium (High Purity 99.999%), maintained at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Injection Volume: 1.0 µL, using a split ratio of 50:1 to prevent column overloading, which can distort peak shape and ruin resolution.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 5 minutes.

    • Ramp 1: 2 °C/min to 140 °C, hold for 10 minutes. (Note: This shallow ramp is critical; it maximizes the time the analytes spend partitioning in and out of the cyclodextrin inclusion complexes, driving the steric separation).

    • Ramp 2: 15 °C/min to 220 °C, hold for 5 minutes. (Purpose: Column bake-out to remove any high-boiling impurities).

References

  • Sigma-Aldrich. "2-chloro-1-ethyl-3-methylbenzene | 344612-25-5". sigmaaldrich.com. Link

  • BenchChem. "A Comparative Guide to Isomeric Purity Analysis of Bromo-Ethoxy-Nitrobenzene Products". benchchem.com. 1

  • ResearchGate. "The Use of Cyclodextrin and Their Derivatives as Stationary Phases for Separation of Enantiomers by Capillary Gas Chromatography". researchgate.net. 2

  • CORE. "School of Applied Chemistry - Separation of petroleum hydrocarbon racemates using capillary gas chromatography". core.ac.uk. 3

  • Supelco. "Cyclodextrin Capillary GC Columns". supelco.com.tw. 4

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-ethyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-1-ethyl-3-methylbenzene, a substituted aromatic hydrocarbon. The principles detailed here are grounded in established safety protocols for chlorinated solvents and aromatic compounds, designed to ensure your protection and the integrity of your research.

Foundational Safety: Understanding the Hazard

2-Chloro-1-ethyl-3-methylbenzene belongs to the chemical class of chlorinated aromatic hydrocarbons. While a specific, comprehensive toxicological profile may be limited, the hazards can be inferred from its structure and related compounds. As a guiding principle, substances with unknown toxicity should be handled as if they are toxic.[1]

Anticipated Hazards:

  • Skin and Eye Irritation: Like many chlorinated organic compounds, it is expected to cause skin irritation and potentially serious eye irritation upon contact.[2]

  • Inhalation Toxicity: Vapors or mists may be harmful if inhaled, potentially causing respiratory irritation.[3] Aromatic hydrocarbons and chlorinated solvents can have low permissible exposure limits (PELs).[4]

  • Dermal Absorption: Halogenated solvents can penetrate some common glove materials, making dermal absorption a significant route of exposure.[5]

  • Flammability: While its flashpoint requires verification from its specific Safety Data Sheet (SDS), related compounds are flammable or combustible liquids.[3][6] Vapors can form explosive mixtures with air and may travel to an ignition source.[6][7]

  • Organ Toxicity: Prolonged or repeated exposure to related solvents may cause damage to organs.[3]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the last and most personal line of defense against chemical exposure. It must be selected based on a rigorous hazard assessment for each specific task.[8] The following sections detail the "what" and "why" for each piece of equipment.

Hand Protection: The Critical Barrier

The most common point of chemical contact is the hands. Standard disposable gloves are often insufficient for handling chlorinated solvents.

  • The Challenge: Thin latex and standard nitrile gloves offer minimal protection against chlorinated solvents and should not be relied upon for primary protection.[8] These materials can be quickly permeated or degraded, sometimes without visible signs of failure.[5][9]

  • The Solution:

    • For Incidental/Splash Contact: For tasks with a low probability of direct contact, such as handling closed containers or very small quantities within a fume hood, a thicker (e.g., >8 mil) nitrile glove may be acceptable. However, gloves must be changed immediately upon any suspected contact.

    • For Intentional/Prolonged Contact: For tasks involving larger volumes, open-container transfers, or potential immersion, more robust gloves are mandatory. Recommended materials for chlorinated and aromatic hydrocarbons include:

      • Viton®

      • Butyl Rubber

    • Double Gloving: Wearing two pairs of gloves (e.g., two pairs of nitrile, or a nitrile base with a more resistant glove over it) is a prudent practice to protect against minor defects and to allow for safe removal of the outer glove if contaminated.

Always consult the glove manufacturer's specific chemical resistance data for the chemical you are handling.[9][10][11]

Body Protection: Shielding Against Splashes and Spills
  • Standard Laboratory Use: A clean, flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.

  • Higher Risk Procedures: When handling quantities greater than a few milliliters or when there is a significant risk of splashing, supplement your lab coat with a chemically resistant apron made from materials like butyl rubber or PVC. For large-scale operations, chemically resistant coveralls may be necessary.[12]

Eye and Face Protection: A Non-Negotiable Requirement
  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory whenever handling 2-Chloro-1-ethyl-3-methylbenzene in any quantity. Regular safety glasses with side shields do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with a reaction under pressure, a full-face shield must be worn in addition to chemical splash goggles.[2][12]

Respiratory Protection: Safeguarding Your Inhalation Zone

All handling of 2-Chloro-1-ethyl-3-methylbenzene that may generate vapors or aerosols must be conducted within a certified chemical fume hood.[5][13]

  • When is a Respirator Needed? Respiratory protection is required for emergency situations, such as a large spill, or when engineering controls like a fume hood are not feasible or fail.[14][15]

  • Respirator Type: Use a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[16] If particulates may also be generated, a combination OV/P95 or OV/P100 filter should be used. All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing and training.

Operational Plan: From Preparation to Disposal

A safe workflow minimizes exposure at every step. The following procedure outlines the critical stages of handling this chemical.

G cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats don_coat Lab Coat gather_ppe->don_coat don_gloves1 Inner Gloves don_coat->don_gloves1 don_goggles Goggles/Face Shield don_gloves1->don_goggles don_gloves2 Outer Gloves don_goggles->don_gloves2 handle_chem Perform Chemical Work (Inside Fume Hood) don_gloves2->handle_chem doff_gloves2 Remove Outer Gloves handle_chem->doff_gloves2 doff_coat Remove Coat/Apron doff_gloves2->doff_coat doff_goggles Remove Goggles/Shield doff_coat->doff_goggles doff_gloves1 Remove Inner Gloves doff_goggles->doff_gloves1 wash Wash Hands Thoroughly doff_gloves1->wash dispose_ppe Dispose of Contaminated PPE in Hazardous Waste wash->dispose_ppe dispose_chem Dispose of Chemical Waste per Protocol dispose_ppe->dispose_chem decon Decontaminate Work Area dispose_chem->decon

Caption: Workflow for Safe Handling of 2-Chloro-1-ethyl-3-methylbenzene.

Step-by-Step PPE Procedures

Donning (Putting On) Sequence:

  • Body Protection: Don your lab coat and any required apron.

  • Inner Gloves: Put on your first pair of gloves.

  • Eye/Face Protection: Put on your chemical splash goggles and face shield.

  • Outer Gloves: Put on the second, outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Inspect: Before leaving the work area, inspect your gloves for any signs of contamination or degradation.

  • Remove Outer Gloves: Remove the outer, most contaminated pair of gloves without touching your skin. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, inside-out glove to remove the second glove. Dispose of them in a designated hazardous waste container.[8]

  • Remove Body Protection: Remove your lab coat or apron by folding it inward on itself to contain any surface contamination.

  • Remove Eye/Face Protection: Remove your face shield and goggles.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Wash Hands: Immediately and thoroughly wash your hands and forearms with soap and water.[2][5]

Spill and Disposal Management

Handling and Storage:

  • Always handle 2-Chloro-1-ethyl-3-methylbenzene in a well-ventilated area, preferably a certified chemical fume hood.[15]

  • Store containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][15]

  • Ensure all containers are tightly closed and properly labeled.[3]

  • Use grounding and bonding techniques when transferring large quantities to prevent static discharge.[6][7]

Spill Response:

  • Evacuate & Alert: Notify others in the immediate area and your supervisor.[5]

  • Isolate: Restrict access to the spill area. Remove all ignition sources.[7]

  • Protect: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if vapors are significant.

  • Contain: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[7] Do not use combustible materials.

  • Clean-Up: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7][15]

  • Decontaminate: Clean the spill area as per your institution's safety protocol.

Disposal:

  • All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15] Do not pour waste down the drain.[3]

Summary of PPE Requirements

Task / ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Small Transfers (<10 mL) in Fume Hood Double Nitrile Gloves (>8 mil)Chemical Splash GogglesFlame-Resistant Lab CoatNot required if hood is functioning properly
Routine Reactions/Transfers (>10 mL) in Fume Hood Heavy-duty Nitrile or Butyl Rubber over NitrileChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat & Chemically Resistant ApronNot required if hood is functioning properly
Large Spill Cleanup Butyl Rubber or Viton® GlovesChemical Splash Goggles & Face ShieldChemically Resistant CoverallsNIOSH-approved respirator with organic vapor cartridges
Container Transport (Closed) Single Pair Nitrile GlovesSafety Glasses (minimum)Flame-Resistant Lab CoatNot required

This guide serves as a comprehensive starting point. Your most critical resource is the Safety Data Sheet (SDS) provided by the manufacturer for the specific chemical you are using.[4] Always perform a risk assessment before beginning any new procedure. By integrating these expert-driven protocols, you build a culture of safety that protects you, your colleagues, and your groundbreaking research.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Lab Manager. 2019. Using Solvents Safely in the Lab. [Link]

  • Centers for Disease Control and Prevention (CDC). 2021. Polynuclear Aromatic Hydrocarbons in AIR by GC-MS SIM. [Link]

  • University of Arkansas Environmental Health and Safety. 2019. Standard Operating Procedure: Acutely Toxic Chlorinated Solvents. [Link]

  • U.S. Environmental Protection Agency (EPA). 2025. Personal Protective Equipment. [Link]

  • Northwestern University. 2023. Laboratory Safety and Chemical Hygiene Plan. [Link]

  • Bio-Rad. Safety Data Sheets (SDS). [Link]

  • MilliporeSigma. 2025. Safety Data Sheet: Ethylbenzene. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. [Link]

  • Unisan. 2026. Glove for Chemicals: Compatibility Chart for 20 Cleaners. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). 2005. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • 3M. Polycyclic Aromatic Hydrocarbons. [Link]

  • Restek. 2024. Safety Data Sheet: Aromatic Hydrocarbon Standard. [Link]

  • BMC Protect. Chemical Resistance Guide For Gloves. [Link]

  • U.S. Government Publishing Office. 2008. 40 CFR 156.212 -- Personal protective equipment statements. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Chlorine Institute. Personal Protective Equipment for Chlor-Alkali Chemicals. [Link]

  • University of California, Berkeley, Environment, Health and Safety. Hand Protection Chemical Resistance Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-ethyl-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-ethyl-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.